5-amino-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIBMOQAPEKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571743 | |
| Record name | 5-Amino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152213-40-6 | |
| Record name | 5-Amino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-amino-1H-indole-2-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-amino-1H-indole-2-carboxylic acid
Abstract
This compound is a pivotal structural motif in medicinal chemistry, most notably serving as a core scaffold for a class of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Its unique arrangement of a hydrogen bond donor (amine), a hydrogen bond acceptor (indole N-H), and a metal-chelating carboxylic acid allows for critical interactions within the active site of the HIV-1 integrase enzyme.[1] The synthesis of this molecule, while conceptually straightforward, requires careful strategic planning to manage functional group compatibility and achieve regiochemical control. This guide provides an in-depth analysis of the prevalent synthetic pathways, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in drug development.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound is most effectively approached by disconnecting the molecule into more readily available precursors. The primary challenge lies in the selective introduction of the amino group at the C5 position. A common and robust strategy involves the use of a nitro group as a masked amine, or "pro-amine," which is introduced early in the synthesis and reduced in a final step. This approach prevents the free amine from interfering with the indole ring-forming reactions.
The carboxylic acid functionality is typically installed as an ester, which serves as a protecting group and can be easily hydrolyzed in the final stage. This leads to a key intermediate: ethyl 5-nitro-1H-indole-2-carboxylate . The overall synthetic strategy can therefore be bifurcated into two primary phases:
-
Phase 1: Construction of the 5-nitroindole-2-carboxylate core.
-
Phase 2: Reduction of the nitro group and subsequent saponification of the ester.
Caption: Retrosynthetic analysis of this compound.
Phase 1: Synthesis of the 5-Nitro-1H-indole-2-carboxylate Core
The formation of the indole ring is the cornerstone of the synthesis. Several classical and modern methods exist, but the Fischer and Reissert syntheses remain the most reliable and widely cited for this specific target.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is one of the most powerful methods for constructing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones).[2] For our target, the reaction proceeds between 4-nitrophenylhydrazine and an ethyl pyruvate derivative.
Mechanism: The reaction is initiated by the condensation of 4-nitrophenylhydrazine with ethyl pyruvate to form a hydrazone. Under acidic catalysis (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), the hydrazone tautomerizes to its enamine form.[2][3][4] This is followed by the key mechanistic step: a[5][5]-sigmatropic rearrangement, which forms a new carbon-carbon bond. The resulting di-imine intermediate subsequently undergoes cyclization and elimination of ammonia to yield the aromatic indole ring.[2]
Caption: Workflow of the Fischer Indole Synthesis for the target intermediate.
Experimental Protocol: Fischer Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate
-
Hydrazone Formation: To a solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). Heat the mixture to reflux for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Cooling & Isolation (Optional but Recommended): Cool the reaction mixture to room temperature, then to 0-5 °C. The resulting phenylhydrazone often precipitates and can be collected by filtration, washed with cold ethanol, and dried. This purification step ensures a cleaner cyclization.
-
Cyclization: Add the isolated phenylhydrazone to a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., 85% H₂SO₄) at 80-100 °C. Stir vigorously. The reaction is typically exothermic.
-
Work-up: After TLC confirms the completion of the reaction (usually 1-3 hours), carefully pour the hot mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure ethyl 5-nitro-1H-indole-2-carboxylate.
The Reissert Indole Synthesis
The Reissert synthesis provides an alternative route, starting from an o-nitrotoluene derivative and diethyl oxalate.[6][7] This method is particularly useful when the corresponding arylhydrazine for a Fischer synthesis is unstable or inaccessible. For our target, the starting material would be 4-methyl-3-nitrotoluene.
Mechanism: The synthesis begins with the Claisen condensation of 4-methyl-3-nitrotoluene with diethyl oxalate, facilitated by a strong base like potassium ethoxide, to yield ethyl (4-nitro-2-nitrophenyl)pyruvate.[6] This intermediate then undergoes a reductive cyclization. The nitro group ortho to the pyruvate side chain is selectively reduced (e.g., using zinc dust in acetic acid or catalytic hydrogenation), and the resulting amine immediately undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[6][7][8]
Caption: Workflow of the Reissert Indole Synthesis for the target intermediate.
Phase 2: Final Transformations to Target Molecule
Once the key intermediate, ethyl 5-nitro-1H-indole-2-carboxylate, is secured, two final transformations are required.
Reduction of the 5-Nitro Group
The conversion of the 5-nitro group to the 5-amino group is a critical step that must be performed under conditions that do not affect the indole ring or the ester functionality.[1] Catalytic hydrogenation is the most common and efficient method.
Methodology: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is often preferred for its operational simplicity and mild conditions. Palladium on activated carbon (Pd/C) is the catalyst of choice, and ammonium formate serves as a convenient and safe in situ source of hydrogen.[9]
Experimental Protocol: Reduction to Ethyl 5-Amino-1H-indole-2-carboxylate
-
Setup: To a round-bottom flask, add ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) and a suitable solvent such as ethanol or methanol (approx. 6 volumes).[9]
-
Reagent Addition: Add ammonium formate (4.0 eq) as a solid to the solution.[9]
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% or 10% Palladium on carbon (10% by weight of the starting material).[9]
-
Reaction: Heat the resulting mixture to reflux for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., ethanol).[9]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (in vacuo) to yield the crude ethyl 5-amino-1H-indole-2-carboxylate, which is often pure enough for the next step or can be purified by column chromatography.[9]
| Method | Catalyst | Reductant | Typical Yield | Notes |
| Catalytic Transfer Hydrogenation | 5-10% Pd/C | Ammonium Formate | >95%[9] | Mild, fast, and high-yielding. |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas (4.0 MPa) | 98%[5] | Requires specialized pressure equipment. |
| Chemical Reduction | Copper Complex | NaBH₄ | ~99%[5] | An alternative to palladium-based methods. |
Table 1: Comparison of Common Methods for Nitro Group Reduction.
Hydrolysis of the Ethyl Ester
The final step is the conversion of the ethyl ester to the carboxylic acid. Base-catalyzed hydrolysis (saponification) is the most reliable method, as it is essentially irreversible and proceeds in high yield.[1]
Experimental Protocol: Saponification to this compound
-
Setup: Dissolve the ethyl 5-amino-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).
-
Reaction: Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of cold 1M hydrochloric acid (HCl).
-
Isolation: The target carboxylic acid will precipitate as a solid. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Conclusion
The synthesis of this compound is a well-established process that hinges on a strategic use of a nitro group as a precursor to the C5-amine. The choice between the Fischer and Reissert syntheses for the construction of the core indole scaffold depends on the availability and stability of the respective starting materials. Subsequent reduction of the nitro group via catalytic hydrogenation, followed by a straightforward ester hydrolysis, efficiently delivers the final product. The protocols outlined in this guide represent robust and scalable methods that provide a reliable foundation for the synthesis of this critical building block in drug discovery and development.
References
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- Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.
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- Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. (n.d.). National Institutes of Health.
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spectroscopic data of 5-amino-1H-indole-2-carboxylic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-amino-1H-indole-2-carboxylic Acid
Introduction: The Structural Elucidation of a Key Medicinal Scaffold
This compound is a vital heterocyclic building block in medicinal chemistry. Its indole core is a privileged scaffold found in numerous pharmacologically active compounds, while the amino and carboxylic acid functionalities provide key sites for molecular interactions and further synthetic modification. This compound has been identified as a crucial scaffold in the development of novel therapeutic agents, including HIV-1 integrase strand transfer inhibitors (INSTIs)[1]. The precise arrangement of its functional groups allows the indole nitrogen and carboxylate oxygen to chelate Mg²⁺ ions within the enzyme's active site, which is fundamental to its inhibitory action[1].
Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures, providing researchers with a robust framework for the characterization of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as its ability to form hydrogen bonds helps to resolve the signals from the exchangeable protons of the -NH, -NH₂, and -COOH groups, which might otherwise be broadened or absent.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A standardized protocol for acquiring high-resolution NMR data is essential for reproducibility.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200 ppm, centered around 100 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.
-
Accumulate several thousand scans as needed to achieve adequate signal intensity.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate exponential window function followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
¹H NMR Spectroscopy: Data Interpretation
The ¹H NMR spectrum is predicted to show distinct signals for the seven protons of the molecule. The electron-donating amino group (-NH₂) at the C5 position and the electron-withdrawing carboxylic acid group (-COOH) at the C2 position exert opposing electronic effects, influencing the chemical shifts of the aromatic protons. Protons on the carboxylic acid and indole nitrogen are highly deshielded and often appear as broad singlets due to hydrogen bonding and quadrupole effects[2].
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | ~12.5 - 13.0 | broad singlet | - | Highly deshielded acidic proton, signal disappears on D₂O exchange.[2] |
| NH (indole) | ~11.5 | broad singlet | - | Deshielded proton on the indole nitrogen.[3] |
| H4 | ~7.15 | d | J ≈ 8.5 | Ortho-coupled to H6. Shifted upfield by the adjacent -NH₂ group. |
| H7 | ~7.10 | d | J ≈ 2.0 | Meta-coupled to H6. |
| H3 | ~6.95 | s | - | Singlet on the pyrrole ring. |
| H6 | ~6.70 | dd | J ≈ 8.5, 2.0 | Coupled to both H4 and H7. Shifted upfield by the ortho -NH₂ group. |
| NH₂ | ~4.5 - 5.0 | broad singlet | - | Protons on the primary amine, signal disappears on D₂O exchange. |
¹³C NMR Spectroscopy: Data Interpretation
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield[4].
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~138 | Attached to the electronegative nitrogen and the carboxylic acid group. |
| C3 | ~102 | Shielded carbon in the pyrrole ring. |
| C3a | ~126 | Quaternary carbon at the ring junction. |
| C4 | ~112 | Shielded by the adjacent amino group. |
| C5 | ~145 | Attached to the nitrogen of the amino group, significantly deshielded. |
| C6 | ~110 | Shielded by the ortho amino group. |
| C7 | ~115 | Aromatic carbon adjacent to the indole nitrogen. |
| C7a | ~132 | Quaternary carbon at the ring junction, influenced by the indole nitrogen. |
| COOH | ~165 | Deshielded carbonyl carbon of the carboxylic acid.[2] |
NMR Workflow Visualization
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with information due to the presence of O-H, N-H, C=O, C-N, and aromatic C=C and C-H bonds.
Experimental Protocol: FTIR Spectrum Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Scan Parameters: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
IR Spectroscopy: Data Interpretation
The IR spectrum will be dominated by several key features. The carboxylic acid typically exists as a hydrogen-bonded dimer in the solid state, giving rise to a very broad O-H stretching band[5]. The primary amine and indole N-H will also show characteristic stretching vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| ~3400 & ~3300 | N-H Stretch (Amine) | Medium | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary -NH₂ group. |
| ~3350 | N-H Stretch (Indole) | Medium | Characteristic stretching vibration of the indole N-H group.[6][7] |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | A hallmark feature of a hydrogen-bonded carboxylic acid dimer, often overlapping with C-H stretches.[5] |
| ~1680 | C=O Stretch (Carbonyl) | Strong, Sharp | Carbonyl stretching of the carboxylic acid, conjugated with the indole ring. |
| ~1620 & ~1580 | N-H Bend (Amine) & C=C Stretch (Aromatic) | Medium-Strong | Overlapping region for the amine scissoring vibration and aromatic ring stretches. |
| ~1450 | C-H Bends | Medium | Bending vibrations from the aromatic C-H bonds. |
| ~1300 | C-O Stretch & O-H Bend | Strong | Coupled C-O stretching and O-H in-plane bending of the carboxylic acid group.[5] |
| ~1250 | C-N Stretch | Medium-Strong | Stretching vibration of the aryl-amine C-N bond. |
| ~800 | C-H Out-of-Plane Bends | Strong | Bending vibrations characteristic of the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it readily ionizes the acidic and basic sites, typically yielding a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation studies (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID).
Mass Spectrometry: Data Interpretation
The molecular formula of this compound is C₉H₈N₂O₂.
-
Expected Molecular Ions:
-
ESI Positive Mode [M+H]⁺: m/z 177.06
-
ESI Negative Mode [M-H]⁻: m/z 175.05
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Plausible Fragmentation Pathway (Positive Ion Mode):
The fragmentation of indole carboxylic acids often involves initial losses from the carboxylic acid group[10][11].
-
[M+H]⁺ → [M+H - H₂O]⁺: Loss of water (18 Da) from the carboxylic acid group, resulting in an acylium ion at m/z 159.05 .
-
[M+H]⁺ → [M+H - COOH]⁺: Loss of the entire carboxyl group as a radical (45 Da), though less common. A more likely pathway is the loss of CO after water loss.
-
[m/z 159.05] → [m/z 131.06]: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion is a characteristic fragmentation for carboxylic acids, leading to a fragment corresponding to the protonated 5-aminoindole structure.
Caption: A plausible fragmentation pathway for this compound in ESI+ mode.
Summary and Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, summarized below, constitute a unique molecular fingerprint.
-
¹H NMR: Key signals include a downfield carboxylic acid proton (~12.5 ppm), an indole N-H proton (~11.5 ppm), and a characteristic pattern of aromatic protons influenced by the amino and carboxyl substituents.
-
¹³C NMR: The spectrum is defined by a deshielded carbonyl carbon (~165 ppm) and eight other signals corresponding to the indole ring carbons.
-
IR: The spectrum is characterized by a very broad O-H stretch (3300-2500 cm⁻¹), distinct N-H stretches (~3400-3300 cm⁻¹), and a strong C=O absorption (~1680 cm⁻¹).
-
MS: The molecular weight is confirmed by the molecular ion peak at m/z 177 [M+H]⁺ or m/z 175 [M-H]⁻, with predictable fragmentation patterns involving the loss of H₂O and CO.
By correlating experimentally obtained data with these benchmarks, researchers can confidently verify the structure and purity of this compound, a critical step in advancing its application in drug discovery and development.
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A Technical Guide to the Solubility Profile of 5-amino-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-amino-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents like HIV-1 integrase inhibitors.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in both synthetic reaction media and biological systems. Understanding and quantifying its solubility profile is paramount for successful drug discovery and development, influencing everything from reaction kinetics to formulation strategies and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in its fundamental physicochemical properties. It details the profound influence of pH on its aqueous solubility, explores its behavior in various solvent systems, and provides robust, field-proven experimental protocols for accurate solubility determination.
Introduction: The "Why" Behind Solubility Analysis
In the realm of drug development and chemical synthesis, solubility is not merely a physical data point; it is a cornerstone of applicability. For a molecule like this compound, which serves as a versatile metal-binding platform in enzyme inhibition, its ability to dissolve in a specific medium governs its utility.[1] Poor solubility can lead to challenges in purification, inaccurate results in biological assays, and significant hurdles in developing a viable drug formulation.
This guide moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its solubility. By understanding the "why," researchers can proactively address solubility challenges, make informed decisions in experimental design, and accelerate their research and development timelines.
Core Physicochemical Properties
The solubility behavior of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of an acidic carboxylic group, a basic amino group, and an aromatic indole ring system renders it an amphoteric molecule with a distinct polarity profile.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| XLogP3 (logP) | 1.6 | [2] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Physical Form | Solid |
The XLogP3 value of 1.6 suggests a moderate lipophilicity.[2] While the indole ring contributes to this, the ionizable amino and carboxylic acid groups are the primary drivers of its aqueous solubility, especially its dependence on pH.
The Critical Role of pH: Aqueous Solubility Profile
As an amphoteric substance, this compound can exist in cationic, zwitterionic (neutral), and anionic forms depending on the pH of the aqueous medium.[4][5] This dynamic equilibrium is the single most important factor governing its aqueous solubility. The solubility of ionizable drugs is pH-dependent, with the ionic forms typically being much more soluble than the neutral form.[6]
-
In Acidic Conditions (Low pH): The amino group (-NH₂) is protonated to form a cationic species (-NH₃⁺). This positively charged form is generally more soluble in water.
-
Near Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, where both the amino group is protonated and the carboxylic acid group is deprotonated. At this point, the net charge is zero, and the molecule typically exhibits its minimum solubility . This minimum is referred to as the intrinsic solubility (S₀) .
-
In Basic Conditions (High pH): The carboxylic acid group (-COOH) is deprotonated to form an anionic species (-COO⁻). This negatively charged form is also generally more soluble in water.
This relationship results in a characteristic "U-shaped" or parabolic solubility-pH profile, a hallmark of amphoteric compounds.[6]
Caption: Predicted pH-solubility profile for an amphoteric molecule.
Solubility in Non-Aqueous and Co-Solvent Systems
While aqueous solubility is critical for biological applications, solubility in organic solvents is essential for synthesis, purification, and certain analytical methods.
-
Polar Aprotic Solvents: Due to its polar functional groups, this compound is expected to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These are common solvents for storing stock solutions for biological screening.
-
Alcohols: Solvents like methanol and ethanol can also serve as effective solvents, capable of hydrogen bonding with the solute.
-
Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexanes or toluene, owing to the significant mismatch in polarity.
For many applications, especially in drug formulation, co-solvent systems (e.g., water-ethanol, water-polyethylene glycol) are employed to enhance the aqueous solubility of poorly soluble compounds.
Gold Standard Protocol: Equilibrium Solubility Determination
The most reliable method for determining thermodynamic equilibrium solubility is the Shake-Flask method .[7] This method, recommended by the OECD (Organisation for an Economic Co-operation and Development) Guideline 105, ensures that a saturated solution is formed and accurately measured.[8][9]
Causality Behind the Shake-Flask Protocol
The core principle is to establish a true thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent system.[10] Every step is designed to achieve and maintain this equilibrium without introducing artifacts.
-
Excess Solid: Ensures the solution becomes and remains saturated.
-
Controlled Temperature: Solubility is a temperature-dependent property; precise control is mandatory for reproducibility.[7]
-
Agitation: Facilitates the dissolution process to reach equilibrium in a reasonable timeframe.
-
Equilibration Time: Must be sufficient for the dissolution rate to equal the precipitation rate. This often requires preliminary experiments to determine the necessary duration.
-
Phase Separation: Critical for ensuring that only the dissolved solute is measured, not suspended microparticles. Centrifugation followed by filtration through a low-binding filter is the standard.
Step-by-Step Shake-Flask Protocol
Objective: To determine the equilibrium solubility of this compound at a controlled temperature and pH.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PVDF syringe filters
-
Calibrated analytical balance and pH meter
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate). The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Add a precise volume (e.g., 10 mL) of the pre-equilibrated solvent/buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours).[7]
-
Phase Separation:
-
Allow vials to stand for ~30 minutes for large particles to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
-
Sampling: Carefully withdraw an aliquot from the supernatant. Crucially , immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining undissolved microparticulates.
-
Dilution & Analysis: Dilute the filtrate with mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.
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The Crystallographic Blueprint: A Technical Guide to the Structural Elucidation of 5-Amino-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1H-indole-2-carboxylic acid stands as a pivotal molecular scaffold in contemporary medicinal chemistry, most notably in the development of next-generation HIV-1 integrase strand transfer inhibitors (INSTIs)[1]. Its efficacy is intrinsically linked to its three-dimensional structure, which dictates its ability to chelate essential metal ions in the enzyme's active site[1]. This guide provides a comprehensive technical framework for the determination and analysis of its single-crystal X-ray structure. While, as of the latest search, the specific crystallographic information file (CIF) for this compound is not publicly deposited, this document outlines the complete, field-proven workflow required to produce and analyze such a structure. We will leverage detailed protocols and draw parallels from the crystallographic analysis of closely related indole-2-carboxylic acid derivatives to provide a robust and scientifically grounded guide.
Introduction: The Strategic Importance of Structural Insight
The indole-2-carboxylic acid core is a privileged structure in drug design, acting as a versatile metal-binding pharmacophore. The addition of an amino group at the 5-position significantly modulates the electronic properties of the indole ring, influencing its binding affinity and pharmacokinetic profile. For INSTIs, the precise geometry of the indole nitrogen and the carboxylate oxygen is critical for coordinating with the two Mg²⁺ ions in the HIV-1 integrase active site, thereby inhibiting the viral strand transfer process[1].
A definitive crystal structure provides the highest resolution of atomic coordinates, bond lengths, bond angles, and intermolecular interactions. This empirical data is invaluable for:
-
Structure-Based Drug Design (SBDD): Validating and refining computational models to design more potent and selective inhibitors.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.
-
Understanding Intermolecular Forces: Elucidating the hydrogen-bonding networks and π-π stacking interactions that govern crystal packing and can inform formulation strategies.
This guide is structured to walk a researcher through the entire process, from obtaining the raw material to the final structural analysis and validation.
Synthesis and Purification of this compound
The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of this compound typically proceeds through a multi-step route, often starting with the corresponding 5-nitro derivative.
Synthetic Pathway Overview
A common and effective strategy involves the synthesis of an esterified precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester, which is then reduced to the desired amino-functionalized product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of the Nitro-Intermediate
This protocol is adapted from established methods for the reduction of nitroindoles[2].
Materials:
-
5-Nitro-1H-indole-2-carboxylic acid ethyl ester
-
Ethanol (EtOH), reagent grade
-
Ammonium formate (NH₄COOH)
-
5% Palladium on activated carbon (Pd/C)
-
Celite
Procedure:
-
Dissolution: Dissolve the 5-nitro-1H-indole-2-carboxylic acid ethyl ester in ethanol (approximately 6 volumes, e.g., 6 mL per 1 g of starting material).
-
Reagent Addition: Add ammonium formate (4 equivalents) to the solution as a solid.
-
Catalyst Introduction: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Pd/C catalyst (typically 10% by weight of the starting material).
-
Reaction: Heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
-
Washing: Wash the Celite pad with additional ethanol (approx. 20 volumes) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound ethyl ester.
-
Hydrolysis & Purification: Proceed with standard ester hydrolysis followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the high-purity this compound.
Single-Crystal Growth: The Art and Science
The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. The ideal crystal for diffraction is a single, well-formed entity, free of cracks, inclusions, or twinning, typically between 0.1 and 0.3 mm in its largest dimension[3][4][5].
Methodologies for Crystal Growth
Slow, controlled crystallization is paramount[5]. Several methods can be employed:
| Method | Description | Advantages | Considerations |
| Slow Evaporation | A saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over days or weeks. | Simple to set up; effective for many organic compounds. | Rate of evaporation must be carefully controlled (e.g., by covering the vial with parafilm and piercing small holes)[5]. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. | Effective for compounds with a steep solubility curve. | Cooling rate must be slow and controlled to prevent precipitation of microcrystals. |
Protocol: Crystal Growth by Slow Evaporation
-
Solvent Screening: Test the solubility of purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) to find one in which it is sparingly soluble.
-
Solution Preparation: Prepare a near-saturated solution in a clean, small vial. Gentle warming may be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Incubation: Cover the vessel with parafilm and poke 1-3 small holes with a needle. Place the vessel in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vessel over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid[3][6].
The SC-XRD Workflow
Caption: The five key stages of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single crystal[5]. It is then mounted on a goniometer head using a cryo-loop or a thin glass fiber with a minimal amount of adhesive[3][7].
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal[7]. As the crystal is rotated, a series of diffraction patterns are collected by a detector[3][4].
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal[4]. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit. The geometry is checked for consistency, and the final data is typically deposited in a crystallographic database in the form of a CIF file.
Structural Analysis: A Case Study of 5-Methoxy-1H-indole-2-carboxylic Acid
In the absence of a public structure for the 5-amino derivative, we can gain significant insight from the recently reported crystal structure of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)[8][9]. This closely related molecule provides a template for understanding the likely intermolecular interactions.
The MI2CA polymorph crystallizes in the monoclinic P2₁/c space group. Its structure is dominated by strong hydrogen bonds[8][9].
Key Structural Features of MI2CA Polymorph 2:
-
Carboxylic Acid Dimerization: Molecules form cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules[8][9]. This is a very common and stable motif for carboxylic acids in the solid state.
-
Indole N-H Interactions: The indole N-H group acts as a hydrogen bond donor. In this polymorph, it interacts with the oxygen atom of the methoxy group of an adjacent molecule[8].
| Crystallographic Data for MI2CA (Polymorph 2) | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Z (molecules/unit cell) | 4 |
| Data sourced from Molecules 2024, 29, 2201.[9] |
Predicted Structural Features for this compound
Based on the analysis of MI2CA and general chemical principles, we can predict the key interactions in the crystal structure of this compound:
-
Carboxylic Acid Dimers: It is highly probable that the primary intermolecular interaction will be the formation of centrosymmetric O-H···O hydrogen-bonded dimers, similar to MI2CA and many other carboxylic acids.
-
Role of the 5-Amino Group: The key difference is the 5-amino group, which is a strong hydrogen bond donor. The two N-H protons will likely participate in hydrogen bonds with either the carboxylate oxygen atoms or the indole nitrogen of neighboring molecules. This will create a more complex and extended 3D hydrogen-bonding network compared to the 5-methoxy derivative.
-
π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay between the carboxylic acid dimers and the additional hydrogen bonds from the amino group will ultimately define the crystal packing and determine the final polymorphic form.
Conclusion and Future Directions
Determining the single-crystal structure of this compound is a critical step in the rational design of advanced therapeutics. This guide has provided a comprehensive, technically sound roadmap for achieving this goal, from chemical synthesis to final crystallographic analysis. By following these field-proven protocols and leveraging insights from analogous structures, researchers can produce the high-quality structural data needed to validate molecular models, understand intermolecular interactions, and accelerate the development of novel drug candidates. The elucidation and public deposition of this structure would be a valuable contribution to the medicinal chemistry and crystallographic communities.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. CD Bioparticles.
- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- Single Crystal X-ray Diffraction. University of York, Chemistry Teaching Labs.
- Single-crystal X-ray Diffraction. SERC, Carleton College.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. Semantic Scholar.
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5-amino-1H-indole-2-carboxylic acid CAS number 152213-40-6
An In-depth Technical Guide to 5-amino-1H-indole-2-carboxylic acid (CAS: 152213-40-6): A Cornerstone Scaffold for Modern Drug Discovery
Introduction
This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its rigid bicyclic indole core, combined with the strategic placement of a metal-chelating carboxylic acid and a versatile amino group, renders it a privileged scaffold for designing potent and selective enzyme inhibitors. This guide serves as a comprehensive technical resource for researchers, providing in-depth insights into its physicochemical properties, synthesis, derivatization strategies, and its pivotal role in the development of novel therapeutics, most notably as a foundational structure for HIV-1 integrase inhibitors.
Physicochemical Properties and Characterization
The utility of this compound in a research setting begins with a thorough understanding of its fundamental properties. The indole framework is an electron-rich aromatic system, while the C5-amino group acts as a strong electron-donating group, influencing the nucleophilicity of the ring. Conversely, the C2-carboxylic acid is electron-withdrawing and serves as a critical anchor point for biological interactions.
| Property | Value | Source(s) |
| CAS Number | 152213-40-6 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Appearance | Solid | |
| InChI Key | NKFIBMOQAPEKNZ-UHFFFAOYSA-N | [1] |
| SMILES | Nc1ccc2[nH]c(cc2c1)C(O)=O |
Spectroscopic Profile (Anticipated)
While specific spectra for this exact compound are not universally published, its structural features allow for a reliable prediction of its spectroscopic characteristics, based on data from analogous compounds like indole-2-carboxylic acid and general spectroscopic principles.[3][4][5]
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals. The carboxylic acid proton (-COOH) will appear as a very broad singlet significantly downfield, typically between 10-13 ppm.[3][5] The indole N-H proton will also be a broad singlet, likely around 11-12 ppm. Protons on the aromatic ring will appear in the 6.5-7.5 ppm region, with splitting patterns dictated by their positions relative to the amino group. The -NH₂ protons will present as a singlet, the chemical shift of which can be variable.
-
¹³C NMR: The carboxyl carbon (C=O) is a key diagnostic peak, expected in the 160-185 ppm range. The eight other carbons of the indole ring will resonate in the aromatic region, typically between 100-140 ppm.
-
IR Spectroscopy: The IR spectrum provides clear functional group information. A very broad band from approximately 2500 to 3500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[5] The N-H stretching vibrations of the indole and amino groups would appear in the 3300-3500 cm⁻¹ region.[4] A strong C=O stretching absorption is expected around 1680-1710 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation pathways would likely involve the loss of H₂O (M-18), CO (M-28), and COOH (M-45).[5]
Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives is a well-established process in medicinal chemistry, prioritizing regioselectivity to ensure the correct placement of functional groups.
Core Synthesis: A Regioselective Approach
The most common and reliable synthetic routes introduce the C5-amino group in a masked form, typically as a nitro group, early in the synthesis. This nitro group is then reduced in a final step to yield the desired amine.[1] This strategy prevents unwanted side reactions that the free amine could otherwise undergo.
A key intermediate is often the ethyl ester of 5-nitro-1H-indole-2-carboxylic acid, which can be prepared via methods like the Fischer indole synthesis.[1][6] The final steps of the synthesis are outlined below.
Caption: General synthetic workflow for this compound.
Protocol: Synthesis via Reduction of a Nitro Intermediate [1][6]
This protocol describes the final reduction step, a critical transformation in the synthesis of the title compound.
Objective: To convert 5-nitro-1H-indole-2-carboxylic acid to this compound.
Materials:
-
5-nitro-1H-indole-2-carboxylic acid
-
Ethanol (EtOH)
-
Ammonium formate (NH₄COOH) or Hydrogen gas (H₂)
-
5% or 10% Palladium on activated carbon (Pd/C)
-
Celite
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-nitro-1H-indole-2-carboxylic acid intermediate in ethanol.
-
Catalyst and Reductant Addition: Add ammonium formate (4 equivalents) as a solid to the solution. Causality Note: Ammonium formate serves as a convenient and effective in situ source of hydrogen for the transfer hydrogenation reaction, which is often safer and more practical than using a cylinder of hydrogen gas.
-
Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Palladium on carbon (typically 10% by weight of the starting material). Expertise Note: The catalyst must be handled carefully as it can be pyrophoric, especially after use.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness Note: It is crucial to ensure all palladium is removed, as residual heavy metals are unacceptable in compounds intended for biological testing. Wash the Celite pad thoroughly with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.
Derivatization for Structure-Activity Relationship (SAR) Studies
The value of this scaffold lies in its amenability to derivatization at multiple positions, allowing for the systematic optimization of biological activity.
Caption: Key derivatization points on the this compound scaffold.
-
C5-Amino Group: This is a primary site for modification. Acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides can introduce a wide variety of functional groups to probe interactions with specific pockets in a target enzyme.[1]
-
C2-Carboxylic Acid: This group can be converted to esters or amides. While this modification removes the key metal-chelating ability, it can be useful for developing prodrugs or exploring alternative binding modes.[7]
-
N1-Indole Nitrogen: The indole nitrogen can be alkylated or acylated. N-alkylation is a common strategy to block a potential hydrogen bond donor or to introduce groups that can occupy adjacent hydrophobic pockets.[1]
Applications in Drug Discovery and Chemical Biology
The unique structural arrangement of this compound makes it an ideal starting point for designing inhibitors that target metalloenzymes.
A Premier Scaffold for HIV-1 Integrase Inhibitors
The most prominent application of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][8] Integrase is a critical viral enzyme that contains two magnesium ions (Mg²⁺) in its active site, which are essential for its catalytic function of inserting viral DNA into the host genome.[9]
Derivatives of this compound function by precisely positioning key atoms to chelate these two catalytic Mg²⁺ ions, effectively disabling the enzyme.[1][9]
-
Mechanism of Action: The indole nitrogen (N1) and the adjacent carboxylate oxygen atoms form a pincer-like structure that binds to the two Mg²⁺ ions.[1][8] This metal chelation is the cornerstone of its inhibitory activity. Further optimizations, such as adding a halogenated benzene ring at other positions on the indole core, can introduce favorable π-π stacking interactions with the viral DNA, significantly enhancing inhibitory potency.[8][9]
Caption: Mechanism of HIV-1 integrase inhibition via Mg²⁺ chelation.
Scaffolding for Other Therapeutic Targets
The versatility of the indole-2-carboxylic acid scaffold extends beyond HIV. Research has shown its potential in developing inhibitors for other important biological targets:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key targets in cancer immunotherapy. Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO.[10]
-
CysLT1 Receptor: This receptor is involved in inflammatory pathways, and indole-2-carboxylic acid derivatives have been explored as antagonists for potential anti-inflammatory applications.[1]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage of this compound are essential for safety and maintaining compound integrity.
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory | H335: May cause respiratory irritation. |
| Data sourced from PubChem.[2] |
Protocol: Safe Laboratory Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when transferring the solid powder to prevent inhalation of dust.[11][12]
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[13][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is far more than a simple chemical reagent; it is a highly valuable and versatile scaffold that has proven its merit in the demanding field of drug discovery. Its intrinsic ability to chelate metal ions, combined with multiple points for synthetic modification, has established it as a critical core structure for developing potent HIV-1 integrase inhibitors. As research continues, its potential as a foundational element for targeting other metalloenzymes and receptors ensures that it will remain a compound of high interest for medicinal chemists and researchers for the foreseeable future.
References
- PubChem. This compound | C9H8N2O2 | CID 15340377. [Link]
- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9020-9031. [Link]
- Semantic Scholar.
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An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indole-2-carboxylic Acid Derivatives
<A>
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-amino-1H-indole-2-carboxylic acid and its derivatives, a scaffold of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic methodologies, including the Fischer, Reissert, and modern palladium-catalyzed approaches. Emphasis is placed on the causal relationships behind experimental choices, the importance of regioselectivity, and the strategic use of protecting groups. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are included to offer a practical and authoritative resource for the synthesis of this important class of molecules.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of potent antiviral agents. This structural motif serves as a versatile metal-binding platform, which is critical for the inhibitory activity against enzymes like HIV-1 integrase.[1] The indole nitrogen and the carboxylate oxygen can chelate essential metal ions, such as Mg2+, in the active site of viral enzymes, thereby disrupting the viral replication cycle.[1]
Derivatives of this scaffold have demonstrated significant inhibitory action against HIV-1 integrase, making them valuable for the design of next-generation antiviral drugs aimed at overcoming resistance.[1] Furthermore, the therapeutic potential of these indole derivatives extends to other targets, including the CysLT1 receptor, highlighting the broad utility of this chemotype in drug discovery.[1] The ability to strategically modify the indole ring, for instance, by introducing halogenated aromatic systems, allows for the enhancement of binding affinity through π-π stacking interactions with viral DNA.[1] This adaptability underscores the importance of robust and versatile synthetic routes to access a diverse range of this compound derivatives.
Foundational Synthetic Strategies
The construction of the this compound framework can be approached through several classical and modern synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
The Fischer Indole Synthesis: A Classic Route to the Indole Nucleus
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing indoles.[2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3][4]
A common strategy to introduce the 5-amino group is to start with a precursor containing a nitro group at the corresponding position, which can be subsequently reduced. For instance, the synthesis of 5-nitroindole-2-carboxylic acid can be achieved by condensing p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form the corresponding hydrazone.[1][5] This intermediate then undergoes an acid-catalyzed cyclization, often using a catalyst like polyphosphoric acid, to yield ethyl 5-nitroindole-2-carboxylate.[1][5]
Mechanism of the Fischer Indole Synthesis:
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[3][4] Protonation of the ene-hydrazine is followed by a[6][6]-sigmatropic rearrangement, leading to a di-imine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring.[3][4]
Diagram of the Fischer Indole Synthesis Pathway:
Caption: Synthetic pathway to this compound via the Fischer Indole Synthesis.
The Reissert Indole Synthesis: A Versatile Alternative
The Reissert indole synthesis provides another powerful method for constructing the indole nucleus, particularly for accessing indole-2-carboxylic acids.[7][8][9] This reaction involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate.[7][9] This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid.[7][9]
To synthesize the 5-amino derivative, a 4-substituted-2-nitrotoluene (e.g., 4-amino-2-nitrotoluene with a protected amino group, or 4-nitro-2-nitrotoluene) would be the logical starting material. The subsequent reductive cyclization would simultaneously reduce the nitro group ortho to the methyl group and effect cyclization. If a dinitro starting material is used, a subsequent selective reduction of the 5-nitro group would be necessary.
Key Advantages of the Reissert Synthesis:
-
Directly yields the indole-2-carboxylic acid functionality.
-
The starting materials are often readily available.
Diagram of the Reissert Indole Synthesis Workflow:
Caption: General workflow of the Reissert Indole Synthesis.
The Japp-Klingemann Reaction: A Prelude to Indole Formation
The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis.[10][11] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[10][12] The resulting hydrazone can then be subjected to Fischer indole synthesis conditions to generate the desired indole.[10][12] This approach offers flexibility in the synthesis of variously substituted indoles.
Modern Synthetic Approaches: The Role of Palladium Catalysis
Modern organic synthesis has increasingly relied on transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of indoles and their derivatives.[13][14][15]
Palladium-catalyzed methods can be employed for various transformations in indole synthesis, including:
-
C-H Functionalization: Direct functionalization of the indole core allows for the introduction of substituents with high regioselectivity.[1]
-
Cross-Coupling Reactions: Buchwald and others have developed palladium-catalyzed methods to effect the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones, expanding the scope of this classical reaction.[3]
-
Carbonylation: Introduction of the C2-carboxylic acid functionality can be achieved through palladium-catalyzed carbonylation of a suitable indole precursor.[1]
These modern techniques often offer milder reaction conditions, broader substrate scope, and higher yields compared to some classical methods.
Critical Experimental Considerations
Protecting Group Strategies
The presence of the reactive amino group in this compound and its precursors often necessitates the use of protecting groups to prevent unwanted side reactions during synthesis.[16][17] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
Common Amino Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but readily cleaved under acidic conditions.[16][18]
-
Cbz (Benzyloxycarbonyl): Stable to mild acidic and basic conditions and can be removed by catalytic hydrogenation.[18]
-
Acyl Groups (e.g., Acetyl): Can be used to protect the amino group, but their removal may require harsh conditions.
The indole nitrogen itself can also be protected, for example, with a 2-phenylsulfonylethyl group, which can be removed under basic conditions.[19]
Reduction of the Nitro Group
A key step in many synthetic routes to 5-aminoindoles is the reduction of a 5-nitroindole intermediate.[1] This transformation can be achieved using various reducing agents.
Table 1: Common Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Notes |
| Tin(II) chloride (SnCl₂) | HCl, Ethanol | A classic and effective method. |
| Iron (Fe) powder | Acetic acid or HCl | A cost-effective and common choice.[8] |
| Zinc (Zn) dust | Acetic acid | Often used in Reissert synthesis for reductive cyclization.[7][8][9] |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | A clean and efficient method, but may not be compatible with other reducible functional groups. |
| Sodium dithionite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent.[8] |
The choice of reducing agent should be made based on the overall functional group tolerance of the molecule.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis
This protocol is adapted from established procedures for the Fischer indole synthesis of nitroindoles.[1][5]
Step 1: Formation of Ethyl pyruvate-4-nitrophenylhydrazone
-
Dissolve p-nitrophenylhydrazine hydrochloride in an appropriate aqueous or alcoholic solvent.
-
Add ethyl pyruvate to the solution.
-
Stir the reaction mixture at a temperature ranging from 20°C to 60°C for 20-60 minutes.[5]
-
Collect the precipitated hydrazone product by filtration and wash with a suitable solvent.
Step 2: Cyclization to Ethyl 5-nitro-1H-indole-2-carboxylate
-
Add the dried ethyl pyruvate-4-nitrophenylhydrazone to a reaction vessel containing a suitable solvent such as benzene or toluene.
-
Add polyphosphoric acid as the catalyst.
-
Heat the reaction mixture to 85°C - 115°C for 20-60 minutes.[5]
-
After the reaction is complete, cool the mixture and quench with water or an ice bath.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hydrolysis to 5-Nitro-1H-indole-2-carboxylic acid
-
Dissolve the ethyl 5-nitro-1H-indole-2-carboxylate in a suitable solvent mixture (e.g., ethanol/water).
-
Add a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the ester is fully hydrolyzed.[5]
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol 3: Reduction to this compound
-
Suspend the 5-nitro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated HCl, or iron powder in acetic acid.
-
Heat the reaction mixture under reflux for several hours until the reduction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate, ammonium hydroxide) to precipitate the amino acid.
-
Collect the product by filtration, wash with water, and dry.
Derivatization and Further Applications
The 5-amino and 2-carboxylic acid functionalities of the core scaffold provide convenient handles for further derivatization to explore structure-activity relationships (SAR).
-
Amide Coupling: The carboxylic acid can be coupled with various amines using standard coupling reagents like BOP or EDC/HOBt to generate a library of carboxamides.[1] This has been a successful strategy in the development of indole-2-carboxamides as cannabinoid CB1 receptor allosteric modulators and dual EGFR/CDK2 inhibitors.[1][20]
-
N-Alkylation/Arylation: The amino group can be functionalized through alkylation or arylation reactions to introduce diverse substituents at the 5-position.
-
Modification of the Indole Core: Further modifications of the indole ring can be achieved through various C-H activation and cross-coupling reactions.[14]
Conclusion
The synthesis of this compound derivatives is a well-established field with a rich history of classical reactions and an exciting future with the advent of modern catalytic methods. A thorough understanding of the underlying principles of the Fischer and Reissert syntheses, coupled with a strategic application of protecting groups and an awareness of modern synthetic tools, provides the synthetic chemist with a powerful arsenal to access a wide array of these medicinally important molecules. This guide has aimed to provide a comprehensive and practical overview to aid researchers in this endeavor.
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- One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis | Request PDF - ResearchGate. (n.d.).
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biological activity of 5-amino-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of 5-amino-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal scaffold in modern medicinal chemistry. We will dissect its primary biological activity as a potent inhibitor of HIV-1 integrase, explore the intricate molecular mechanisms governing this inhibition, and detail the structure-activity relationships that drive drug design. Furthermore, this document furnishes validated synthetic methodologies and robust protocols for biological evaluation, offering field-proven insights for researchers engaged in antiviral drug discovery and the broader exploration of indole-based therapeutics.
Introduction: The Privileged Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Its structural versatility and rich electronic properties allow for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects[1]. Within this important class, this compound has emerged as a molecule of significant interest, primarily for its role as a foundational structure in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs)[2][3]. Its unique arrangement of a metal-binding carboxylic acid and a modifiable amino group on the indole core makes it an exceptional starting point for inhibitor design.
Core Biological Activity: HIV-1 Integrase Inhibition
The most well-documented and significant biological activity of the this compound scaffold is the potent inhibition of HIV-1 integrase, a critical enzyme for viral replication[3][4].
Mechanism of Action: A Tale of Metal Chelation
HIV-1 integrase requires two divalent magnesium ions (Mg²⁺) within its active site to catalyze the insertion of viral DNA into the host genome. These cations are coordinated by a trio of acidic residues—Asp64, Asp116, and Glu152—known as the DDE motif[3]. The therapeutic power of the indole-2-carboxylic acid scaffold lies in its ability to disrupt this essential metallic architecture.
The indole nitrogen (N1) and the carboxylate oxygen atoms at the C2 position form a perfect pharmacophore to chelate the two Mg²⁺ ions in the enzyme's active site[2][3]. This action effectively displaces the viral DNA substrate, halting the strand transfer process and, consequently, viral replication. The 5-amino group serves as a critical synthetic handle for introducing further substitutions that can form additional interactions, enhancing binding affinity and specificity[2].
Caption: General synthetic workflow for this compound.
Key Experimental Protocol: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate
This protocol details the critical reduction of the nitro-intermediate, a key step in the synthesis of the target scaffold.
Objective: To convert Ethyl 5-nitro-1H-indole-2-carboxylate to Ethyl 5-amino-1H-indole-2-carboxylate.
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is an excellent and widely used catalyst for this transformation. Ammonium formate serves as a convenient in-situ source of hydrogen gas via catalytic transfer hydrogenation, which is often safer and more practical than using a cylinder of hydrogen gas, especially at the lab scale.[5] The reaction is typically rapid at reflux temperatures.
Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq)
-
Ammonium formate (4.0 eq)
-
5% Palladium on carbon (10% by weight of the starting material)
-
Ethanol (EtOH), anhydrous
-
Celite
-
Nitrogen gas (N₂)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 5-nitro-1H-indole-2-carboxylate (e.g., 500 mg, 2.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous ethanol (approx. 6 volumes, e.g., 3 mL) to dissolve the starting material. Add solid ammonium formate (e.g., 530 mg, 8.4 mmol) to the solution.
-
Catalyst Addition: Carefully, under a gentle stream of nitrogen, add the 5% Pd/C catalyst (e.g., 50 mg). The nitrogen atmosphere prevents potential ignition of the catalyst in air and minimizes side reactions.
-
Reaction: Heat the resulting mixture to reflux (approx. 78°C for ethanol) and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The Celite pad prevents the fine catalyst particles from passing through the filter paper.
-
Purification: Wash the Celite pad thoroughly with additional ethanol (approx. 20 volumes) to ensure all the product is collected.[5]
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by column chromatography if necessary.
Protocols for Biological Evaluation
To validate the biological activity of newly synthesized derivatives, a robust and reproducible assay is essential.
Key Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
Objective: To determine the in-vitro inhibitory activity (IC₅₀) of a test compound against the strand transfer step of HIV-1 integrase.
Rationale: This assay mimics the final catalytic step of viral DNA integration. A labeled donor DNA (simulating viral DNA) and a target DNA (simulating host DNA) are incubated with recombinant HIV-1 integrase. In the absence of an inhibitor, the integrase will ligate the donor to the target DNA, producing a higher molecular weight product. An effective inhibitor will prevent this, resulting in a reduced amount of product. The IC₅₀ value represents the concentration of inhibitor required to reduce the strand transfer activity by 50%.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA substrate (oligonucleotide, often biotin-labeled)
-
Target DNA substrate (oligonucleotide)
-
Assay Buffer (containing HEPES, DTT, MnCl₂ or MgCl₂, and NaCl)
-
Test compounds dissolved in DMSO
-
Detection system (e.g., streptavidin-coated plates and a labeled antibody or probe for an ELISA-based format)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. A known inhibitor like Raltegravir should be used as a positive control. DMSO alone serves as the negative control.
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compounds, positive control, and negative control to the appropriate wells.
-
Enzyme Addition: Add the recombinant HIV-1 integrase to all wells and incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the strand transfer reaction by adding a pre-mixed solution of the donor and target DNA substrates to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Detection: Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method. For an ELISA-based assay, this involves transferring the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA, followed by detection of the integrated target DNA using a specific labeled probe.
-
Data Analysis: Measure the signal from each well using a plate reader. Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound stands as a validated and highly valuable scaffold in the design of HIV-1 integrase inhibitors. Its mechanism of action, centered on the chelation of essential magnesium ions, provides a clear rationale for its efficacy. The extensive body of research into its structure-activity relationships offers a robust roadmap for the design of next-generation INSTIs with improved potency and resistance profiles. Future research will likely focus on novel derivatizations to combat emerging drug-resistant viral strains and explore the full therapeutic potential of this versatile indole scaffold against other biological targets.
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- Title: indole-2-carboxylic acid, 1477-50-5 - The Good Scents Company Source: The Good Scents Company URL:[Link]
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Introduction: A Versatile Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Mechanism of Action of 5-amino-1H-indole-2-carboxylic Acid
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, focusing on the compound's primary role as a foundational scaffold for potent enzyme inhibitors. We will dissect the structural basis of its action, outline key experimental methodologies for its validation, and present structure-activity relationship (SAR) data to inform future discovery efforts.
This compound is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While its derivatives have been explored for a range of biological activities, the core structure's most profound and well-documented impact lies in its function as a pharmacophore for the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1][2] Its unique electronic and structural properties make it an ideal starting point for designing molecules that can precisely interact with complex biological targets. This guide will focus primarily on this core mechanism, providing the scientific foundation necessary for its application in advanced drug design.
Part 1: The Core Mechanism of Action — Inhibition of HIV-1 Integrase
The primary mechanism of action for the this compound scaffold is the inhibition of HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus.[2][3]
The Critical Role of HIV-1 Integrase
HIV-1 integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle known as strand transfer.[3] The enzyme's active site contains a conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[3] These cations are crucial for the catalytic activity of the enzyme. By targeting this enzymatic step, viral replication can be effectively halted. Because there is no equivalent enzyme in human cells, integrase is a highly specific and attractive target for antiviral therapy.[3]
A Chelation-Based Inhibition Strategy
The indole-2-carboxylic acid structure serves as a highly effective metal-binding platform. The mechanism of inhibition is centered on the ability of the indole nitrogen (N-1) and the carboxylate oxygen atoms to chelate the two Mg²⁺ ions within the integrase active site.[1][2] This bidentate chelation effectively sequesters the essential metallic cofactors, preventing them from participating in the catalytic strand transfer reaction and thereby inhibiting the integration of viral DNA.[3]
Further enhancing this interaction, derivatives of the scaffold can engage in additional binding events. For instance, the introduction of halogenated aromatic systems onto the indole ring can facilitate π-π stacking interactions with the 3'-terminal adenosine of the processed viral DNA, further anchoring the inhibitor in the active site and increasing its potency.[1][2][3]
Visualization: Inhibitor-Enzyme Interaction
The following diagram illustrates the proposed binding mode of the indole-2-carboxylic acid scaffold within the HIV-1 integrase active site.
Caption: Binding of the scaffold in the HIV-1 integrase active site.
Part 2: Experimental Validation of the Mechanism
The elucidation of a compound's mechanism of action requires a combination of biochemical assays and computational modeling. The protocols described below represent a self-validating system for confirming and characterizing the inhibitory activity of this compound derivatives.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay is the gold standard for quantifying the inhibitory potency of a compound against the strand transfer step.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM DTT, and 4 µM ZnCl₂.
-
Reconstitute recombinant HIV-1 integrase enzyme to a final concentration of 200 nM.
-
Prepare a donor DNA substrate (oligonucleotide mimicking the viral DNA end) and a target DNA substrate (oligonucleotide mimicking host DNA). Label the donor DNA with a fluorescent tag (e.g., FAM).
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor, e.g., Raltegravir) and a negative control (DMSO vehicle).
-
Add 10 µL of the integrase enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the donor and target DNA substrates.
-
-
Reaction and Detection:
-
Incubate the plate for 60 minutes at 37°C to allow the strand transfer reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA and a denaturing agent.
-
Analyze the reaction products using gel electrophoresis or a plate-based fluorescence reader. The strand transfer product will be a larger DNA molecule incorporating the fluorescent label.
-
-
Data Analysis:
-
Quantify the amount of strand transfer product in each well.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Computational Workflow - Molecular Docking
Molecular docking provides invaluable insight into the specific binding interactions between the inhibitor and the enzyme, helping to rationalize SAR data.
Objective: To predict the binding pose and interactions of a compound within the HIV-1 integrase active site.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of HIV-1 integrase complexed with DNA and Mg²⁺ ions from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Perform energy minimization and assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) around the catalytic DDE motif and the two Mg²⁺ ions.
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding poses of the ligand within the defined site.
-
-
Analysis of Results:
-
Analyze the top-scoring poses based on the docking score and visual inspection.
-
Identify key interactions, such as chelation of Mg²⁺ ions, hydrogen bonds, and hydrophobic or π-stacking interactions.
-
Use these insights to explain experimental SAR and guide the design of new, more potent derivatives.
-
Visualization: Experimental Workflow
The following diagram outlines the integrated workflow for validating potential inhibitors based on the this compound scaffold.
Caption: Integrated workflow for inhibitor discovery and validation.
Part 3: Structure-Activity Relationship (SAR) Insights
Analysis of SAR is crucial for understanding how chemical modifications to the core scaffold influence biological activity. Research has shown that strategic derivatization of the indole-2-carboxylic acid core can dramatically improve inhibitory potency.[2][3]
| Compound ID | Modification on Indole-2-Carboxylic Acid Core | HIV-1 Integrase IC₅₀ (µM) | Reference |
| 1 | Unsubstituted (Parent Scaffold) | 32.37 | [3] |
| 17a | C6-halogenated benzene ring and other modifications | 3.11 | [2][3] |
The data clearly demonstrates that while the parent indole-2-carboxylic acid scaffold possesses inhibitory activity, targeted modifications can lead to a significant increase in potency.[3] The addition of a halogenated benzene ring at the C6 position in compound 17a likely enhances binding through favorable π-π stacking interactions with the viral DNA, complementing the core chelation mechanism.[2][3] This underscores the importance of the scaffold as a platform for optimization.
Part 4: Broader Biological Context and Future Directions
While the inhibition of HIV-1 integrase is the most extensively validated mechanism of action for this scaffold, the indole-2-carboxylic acid chemotype is versatile. Derivatives have been investigated as antagonists for other targets, such as the CysLT1 receptor, which is involved in inflammatory pathways.[1] Furthermore, various substituted indoles have been explored for anti-cancer and anti-parasitic activities.[4][5] However, for the specific this compound structure, its role as a precursor to INSTIs remains its most significant and well-supported application.[1][2][3]
The continued exploration of this scaffold is vital for developing next-generation antiviral agents. As HIV can develop resistance to existing drugs, new inhibitors with novel binding modes or improved potency are in constant demand.[2][3] The this compound scaffold represents a promising and chemically tractable starting point for these endeavors.
Conclusion
This compound is a key building block in modern drug discovery, primarily functioning as a metal-chelating pharmacophore for the inhibition of HIV-1 integrase. Its mechanism of action is rooted in the specific coordination of two essential magnesium ions in the enzyme's active site, effectively blocking the strand transfer step of viral replication. Supported by robust in vitro assays and computational modeling, this mechanism provides a clear rationale for its use in developing potent antiviral agents. The scaffold's amenability to chemical modification allows for significant optimization of its inhibitory activity, making it a valuable tool in the ongoing fight against HIV and a subject of continued interest for medicinal chemists.
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- indole-2-carboxylic acid, 1477-50-5 - The Good Scents Company. Source: The Good Scents Company.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: National Institutes of Health.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. Source: National Institutes of Health.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Source: Royal Society of Chemistry.
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in silico modeling of 5-amino-1H-indole-2-carboxylic acid interactions
An In-Depth Technical Guide to the In Silico Modeling of 5-amino-1H-indole-2-carboxylic Acid Interactions
This guide provides a comprehensive walkthrough of the computational methodologies used to investigate the molecular interactions of this compound. As a scaffold of significant interest, particularly in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), understanding its interaction landscape at an atomic level is paramount for rational drug design and optimization.[1][2] This document is structured to guide researchers through a logical, multi-stage in silico workflow, from target identification to the dynamic assessment of protein-ligand stability.
Foundational Understanding: The Ligand and its Significance
This compound is a versatile chemical scaffold. Its indole nitrogen and carboxylate oxygen atoms are capable of chelating the two Mg²⁺ ions within the active site of enzymes like HIV-1 integrase, a critical mechanism for inhibiting viral replication.[1][3] Strategic modifications to its core structure can enhance binding affinity and specificity, making it a valuable starting point for medicinal chemistry campaigns.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[5] |
| Molecular Weight | 176.17 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| XLogP3 | 1.6 | PubChem[5] |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The Computational Workflow: A Strategy for Insight
Our approach is not a linear execution of disconnected algorithms but an integrated workflow designed to build a comprehensive model of molecular interaction. Each step informs the next, creating a self-validating system that moves from broad, high-throughput screening to detailed, dynamic analysis.
Caption: High-level workflow for in silico analysis of protein-ligand interactions.
Molecular Docking: Predicting the "Handshake"
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is the cornerstone of structure-based drug design, allowing us to generate hypotheses about the binding pose and affinity of our ligand within a protein's active site.
Causality Behind the Protocol
The goal of docking is to search a vast conformational space to find the lowest-energy binding mode. This is achieved by using a scoring function to estimate the binding affinity for different poses.[7] The validity of our results depends entirely on the meticulous preparation of both the receptor (protein) and the ligand. Omitting steps like adding hydrogens or assigning correct charges can lead to scientifically invalid results.
Experimental Protocol: Docking this compound to HIV-1 Integrase
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[8]
Step 1: Receptor Preparation
-
Obtain Structure: Download the crystal structure of HIV-1 Integrase from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1T64.
-
Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera or AutoDockTools (ADT).[8][9] Remove all water molecules, co-solvents, and any existing ligands. This ensures the docking algorithm only considers the protein and our ligand.[10]
-
Add Hydrogens and Charges: Proteins in the PDB often lack hydrogen atoms. Use the software's tools to add polar hydrogens. Then, compute and add Gasteiger or Kollman charges, which are essential for calculating electrostatic interactions.[9][10]
-
Define File Type: Save the prepared protein in the .pdbqt format, which includes atomic charges and atom type definitions required by AutoDock.[10]
Step 2: Ligand Preparation
-
Obtain Structure: The 3D structure of this compound can be downloaded from the PubChem database (CID 15340377).[5]
-
Energy Minimization: The downloaded structure may not be in its lowest energy conformation. Use a tool like Open Babel or the MMFF94 force field in Avogadro to perform an energy minimization. This step is critical for ensuring the ligand's starting geometry is realistic.
-
Define Torsions and File Type: Load the minimized ligand into ADT. The software will automatically detect rotatable bonds. Save the prepared ligand in the .pdbqt format.
Step 3: Grid Box Definition
-
Identify the Active Site: The binding site of HIV-1 integrase is well-characterized and involves two catalytic Mg²⁺ ions. The grid box, which defines the search space for the docking algorithm, must encompass this entire site.[3]
-
Set Grid Parameters: In ADT, center the grid box on the active site residues. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[10] A typical size might be 25 x 25 x 25 Å.
-
Generate Grid Parameter File: Save the grid settings as a .gpf file.[10]
Step 4: Running the Docking Simulation
-
Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the receptor, ligand, and grid parameter files.[10] Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is a good starting point).
-
Launch AutoDock Vina: Execute the Vina command from the terminal, pointing to the configuration file. The program will perform the docking calculations and output a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores.
Caption: Detailed workflow for a molecular docking experiment using AutoDock Vina.
Data Interpretation
The primary output is a set of binding poses and their corresponding affinity scores in kcal/mol. The lower (more negative) the score, the stronger the predicted binding affinity.
Table 2: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP64, ASP116 | Metal Chelation (Mg²⁺) |
| 2 | -8.2 | TYR143, PRO142 | π-π Stacking, Hydrophobic |
| 3 | -7.9 | GLU152 | Hydrogen Bond |
It is crucial to visually inspect the top-scoring poses. A scientifically sound pose is one that exhibits chemically sensible interactions, such as hydrogen bonds with polar residues, hydrophobic interactions in nonpolar pockets, and, in this specific case, chelation of the catalytic magnesium ions by the ligand's carboxylate and indole nitrogen.[1]
Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing deep insights into the stability of the protein-ligand complex.[11][12]
Causality Behind the Protocol
MD simulations solve Newton's equations of motion for a system of atoms and molecules.[11] By simulating the complex in a realistic environment (i.e., a box of water with physiological ion concentrations) over nanoseconds, we can validate the docking pose. An unstable interaction will see the ligand drift away from the binding pocket, whereas a stable one will maintain its key interactions throughout the simulation. This process allows us to assess conformational changes and the role of water molecules in the binding event.[12]
Experimental Protocol: Simulating the Docked Complex
This protocol provides a general overview using GROMACS, a high-performance MD simulation package.[13]
Step 1: System Preparation
-
Merge Coordinates: Combine the PDB files of the protein (from the docking preparation) and the top-scoring ligand pose into a single complex file.
-
Choose a Force Field: Select a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system. The force field for the protein is standard, but parameters for the ligand (this compound) must be generated using a tool like CGenFF or Antechamber.[14]
-
Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.
Step 2: Simulation
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries introduced during preparation.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.[14]
-
Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to monitor the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose.
Pharmacophore Modeling: Abstracting the Key Features
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[15][16] Pharmacophore modeling can be used to identify novel compounds by screening large databases or to understand the structure-activity relationships (SAR) of a series of known active molecules.[17][18]
Causality Behind the Protocol
By analyzing one or more stable protein-ligand complexes (from docking or MD), we can distill the essential three-dimensional arrangement of chemical features required for binding. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges.[16] This model serves as a 3D query to rapidly search for other molecules that possess the same features in the correct spatial orientation, making it a powerful tool for virtual screening.[7][15]
Methodology: Generating a Structure-Based Pharmacophore
-
Input: Use the stable protein-ligand complex from the MD simulation.
-
Feature Identification: Use software like LigandScout or Phase to automatically identify all possible pharmacophoric features on the ligand and the corresponding interacting residues on the protein.
-
Model Generation: Select the most critical features that are consistently present during the MD simulation. This typically includes features like the two metal-chelating points, an aromatic ring for π-stacking, and a hydrogen bond donor/acceptor.
-
Validation and Screening: The resulting pharmacophore model can be used as a filter to screen large compound libraries (like ZINC or ChEMBL) to find new molecules that fit the model and are therefore likely to bind to the target.
Caption: A conceptual 3D pharmacophore model with key features and distances.
Conclusion
The in silico modeling of this compound provides a powerful, multi-faceted approach to understanding its molecular interactions. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a robust, dynamic, and predictive model of binding. This guide outlines a field-proven workflow that emphasizes scientific integrity and the rationale behind each computational step. Following these self-validating protocols enables drug development professionals to generate high-confidence hypotheses, prioritize experimental work, and ultimately accelerate the discovery of novel therapeutics.
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literature review of 5-amino-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to 5-amino-1H-indole-2-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
I. Introduction: The Emergence of a Versatile Core
This compound is a heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of multiple functional groups—a carboxylic acid, a secondary amine within the indole ring, and a primary aromatic amine—provides a unique three-dimensional arrangement for molecular interactions with biological targets. This versatile scaffold has proven to be a cornerstone in the design of a new generation of therapeutic agents, most notably in the development of antiviral and anti-inflammatory drugs.[1]
The strategic importance of this molecule lies in its ability to serve as a versatile metal-binding platform and to be readily derivatized at several key positions, allowing for the fine-tuning of its pharmacological properties.[1] This guide aims to provide a comprehensive overview of the synthesis, chemical reactivity, and biological applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.
II. Physicochemical Properties and Characterization
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 152213-40-6 | [1] |
| IUPAC Name | This compound | [1][2] |
| InChI Key | NKFIBMOQAPEKNZ-UHFFFAOYSA-N | |
| Boiling Point | 518.7 °C at 760 mmHg (lit.) | [3] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings, as well as signals for the amine and carboxylic acid protons. The coupling patterns of the aromatic protons can confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the aromatic carbons, and the carbons of the indole ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the indole N-H, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
III. Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that often involves the early introduction of a nitro group at the 5-position of the indole ring, which then serves as a precursor to the amino group.[1] A common and effective strategy involves the Fischer indole synthesis, followed by the reduction of the nitro group.
A. General Synthetic Workflow
A widely employed synthetic route commences with the esterification of 5-nitro-1H-indole-2-carboxylic acid to its ethyl ester. This intermediate is then subjected to reduction to yield the desired this compound ethyl ester, which can be subsequently hydrolyzed to the final product.[1][6]
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An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-1H-indole-2-carboxylic Acid
Introduction
5-Amino-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid bicyclic scaffold, featuring both a hydrogen bond donor (amine) and a hydrogen bond acceptor/donor (carboxylic acid), makes it a versatile core for designing molecules with specific biological targets. Notably, this scaffold is a key component in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole nitrogen and carboxylate oxygen can chelate magnesium ions in the enzyme's active site.[1] A thorough understanding of its physicochemical properties is paramount for researchers aiming to optimize its use in lead generation, formulation development, and pharmacokinetic profiling.
This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Rather than merely listing data, we delve into the causality behind its expected properties, provide field-proven experimental protocols for their determination, and discuss the implications for drug discovery professionals.
Molecular Structure and Key Physicochemical Descriptors
The foundational attributes of this compound are summarized below. These values, a mix of established data and computed predictions, provide a baseline for understanding the molecule's behavior.
| Property | Value | Source |
| CAS Number | 152213-40-6 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| XLogP3 (Computed) | 1.6 | [2] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 518.7 ± 30.0 °C at 760 mmHg | [3] |
Acidity and Basicity (pKa)
Scientific Rationale & Expected Values
The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value(s) define the pH at which a molecule is 50% ionized. This compound is an amphoteric molecule, containing both an acidic functional group (the carboxylic acid) and a basic functional group (the 5-amino group).
-
Carboxylic Acid pKa (pKa₁): The carboxylic acid group is expected to be the most acidic site. For the parent compound, indole-2-carboxylic acid, the pKa is around 4.44.[4] The 5-amino group is an electron-donating group (EDG) which generally increases the pKa of a nearby carboxylic acid, making it slightly less acidic. However, the indole ring system complicates direct comparisons. We can predict the pKa₁ to be in the range of 4.5 - 5.5.
-
Amino Group pKa (pKa₂): The 5-amino group will be protonated at lower pH values. Aromatic amines typically have pKa values in the range of 4-5. Therefore, we can anticipate a pKa₂ for the conjugate acid of the amino group in a similar range. The proximity of these two pKa values suggests that the molecule will exist as a zwitterion over a specific pH range.
-
Indole N-H pKa (pKa₃): The indole N-H proton is weakly acidic, with a pKa typically around 16-17, and is not physiologically relevant for ionization.[1]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is highly suitable for compounds with a chromophore, like the indole scaffold, whose absorbance spectrum changes with ionization state.[5][6]
Principle: The Beer-Lambert law is applied to solutions of the compound across a range of pH values. Changes in the molar absorptivity of the ionized and unionized forms allow for the calculation of the pKa.[7]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent like DMSO or methanol.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values, spanning a range from approximately pH 2 to pH 12 (e.g., citrate, phosphate, borate buffers). Ensure a constant ionic strength (e.g., 0.1 M) across all buffers.[5]
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, precise volume of the stock solution to each well, followed by the different buffer solutions to achieve a final compound concentration in the range of 0.1-0.2 mM.[5] Include wells with buffer only as blanks.
-
Spectrophotometric Measurement: Using a microplate spectrophotometer, record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these key wavelengths against pH.
-
Fit the data to a sigmoidal curve (Boltzmann function). The inflection point of this curve corresponds to the pKa.[8]
-
Alternatively, use multi-wavelength analysis software to solve the equation A = (A_acid + A_base * 10^(pH-pKa)) / (1 + 10^(pH-pKa)) for a more robust determination.
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Lipophilicity (LogP)
Scientific Rationale & Predicted Value
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter influencing a drug's permeability across biological membranes, plasma protein binding, and metabolic stability.
-
Predicted Value: The computed XLogP3 for this compound is 1.6.[2] This value suggests a moderate degree of lipophilicity. The hydrophobic indole core is balanced by the polar amino and carboxylic acid groups.
-
pH-Dependence: It is critical to consider the distribution coefficient (LogD), which accounts for the ionization state at a given pH. At physiological pH 7.4, with the carboxylic acid likely deprotonated (COO⁻) and the amine largely neutral (NH₂), the molecule will be more polar, resulting in a LogD₇.₄ value significantly lower than the LogP. This increased polarity can enhance aqueous solubility but may reduce passive membrane permeability.
Experimental Protocol: Shake-Flask Method for LogD Determination
The "gold standard" shake-flask method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.
Principle: The compound is allowed to reach equilibrium between two immiscible phases (n-octanol and a pH 7.4 buffer). The concentration in each phase is then measured to calculate the distribution ratio.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[9]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol layers. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Solubility
Scientific Rationale & Expected Characteristics
Aqueous solubility is a gatekeeper property in drug discovery. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and challenges in formulation.[9]
-
Expected Solubility: The parent compound, indole-2-carboxylic acid, has limited aqueous solubility.[10] The presence of both a polar amino group and a carboxylic acid on the 5-amino derivative should enhance its aqueous solubility compared to the parent structure, particularly at pH values where one or both groups are ionized. However, the flat, aromatic indole core contributes to strong crystal lattice energy, which can counteract the solubilizing effect of the polar groups, potentially resulting in overall low solubility. The molecule is expected to exhibit classic "brick dust" properties, where high melting point correlates with low solubility.
Experimental Protocol: Thermodynamic Solubility Determination
This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate and relevant solubility value for drug development.[11][12]
Principle: An excess of the solid compound is equilibrated with the solvent (e.g., pH 7.4 buffer) over an extended period. After removing the undissolved solid, the concentration of the resulting saturated solution is measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS at pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[11]
-
Phase Separation: Filter the suspension using a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to remove all undissolved solid. Alternatively, centrifuge at high speed and carefully collect the supernatant.
-
Quantification: Analyze the clear filtrate/supernatant using a validated HPLC-UV or LC-MS method to determine the compound's concentration. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Result Expression: The thermodynamic solubility is reported in units such as µg/mL or µM.
Caption: Key steps in the thermodynamic solubility "shake-flask" assay.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H protons, and the carboxylic acid proton.
-
Carboxyl Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm.[13]
-
Indole N-H Proton: A broad singlet, often around 11-12 ppm.
-
Aromatic Protons: The protons at positions 3, 4, 6, and 7 will appear in the aromatic region (approx. 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will be diagnostic of the substitution pattern. The proton at C3 is typically a singlet or a narrow triplet.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR will provide information on the carbon skeleton.
-
Carbonyl Carbon (-COOH): Expected in the 165-185 ppm range.[13]
-
Aromatic Carbons: Multiple signals between 100-140 ppm, corresponding to the eight carbons of the indole ring system.
-
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption from approximately 2500-3300 cm⁻¹.[13]
-
N-H Stretch (Amine & Indole): Moderate absorptions typically in the 3300-3500 cm⁻¹ region. The primary amine may show two distinct bands (symmetric and asymmetric stretching).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid dimer.[14]
-
C=C Stretch (Aromatic): Multiple absorptions in the 1450-1620 cm⁻¹ region.
UV-Vis Spectroscopy
The indole ring system is a strong chromophore. The UV-Vis spectrum is expected to show characteristic absorbance maxima. For the parent indole-2-carboxylic acid, absorbance is typically observed around 210 nm and 280-300 nm. The addition of the 5-amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorbance maxima to longer wavelengths.
Conclusion
This compound is a molecule with a rich physicochemical profile dictated by the interplay between its hydrophobic indole core and its polar functional groups. Its amphoteric nature, moderate lipophilicity, and anticipated low-to-moderate aqueous solubility are critical factors that must be experimentally characterized and considered during the drug design and development process. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the high-quality data needed to unlock the full potential of this valuable chemical scaffold. By systematically evaluating pKa, LogD, solubility, and spectroscopic properties, scientists can make informed decisions to optimize molecular design, predict in vivo behavior, and accelerate the journey from hit to clinical candidate.
References
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- Box, K., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health.
- SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
- University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
- Pharmaguideline. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
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- Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
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thermal stability of 5-amino-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Thermal Stability of 5-Amino-1H-indole-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal scaffold in medicinal chemistry, notably in the development of novel therapeutics such as HIV-1 integrase strand transfer inhibitors.[1][2] The thermal stability of this active pharmaceutical ingredient (API) is a critical quality attribute, profoundly influencing its synthesis, purification, formulation, and long-term storage. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the thermal stability of this compound. We will explore the core analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data, grounding our approach in the principles of scientific integrity and causality.
Introduction: The Imperative of Thermal Stability
The indole-2-carboxylic acid structure is a versatile metal-binding platform, essential for its therapeutic mechanism.[1] However, the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the indole ring system introduces potential chemical liabilities.[1] Understanding the compound's response to thermal stress is paramount. Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties, all of which can compromise drug safety and efficacy. This guide outlines the essential methodologies to characterize the thermal profile of this compound, enabling informed decisions throughout the drug development lifecycle. The recommendation to store this compound at temperatures below -15°C underscores its potential sensitivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 152213-40-6 | [4] |
| Appearance | Reported as a solid; specific color not consistently cited. | N/A |
| Storage | Store at < -15°C |
A Multi-Technique Approach to Thermal Analysis
A robust assessment of thermal stability cannot rely on a single technique. A synergistic approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. TGA quantifies changes in mass with temperature, directly indicating decomposition, while DSC measures the heat flow associated with thermal events, revealing melting, crystallization, and decomposition enthalpies.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA is the cornerstone for determining the temperature at which a material begins to degrade and for quantifying its mass loss.[5] The choice of a nitrogen atmosphere is critical; it creates an inert environment, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation, which would occur in an air atmosphere.[6]
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials as per manufacturer guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard alumina or platinum crucible. Ensure an even distribution of the sample at the bottom of the pan.
-
Instrument Setup:
-
Place the sample crucible onto the TGA's microbalance.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.[6]
-
Equilibrate the furnace at a starting temperature of 30°C.
-
-
Thermal Program:
-
Ramp the temperature from 30°C to 400°C at a linear heating rate of 10 °C/min. A slower rate can improve resolution, while a faster rate is suitable for initial screening.[7]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the first derivative of the TGA curve (the DTG curve) to precisely identify the temperature of the maximum rate of mass loss (Tmax).[8]
-
Determine the onset temperature (Tonset) of decomposition, often defined as the temperature at which 5% mass loss occurs.
-
Hypothetical TGA Data Summary
Based on related indole structures, which can show decomposition following melting, a significant mass loss event is anticipated.[9][10]
| Parameter | Hypothetical Value | Interpretation |
| Tonset (5% mass loss) | ~215 °C | The temperature at which significant thermal degradation begins. |
| Tmax (DTG Peak) | ~230 °C | The temperature of the most rapid decomposition. |
| Total Mass Loss (at 400°C) | 30-40% | Suggests a primary decomposition event, likely involving decarboxylation and fragmentation of the indole ring. The loss of CO₂ (44 g/mol ) from the parent molecule (176.17 g/mol ) would account for ~25% mass loss. |
Differential Scanning Calorimetry (DSC): Characterizing Thermal Events
DSC measures the difference in heat required to increase the temperature of a sample compared to a reference.[11] This technique is invaluable for identifying melting points and quantifying the energy associated with thermal transitions. For a compound like this compound, which may decompose upon melting, DSC can reveal these overlapping events. Using hermetically sealed pans is crucial to contain any gases evolved during decomposition, ensuring accurate enthalpy measurements.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealable aluminum pan. Crimp the lid to create an airtight seal.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the cell at 30°C.
-
Ramp the temperature from 30°C to 300°C at a linear heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic (heat-absorbing, e.g., melting) and exothermic (heat-releasing, e.g., some decompositions) peaks.
-
Determine the onset temperature, peak temperature, and integrated enthalpy (ΔH) for each thermal event.
-
Hypothetical DSC Data Summary
The parent compound, indole-2-carboxylic acid, melts around 202-206 °C. It is plausible that the 5-amino derivative will exhibit a similar or higher melting point, likely coupled with decomposition.
| Parameter | Hypothetical Value | Interpretation |
| Peak Type | Sharp Endotherm | Suggests a melting event. |
| Onset Temperature | ~210 °C | The beginning of the melting process. |
| Peak Temperature | ~214 °C | The temperature at which melting occurs most rapidly. |
| Enthalpy (ΔH) | 100-150 J/g | The energy required for the thermal event. A broad peak or an exothermic event following the endotherm would strongly suggest decomposition is occurring concurrently with or immediately after melting. |
Elucidating Degradation Pathways
Identifying the products formed during thermal degradation is crucial for safety assessment. A common degradation pathway for carboxylic acids is decarboxylation, while amino-substituted aromatic rings can be susceptible to oxidation.[12][13] A forced degradation study, followed by analysis with a high-resolution technique like HPLC-MS, is the definitive method.
Conclusion and Strategic Implications
This guide provides a robust, multi-faceted strategy for characterizing the . By combining TGA and DSC, researchers can precisely determine the onset of decomposition and the nature of thermal transitions. The hypothetical data presented, based on analogous structures, suggests that decomposition likely occurs above 200°C, potentially overlapping with the melting point. This information is critical for establishing appropriate drying temperatures during synthesis, selecting compatible excipients for formulation, and defining validated storage conditions and shelf-life to ensure the delivery of a safe and effective final drug product.
References
- ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%).
- ResearchGate. (n.d.). TGA thermogram of control indole.
- Chemsrc. (n.d.). This compound | CAS#:152213-40-6.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with....
- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Differential scanning calorimetry.
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- IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- National Library of Medicine. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
- International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review.
- National Library of Medicine. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ResearchGate. (2014). Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere.
- National Library of Medicine. (n.d.). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry.
- ResearchGate. (n.d.). Thermal stability of amine and carboxylic acid based protic ionic liquids from the perspective of thermal energy storage.
- Autech. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA)‐derivative thermogravimetric (DTG) curves of iCN compound.
- Royal Society of Chemistry. (2018). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
- MDPI. (n.d.). Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste.
- National Library of Medicine. (n.d.). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
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Methodological & Application
Application Note & Protocols: A Guide to the Synthesis of 5-Amino-1H-indole-2-carboxylic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-amino-1H-indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile metal-binding pharmacophore in various therapeutic agents, most notably as HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Its structure allows for strategic modifications at multiple positions, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and drug-resistance profiles. This document provides an in-depth guide to the synthesis of this crucial indole core and its derivatives, focusing on robust and widely-used synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a clear rationale for the experimental choices, thereby empowering researchers to adapt and troubleshoot these syntheses effectively.
Strategic Overview: The Retrosynthetic Approach
A prevalent and highly effective strategy for synthesizing this compound derivatives involves a retrosynthetic approach where the final amino group is unmasked in a late-stage transformation. The synthesis is logically divided into three main phases:
-
Construction of the Indole Core: Building the foundational 5-nitro-1H-indole-2-carboxylic acid (or its ester) scaffold using classical indole syntheses. The nitro group acts as a stable and readily available precursor to the amine.[1]
-
Reduction of the Nitro Group: Converting the 5-nitro intermediate to the 5-amino target compound.
-
Functional Group Interconversion & Derivatization: Modifying the carboxylic acid, the newly formed amino group, or the indole nitrogen to generate a library of analogues for structure-activity relationship (SAR) studies.[1]
This approach is advantageous as it avoids potential complications arising from the reactivity of a free amino group during the initial indole ring formation.
Figure 2: Workflow diagram for the Reissert Indole Synthesis.
Step A: Synthesis of Ethyl 2-(2-methyl-4-nitrophenyl)-2-oxoacetate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Nitro-2-methyltoluene | 1.0 | 151.15 | 15.1 g |
| Diethyl oxalate | 1.2 | 146.14 | 17.5 g |
| Potassium Ethoxide | 1.2 | 84.16 | 10.1 g |
| Absolute Ethanol | - | - | 200 mL |
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reaction: To a suspension of potassium ethoxide in 100 mL of absolute ethanol, add a solution of 4-nitro-2-methyltoluene and diethyl oxalate in 100 mL of absolute ethanol dropwise over 30 minutes at room temperature.
-
Stirring: Stir the resulting deep red mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Acidify carefully with 2M HCl until the pH is ~2-3. The pyruvate product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step without further purification.
Step B: Reductive Cyclization to 5-Nitro-1H-indole-2-carboxylic acid
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-(2-methyl-4-nitrophenyl)-2-oxoacetate | 1.0 | 251.21 | 25.1 g |
| Zinc Dust | 4.0 | 65.38 | 26.2 g |
| Glacial Acetic Acid | - | - | 250 mL |
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude pyruvate from the previous step in glacial acetic acid.
-
Reaction: Heat the mixture to 80°C. Add zinc dust portion-wise over 1 hour, ensuring the temperature does not exceed 100°C (the reaction is exothermic).
-
Reflux: After the addition is complete, heat the mixture to reflux for an additional 2 hours.
-
Work-up: Cool the reaction to room temperature and filter off the excess zinc and inorganic salts through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure. Add 200 mL of water to the residue to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. The crude 5-nitro-1H-indole-2-carboxylic acid can be purified by recrystallization from ethanol/water.
Method 2: Fischer Indole Synthesis via Japp-Klingemann Reaction
This classic and highly versatile method involves two distinct named reactions. [2][3]First, the Japp-Klingemann reaction is used to synthesize the required phenylhydrazone intermediate from a diazonium salt and a β-keto-ester. [4][5]This hydrazone is then cyclized under acidic conditions in the Fischer indole synthesis to yield the indole core. [6][7]
-
Japp-Klingemann: The synthesis begins with the diazotization of 4-nitroaniline. The resulting diazonium salt is an electrophile that reacts with the enolate of a β-keto-ester (e.g., ethyl 2-methylacetoacetate). The resulting azo compound is unstable and undergoes hydrolytic cleavage of the acetyl group, yielding the desired phenylhydrazone of ethyl pyruvate. [4]2. Fischer Synthesis: The formed hydrazone is treated with a strong acid (e.g., polyphosphoric acid or ethanolic HCl). The hydrazone tautomerizes to its enamine form. A proton-catalyzed-[4][4]sigmatropic rearrangement occurs, which is the key bond-forming step. This breaks the N-N bond and forms a C-C bond, disrupting the aromaticity of the benzene ring. A subsequent series of proton transfers and cyclization, followed by the elimination of ammonia, leads to the re-aromatization and formation of the stable indole ring system. [3]
Figure 3: Workflow for the Japp-Klingemann / Fischer Indole Synthesis route.
Step A: Synthesis of Ethyl 2-((4-nitrophenyl)hydrazono)propanoate (Japp-Klingemann)
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Nitroaniline | 1.0 | 138.12 | 13.8 g |
| Conc. HCl | - | 36.46 | 30 mL |
| Sodium Nitrite (NaNO₂) | 1.05 | 69.00 | 7.2 g |
| Ethyl 2-methylacetoacetate | 1.0 | 144.17 | 14.4 g |
| Sodium Acetate | - | 82.03 | 40 g |
| Ethanol | - | - | 200 mL |
-
Diazotization: Suspend 4-nitroaniline in a mixture of water (50 mL) and concentrated HCl (30 mL). Cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition.
-
Coupling: In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate and sodium acetate in 200 mL of ethanol. Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred β-keto-ester solution. A yellow-orange solid should precipitate.
-
Stirring: Allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Isolation: Collect the solid hydrazone product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry under vacuum.
Step B: Cyclization to Ethyl 5-nitro-1H-indole-2-carboxylate (Fischer Synthesis)
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Hydrazone from Step A | 1.0 | 251.23 | 25.1 g |
| Polyphosphoric Acid (PPA) | - | - | ~150 g |
-
Setup: Place polyphosphoric acid in a 250 mL beaker equipped with a mechanical stirrer and a thermometer.
-
Reaction: Heat the PPA to 70-80°C. Slowly add the hydrazone in small portions, ensuring the temperature is maintained.
-
Heating: After the addition is complete, heat the mixture to 100°C and hold for 1 hour.
-
Work-up: Carefully pour the hot, viscous mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol to obtain pure ethyl 5-nitro-1H-indole-2-carboxylate. [8]
Reduction to this compound Ethyl Ester
The conversion of the 5-nitro group to the crucial 5-amino functionality is a critical step. This is typically achieved through chemical reduction. Catalytic hydrogenation or reduction with metals in acidic media are common choices.
Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. [8]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
|---|---|---|---|
| Ethyl 5-nitro-1H-indole-2-carboxylate | 1.0 | 234.21 | 10.0 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 225.63 | 38.4 g |
| Ethyl Acetate | - | - | 200 mL |
-
Setup: In a 500 mL round-bottom flask, dissolve the nitro-indole ester in ethyl acetate.
-
Reaction: Add the SnCl₂·2H₂O to the solution. Heat the resulting mixture to reflux for 3 hours. [8]3. Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH is ~8.
-
Extraction: The tin salts will precipitate. Filter the mixture through Celite. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate (2 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid is ethyl 5-amino-1H-indole-2-carboxylate. [9]
Derivatization Protocols
The this compound scaffold offers three primary sites for derivatization: the carboxylic acid, the 5-amino group, and the indole nitrogen. [1]
Amide Bond Formation at the C2-Carboxylic Acid
Standard peptide coupling reagents are highly effective for creating a diverse library of amide derivatives. [1][10]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound* | 1.0 | 176.17 | 176 mg |
| Desired Amine | 1.1 | - | 1.1 eq |
| BOP Reagent | 1.2 | 442.28 | 530 mg |
| DIPEA | 3.0 | 129.24 | 0.5 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
*Note: The starting acid can be obtained by simple hydrolysis of the corresponding ethyl ester using NaOH in EtOH. [10]
-
Setup: Dissolve the indole-2-carboxylic acid, the desired amine, and BOP reagent in DCM.
-
Reaction: Add DIPEA to the mixture and stir at room temperature overnight. [10]3. Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel. [1]
Characterization
The identity and purity of all synthesized compounds must be confirmed through a combination of chromatographic and spectroscopic methods.
-
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and determine appropriate solvent systems for column chromatography.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. For the final 5-amino-1H-indole-2-carboxylate, one would expect to see characteristic signals for the aromatic protons on the indole ring, the -NH₂ protons, the indole N-H proton, and the ethyl ester group. [8][11]* Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [8]* Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine and indole, and the C=O stretch of the carboxylic acid or ester. [12][13]
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. [14]* Reagent Handling:
-
Strong Acids (HCl, H₂SO₄, PPA): Highly corrosive. Handle with extreme care, and always add acid to water, never the reverse. [15] * Bases (Potassium Ethoxide): Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents (Ethanol, Ethyl Acetate, DCM): Flammable and/or volatile. Avoid sparks and open flames. [15] * Indole Derivatives: Many aromatic nitrogen compounds are toxic. Avoid skin contact and inhalation. [16]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic waste down the drain. [14]
-
References
- Hemetsberger indole synthesis - Wikipedia.
- Reissert indole synthesis - Wikipedia.
- Japp–Klingemann reaction - Wikipedia.
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- The Japp‐Klingemann Reaction - ResearchGate.
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- Indole synthesis: a review and proposed classification - PMC - NIH.
- What are the precautions when using 98% Indole? - Blog - Jinjing Chemical.
- Japp-Klingemann reaction - chemeurope.com.
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- Japp klingemann reaction | PPTX - Slideshare.
- Bartoli indole synthesis - Wikipedia.
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- Synthesis of amino-substituted indoles using the Bartoli reaction - PubMed.
- Bartoli indole synthesis - Grokipedia.
- A three-component Fischer indole synthesis - PubMed.
- 3-Substituted indole: A review - International Journal of Chemical Studies.
- Bartoli Indole Synthesis - Online Organic Chemistry Tutor.
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- Bartoli Indole Synthesis - SynArchive.
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- Synthesis and Chemistry of Indole.
- Fischer indole synthesis - Wikipedia.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH.
- Indole-3-acetic Acid - Organic Syntheses Procedure.
- Process for the preparation of indole derivatives - Google Patents.
- Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry.
- Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations - MDPI.
- A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - NIH.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar.
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5-Amino-1H-indole-2-carboxylic Acid: A Versatile Scaffold for Modern Drug Design
Introduction: The Strategic Advantage of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can effectively interact with diverse biological targets. Within this important class of heterocycles, 5-amino-1H-indole-2-carboxylic acid stands out as a particularly valuable building block for drug discovery. The strategic placement of the amino and carboxylic acid groups provides versatile handles for chemical modification, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This guide provides an in-depth exploration of this compound as a scaffold, detailing its synthesis, derivatization strategies, and application in the design of targeted therapeutics, with a particular focus on its role in the development of HIV-1 integrase inhibitors.
Physicochemical Properties and Structural Features
This compound is a crystalline solid with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| Appearance | Off-white to yellow to brown crystalline powder | [3] |
| Melting Point | 202-206°C | [3] |
| Solubility | Soluble in ethanol, dimethyl sulfoxide, and methanol | [3] |
The key structural features that make this scaffold attractive for drug design are:
-
The Indole Core: The bicyclic aromatic system provides a rigid framework that can be functionalized to interact with specific binding pockets in target proteins.
-
The 2-Carboxylic Acid: This group can act as a hydrogen bond donor and acceptor, and critically, as a metal-chelating moiety. This is a key feature for its activity against metalloenzymes like HIV-1 integrase.[2][4]
-
The 5-Amino Group: This primary amine serves as a versatile synthetic handle for introducing a wide range of substituents to probe structure-activity relationships (SAR). It can be acylated, alkylated, or used in various coupling reactions to append different functionalities.
Strategic Synthesis of the Scaffold
The synthesis of this compound and its derivatives often begins with the construction of a 5-nitroindole precursor, which is then reduced to the desired 5-aminoindole.[2] A common and effective strategy involves the Fischer indole synthesis or the Leimgruber–Batcho indole synthesis for regioselective access to the 5-substituted indole ring.[2]
Protocol 1: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate
This protocol details the reduction of a 5-nitroindole precursor to the corresponding 5-aminoindole ester, a key intermediate for further derivatization.
Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate
-
Ethanol (EtOH)
-
Ammonium formate (NH₄COOH)
-
5% Palladium on carbon (Pd/C)
-
Celite
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (e.g., 500 mg, 2.1 mmol) in ethanol (6 volumes).[5]
-
Add ammonium formate (4 equivalents) as a solid to the solution.[5]
-
Carefully add 5% palladium on carbon (10% by weight) under a nitrogen atmosphere.[5]
-
Heat the resulting mixture to reflux under a nitrogen atmosphere for 30 minutes.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5]
-
Wash the Celite pad with ethanol (20 volumes).[5]
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the product, ethyl 5-amino-1H-indole-2-carboxylate.[5] The product can be further purified by column chromatography if necessary.
Derivatization Strategies for Lead Optimization
The this compound scaffold offers three primary sites for chemical modification: the 2-carboxylic acid, the 5-amino group, and the indole nitrogen (N-1). Strategic derivatization at these positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Modification of the 2-Carboxylic Acid: Amide Bond Formation
The carboxylic acid at the C-2 position is a versatile handle for generating libraries of amide derivatives.[2] This is a widely used strategy to introduce diverse substituents that can interact with specific residues in a target's active site.
Materials:
-
This compound or its ester derivative
-
Desired amine
-
Coupling reagent (e.g., BOP reagent, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the indole-2-carboxylic acid and the desired amine in a suitable anhydrous solvent in a round-bottom flask.[2]
-
Add the coupling reagent and a base (e.g., DIPEA) to the reaction mixture.[6]
-
Stir the reaction at room temperature overnight.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.[2]
Functionalization of the 5-Amino Group
The 5-amino group can be readily acylated, alkylated, or used in various cross-coupling reactions to introduce a wide range of functionalities. These modifications can significantly impact the compound's interaction with the target protein and its overall properties.
N-1 Substitution of the Indole Ring
The indole nitrogen can be alkylated or acylated to further explore the chemical space around the scaffold.[2] N-alkylation can improve metabolic stability and modulate the electronic properties of the indole ring.
Application in Drug Design: HIV-1 Integrase Inhibitors
A prime example of the successful application of the this compound scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][4][7] HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a clinically validated strategy for treating HIV infection.[4][7][8]
Mechanism of Action
The indole-2-carboxylic acid core acts as a metal-binding pharmacophore, chelating the two magnesium ions (Mg²⁺) present in the active site of HIV-1 integrase.[2][4][7] This chelation is critical for inhibiting the strand transfer step of viral DNA integration into the host genome.[2]
Caption: Mechanism of HIV-1 integrase inhibition.
Structural optimizations, such as the introduction of halogenated aromatic systems, can enhance binding through π-π stacking interactions with the viral DNA.[2][7] Further hydrophobic substitutions can target adjacent hydrophobic pockets to improve inhibitory potency.[2][4]
Biological Evaluation of Derivatives
The inhibitory activity of newly synthesized derivatives against HIV-1 integrase is typically evaluated using in vitro assays.
This protocol provides a general outline for assessing the inhibitory potential of compounds against the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection system (e.g., fluorescence-based or radioactivity-based)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, donor DNA, and the test compound or DMSO (as a control).
-
Add the recombinant HIV-1 integrase enzyme to initiate the 3'-processing reaction (if applicable to the assay format) and incubate.
-
Add the target DNA to initiate the strand transfer reaction and incubate.
-
Stop the reaction and detect the amount of strand transfer product formed using a suitable detection method.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of inhibition against the compound concentration.
| Compound Example | Target | IC₅₀ (µM) | Reference |
| Derivative 20a | HIV-1 Integrase | 0.13 | [4][8] |
| Derivative 17a | HIV-1 Integrase | 3.11 | [7][9] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in drug design, particularly for the development of HIV-1 integrase inhibitors. Its synthetic accessibility and the presence of multiple functional groups for derivatization allow for a systematic and efficient exploration of structure-activity relationships. The insights gained from the development of INSTIs can be extended to the design of inhibitors for other metalloenzymes and various other therapeutic targets. Future research will likely focus on exploring novel derivatization strategies to enhance potency, overcome drug resistance, and improve the pharmacokinetic profiles of compounds based on this promising scaffold.
References
- This compound|Research Chemical - Benchchem. (n.d.).
- This compound ethyl ester synthesis - ChemicalBook. (n.d.).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2023).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (n.d.).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022).
- Indole-2-carboxylic Acid: A Comprehensive Overview. (2025).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024).
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- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Application Notes & Protocols: The Role of 5-amino-1H-indole-2-carboxylic Acid in HIV Research
Introduction: Targeting the Engine of Viral Persistence
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the virus's replication cycle.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a process that establishes a permanent and irreversible infection.[3] Because this enzymatic function has no equivalent in human cells, HIV-1 integrase represents a highly specific and attractive target for antiretroviral therapy.[1][3] Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this process, and several have been approved for clinical use.[1][2][4]
However, the emergence of drug-resistant viral strains necessitates a continuous search for new inhibitors with novel scaffolds and improved resistance profiles.[1][2][5] In this context, the indole-2-carboxylic acid scaffold has emerged as a promising foundation for the development of new INSTIs.[1][2][5][6] Research has shown that the core structure of indole-2-carboxylic acid can effectively inhibit the strand transfer function of HIV-1 integrase.[5][6] This document provides a detailed guide on the application of derivatives of this scaffold, specifically focusing on the rationale and methodologies for evaluating compounds like 5-amino-1H-indole-2-carboxylic acid in an HIV research setting.
Part 1: The Scientific Rationale - Mechanism of Inhibition
The primary mechanism by which indole-2-carboxylic acid derivatives function is by targeting the active site of the HIV-1 integrase enzyme. This active site contains two essential magnesium ions (Mg²⁺) that are critical for its catalytic activity.[7] The indole nucleus and the C2 carboxyl group of the inhibitor molecule act as a metal-binding group, effectively chelating these two Mg²⁺ ions.[1][2][5][8] This action prevents the enzyme from binding to and processing the viral DNA, thereby halting the integration process.
This inhibitory action specifically blocks the "strand transfer" step, where the processed viral DNA is covalently joined to the host chromosome.[1][5][9] By occupying the active site and sequestering the essential metal cofactors, the inhibitor effectively outcompetes the viral DNA substrate. Further structural optimizations, such as adding a halogenated benzene ring at the C6 position, can introduce beneficial π-π stacking interactions with the viral DNA, enhancing binding and potency.[5][6][7] The 5-amino group, as part of the broader indole scaffold, contributes to the overall electronic and structural properties that can be fine-tuned in structure-activity relationship (SAR) studies to optimize inhibitory activity.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Part 2: Experimental Workflow & Design Considerations
Evaluating a potential HIV-1 inhibitor like this compound requires a multi-step approach. The goal is to determine its specific activity against the target enzyme, its effectiveness in a cellular context, and its safety profile regarding host cells. This experimental cascade ensures that promising compounds are advanced based on a comprehensive dataset.
Core Principles of the Screening Cascade:
-
Potency (Enzymatic Assay): The first step is to confirm direct inhibition of the target enzyme, HIV-1 integrase. This is a clean, cell-free assay that measures the compound's intrinsic ability to block the enzyme's catalytic function. The key metric here is the IC₅₀ (half-maximal inhibitory concentration).
-
Efficacy (Cell-Based Assay): A compound that works on an isolated enzyme must also be effective within a human cell, where it needs to cross the cell membrane and remain stable. Cell-based assays measure the inhibition of viral replication.[10][11] The primary metric is the EC₅₀ (half-maximal effective concentration).
-
Toxicity (Cell Viability Assay): An effective antiviral must be non-toxic to host cells. A cytotoxicity assay is run in parallel with the efficacy assay to determine the concentration at which the compound harms the cells.[1][12] The key metric is the CC₅₀ (half-maximal cytotoxic concentration).
-
Selectivity (Calculation): The therapeutic window of the compound is determined by its Selectivity Index (SI), calculated as SI = CC₅₀ / EC₅₀ . A higher SI value is desirable, indicating the compound is much more toxic to the virus than to the host cell.
Caption: High-Level Experimental Workflow.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To quantify the direct inhibitory effect of this compound on the strand transfer activity of recombinant HIV-1 integrase. This protocol is adapted from commercially available kits and published methodologies.[13]
Materials:
-
Recombinant full-length HIV-1 Integrase protein.
-
Streptavidin-coated 96-well plates.
-
Biotinylated double-stranded donor substrate (DS) DNA (mimicking the HIV-1 LTR U5 end).
-
Modified double-stranded target substrate (TS) DNA (e.g., with a DIG or FITC label).
-
HRP-labeled anti-label antibody (e.g., anti-DIG-HRP).
-
Integrase reaction buffer, wash buffer, and blocking buffer.
-
TMB substrate and Stop Solution.
-
Test compound (this compound) dissolved in DMSO.
-
Positive control inhibitor (e.g., Raltegravir).
-
Microplate reader.
Procedure:
-
Plate Preparation: Pre-warm reaction and blocking buffers to 37°C.[13] Remove unused wells from the streptavidin-coated plate and reseal them.
-
Coat Donor DNA: Add 100 µL of diluted biotinylated DS DNA to each well. Incubate for 30 minutes at 37°C to allow binding to the streptavidin.
-
Washing & Blocking: Aspirate the DS DNA solution and wash each well 5 times with 300 µL of 1x wash buffer. Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.[13]
-
Prepare Compound Dilutions: Create a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in reaction buffer. Also prepare dilutions for the positive control (Raltegravir). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Integrase Loading & Inhibition:
-
Wash the plate 3 times with 200 µL of reaction buffer.
-
Add 50 µL of the appropriate compound dilution to the test wells. Add 50 µL of reaction buffer with DMSO to the "No Inhibitor" (positive enzyme activity) control wells. Add 50 µL of Raltegravir to positive control wells.
-
Prepare a 1:300 dilution of the HIV-1 integrase enzyme in reaction buffer.[13]
-
Add 50 µL of the diluted integrase to all wells except the "No Enzyme" (negative control) wells, to which you add 50 µL of reaction buffer.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Strand Transfer: Add 10 µL of the labeled TS DNA to all wells to start the integration reaction. Incubate for 60 minutes at 37°C.
-
Detection:
-
Wash the plate 5 times with 1x wash buffer to remove unbound reagents.
-
Add 100 µL of HRP-labeled antibody solution to each well and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times again.
-
Add 100 µL of TMB substrate. Incubate at room temperature in the dark for 10-20 minutes, or until sufficient color develops.
-
Add 100 µL of Stop Solution. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Cell-Based HIV-1 Antiviral Assay (Luciferase Reporter)
Objective: To measure the inhibition of HIV-1 replication in a cellular context using a reporter virus system. TZM-bl cells are widely used for this purpose.[12]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter).
-
Replication-competent or Env-pseudotyped HIV-1 virus stock.
-
Complete DMEM (with 10% FBS, penicillin/streptomycin).
-
96-well white, clear-bottom cell culture plates.
-
Test compound and control inhibitors (e.g., Raltegravir).
-
Luciferase assay reagent (e.g., Bright-Glo™ or Britelite™ plus).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.[12]
-
Compound Addition: Prepare serial dilutions of the test compound in complete DMEM. Remove the medium from the cells and add 100 µL of fresh medium containing the diluted compounds. Include "No Compound" (virus control) and "No Virus" (cell control) wells.
-
Infection: Add 50 µL of a pre-titered HIV-1 virus stock to each well (except the "No Virus" wells). The amount of virus should be optimized to produce a strong signal without causing excessive cell death.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[12]
-
Lysis and Luminescence Measurement:
-
After incubation, carefully remove 150 µL of the culture medium from each well.
-
Add 100 µL of luciferase assay reagent to each well to lyse the cells and provide the substrate.[12]
-
Incubate for 2 minutes at room temperature, protected from light.
-
Mix by pipetting and transfer 150 µL of the lysate to a 96-well black plate.
-
Measure the luminescence using a luminometer. The signal is reported in Relative Luminescence Units (RLU).
-
-
Data Analysis: Calculate the percentage of inhibition based on the RLU values relative to the virus control wells. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the cytotoxicity of the test compound on the same cells used in the antiviral assay.[12]
Materials:
-
MT-4 or TZM-bl cells.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., acidic isopropanol or SDS solution).
-
Microplate reader.
Procedure:
-
Cell Seeding and Compound Addition: Seed cells and add serial dilutions of the test compound exactly as described in the antiviral assay (Protocol 2, steps 1-2), but do not add any virus. Include "No Compound" (untreated cell control) wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Part 4: Data Presentation and Interpretation
The ultimate goal is to identify compounds with high potency, high efficacy, and low toxicity. Summarizing the data in a clear, tabular format is crucial for comparing different derivatives and making informed decisions about which compounds to advance.
Table 1: Example Data Summary for Indole-2-Carboxylic Acid Derivatives
| Compound ID | Modification | Integrase Inhibition IC₅₀ (µM) | Antiviral Activity EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 17a | C6-halogenated benzene | 3.11[5][6] | Assumed 5.0 | >80[1] | >16 |
| 20a | C3-long branch | 0.13[1][2][8] | Assumed 0.2 | >80[1] | >400 |
| Compound 1 | Parent Scaffold | 32.37[6] | Assumed 40.0 | >80[1] | >2 |
| Raltegravir | Positive Control | ~0.05 | ~0.03 | >100 | >3333 |
Note: Antiviral EC₅₀ values are assumed for illustrative purposes based on corresponding IC₅₀ values, as cell-based data was not explicitly provided for all compounds in the search results.
A successful lead compound will have a low IC₅₀ and EC₅₀ (ideally in the nanomolar range) and a high CC₅₀, resulting in a large Selectivity Index. For example, compound 20a shows a marked improvement over the parent scaffold, with an IC₅₀ of 0.13 µM, indicating that structural optimization is a highly effective strategy for this class of inhibitors.[1][2][8]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a valuable avenue of research for novel HIV-1 integrase inhibitors.[1][5] The clear mechanism of action, targeting the enzyme's active site via metal chelation, provides a solid foundation for rational drug design.[1][2][5] The protocols outlined in this guide provide a robust framework for screening and characterizing these compounds, from initial enzymatic inhibition to cellular efficacy and safety.
Future work should focus on:
-
Expanding SAR: Synthesizing and testing a wider array of derivatives to further improve potency and the selectivity index.
-
Resistance Profiling: Testing lead compounds against a panel of HIV-1 strains with known resistance mutations to INSTIs.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to assess their potential as clinical drugs.
By systematically applying these methodologies, researchers can effectively explore the potential of the indole-2-carboxylic acid scaffold and contribute to the development of the next generation of antiretroviral therapies.
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Application Notes and Protocols for the Quantification of 5-amino-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-amino-1H-indole-2-carboxylic acid Quantification
This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in pharmaceutical and biological research. Indole derivatives are integral to a variety of physiological processes and are foundational structures in numerous therapeutic agents. The precise and accurate quantification of this compound is critical for a range of applications, including pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides detailed analytical methods for the robust quantification of this target analyte in various matrices, designed for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reproducibility. Each protocol is accompanied by an explanation of the underlying scientific principles, guiding the user in not only the execution of the method but also in its potential adaptation and troubleshooting.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the quantification of aromatic compounds such as this compound. The method's principle lies in the separation of the analyte from other matrix components on a stationary phase, followed by its detection based on the absorption of ultraviolet light.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the nonpolar nature of the indole ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of a weak acid in water and an organic solvent (acetonitrile), allows for the elution of the analyte by modulating its polarity. The addition of formic acid to the mobile phase serves two purposes: it protonates the carboxylic acid group, leading to better retention on the reversed-phase column, and it improves peak shape by minimizing tailing. The detection wavelength is estimated based on the UV absorbance of the indole chromophore, which is enhanced by the amino group substituent. While the UV spectrum of 5-aminoindole shows a maximum around 295-300 nm, the carboxylic acid group at the 2-position may slightly alter this. Therefore, an initial detection wavelength of 298 nm is proposed, which should be optimized by scanning a standard solution of the analyte from 200 to 400 nm.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma or other biological matrix (for sample analysis)
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 298 nm
4. Method Validation The method should be validated according to ICH guidelines, assessing the following parameters.[1][2]
| Parameter | Specification | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte. | To ensure the signal is solely from the analyte. |
| Linearity | r² > 0.995 over the concentration range. | To demonstrate a proportional response to concentration. |
| Accuracy | 85-115% recovery for spiked samples. | To measure the closeness of the results to the true value. |
| Precision (RSD) | < 15% for LLOQ, < 10% for other concentrations. | To assess the repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be accurately quantified. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
Rationale for Method Design
The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. For mass spectrometric detection, electrospray ionization (ESI) is chosen as it is well-suited for polar molecules like this compound. Positive ionization mode is selected because the amino group can be readily protonated. In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented by collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces background noise. A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., ¹³C₆, ¹⁵N₂) as internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
-
Working Solutions: Prepare working solutions of the analyte for calibration standards and a separate working solution for the IS.
-
Sample Preparation: To 100 µL of plasma, add 20 µL of the IS working solution. Perform a protein precipitation as described in the HPLC-UV method. Alternatively, for cleaner samples, use solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient is suitable, e.g., 5% to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
Analyte: Q1: 177.1 m/z -> Q3: 131.1 m/z (loss of H₂O and CO)
-
Internal Standard: Adjust for the mass difference due to isotope labeling.
-
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
4. Validation Data (Illustrative)
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.998) |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 10% |
| Accuracy (% Recovery) | 92 - 108% |
| Matrix Effect | Monitored and compensated by IS. |
Method 3: UV-Vis Spectrophotometry
For the analysis of bulk material or highly concentrated solutions where high selectivity is not required, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for quantification.
Rationale for Method Design
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The choice of solvent is crucial; ethanol is a good choice as it is transparent in the UV range and can solubilize the analyte. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across the UV-visible spectrum. Based on data for 5-aminoindole, the λmax is expected to be in the range of 295-305 nm.[3][4]
Detailed Protocol: UV-Vis Spectrophotometry
1. Materials and Reagents
-
This compound reference standard
-
Ethanol (spectroscopic grade)
2. Procedure
-
Determination of λmax: Prepare a ~10 µg/mL solution of the analyte in ethanol. Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer with ethanol as the blank. Identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL) in ethanol. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the unknown sample in ethanol, ensuring the concentration falls within the range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
3. Validation Parameters
| Parameter | Specification |
| Linearity | r² > 0.999 |
| Precision (RSD) | < 2% |
| Accuracy | 98-102% recovery |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the application, including the sample matrix, required sensitivity, and available instrumentation. For high-throughput, sensitive, and selective analysis in complex biological matrices, LC-MS/MS is the recommended technique. HPLC-UV offers a robust and reliable alternative for less complex matrices or when the highest sensitivity is not required. For the analysis of pure substances or simple formulations, UV-Vis spectrophotometry provides a rapid and economical solution. All methods presented here should be fully validated in the end-user's laboratory to ensure they are fit for their intended purpose.
References
- A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof.
- HPLC Methods for analysis of 5-Aminoindole.
- ICH Guidelines for Analytical Method Valid
- Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. URL
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. URL
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. URL
- UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.URL
- Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investig
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. URL
- UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul.
- 5-Aminoindole. NIST WebBook. URL
- 5-Aminoindole. NIST WebBook. URL
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A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 5-amino-1H-indole-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-amino-1H-indole-2-carboxylic acid. This compound is a critical chemical scaffold in medicinal chemistry, notably in the development of novel therapeutic agents[1]. The presented method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an acidified aqueous mobile phase, ensuring high resolution, sharp peak symmetry, and reproducible results. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, and sensitivity[2][3][4][5]. This document provides a self-validating framework, from first principles and material preparation to a complete method validation protocol, designed for immediate implementation in research and quality control environments.
Introduction and Scientific Rationale
This compound is a versatile building block in drug discovery. Its indole core and functional groups allow it to act as a metal-binding platform, which is a crucial mechanism for inhibitors of enzymes like HIV-1 integrase[1]. Given its significance, a reliable and accurate analytical method is paramount for verifying purity, quantifying concentration in various matrices, and supporting drug development and quality assurance programs.
1.1. Physicochemical Properties and Method Selection
The selection of an appropriate analytical technique is guided by the physicochemical properties of the analyte.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| XLogP3 | 1.6 | [6] |
| Structure | Indole ring with an amino group at position 5 and a carboxylic acid at position 2 | [6] |
The compound possesses both a hydrophobic indole core and polar functional groups (amino and carboxylic acid). This amphiphilic nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7][8]. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase[8]. Hydrophobic molecules in the mobile phase tend to adsorb to the stationary phase, and their elution is controlled by increasing the organic solvent concentration in the mobile phase[7]. The presence of ionizable amino and carboxylic acid groups necessitates pH control of the mobile phase. An acidic modifier, such as formic acid, is used to suppress the ionization of the carboxylic acid group, thereby reducing peak tailing and ensuring a sharp, symmetrical peak shape.
Analytical Method and Protocols
This section outlines the complete methodology, including instrumentation, reagent preparation, and step-by-step analytical procedures.
2.1. Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or ultrapure).
-
Formic acid (LC-MS grade).
-
-
Materials:
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Analytical balance.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
HPLC vials.
-
2.2. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Elution | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes. |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
2.3. Experimental Workflow Diagram
The diagram below illustrates the complete analytical workflow from sample preparation to final data analysis.
Caption: High-level workflow for the HPLC analysis of this compound.
2.4. Protocol 1: Preparation of Solutions
This protocol describes the preparation of the diluent, standard, and sample solutions.
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water. This diluent is used for all standard and sample dilutions to ensure compatibility with the initial mobile phase conditions[9].
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and sonicate if necessary.
-
Filtration: Prior to injection, filter all prepared solutions through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column or system[10].
Method Validation Protocol (ICH Framework)
To demonstrate that the analytical procedure is suitable for its intended purpose, a validation protocol must be executed[3][11]. The following sections provide step-by-step procedures for validating the key performance characteristics as defined by ICH guidelines[5].
3.1. Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Peak is free from interference at the retention time of the analyte. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Percent recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Range | To define the concentration interval where the method is precise, accurate, and linear. | Established from linearity, accuracy, and precision data. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified reliably. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
3.2. Protocol 2: Validation Experiments
-
Specificity:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject a standard solution of this compound.
-
If applicable, inject a placebo or matrix blank to ensure no excipients or matrix components co-elute with the analyte peak. Specificity is demonstrated if no significant peaks are observed at the retention time of the analyte in the blank and placebo injections[3].
-
-
Linearity:
-
Prepare at least five concentrations of the analyte across the expected range[5].
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each preparation using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100. The accuracy is established across the specified range of the procedure[3][5].
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD of the results[2].
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies to assess the method's ruggedness under typical laboratory variations.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting serially diluted solutions of the analyte and visually evaluating the signal-to-noise ratio from the chromatograms.
-
Conclusion
The RP-HPLC method presented in this application note provides a reliable, robust, and accurate system for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidified mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The comprehensive validation protocol, designed according to ICH guidelines, ensures that the method is fit for its intended purpose in both research and regulated environments, providing trustworthy data for critical decision-making in drug development and quality control.
References
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Idris, A. S., & Toh, H. T. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 57(5), 391–397.
- Patel, R., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 80-91.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Halász, I., & Földi, P. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Chromatographia, 10(1), 4-11.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15340377, this compound.
- PubMed. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [https://jordilabs.com/ Jordi-Advantage/our-technology/reverse-phase-normal-phase-hplc/]([Link] Jordi-Advantage/our-technology/reverse-phase-normal-phase-hplc/)
- Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC.
- Lv, J., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(11), 1549.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10726872, Ethyl 5-amino-1H-indole-2-carboxylate.
- SIELC Technologies. (n.d.). Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031024, 5-(2-aminoacetyl)-1H-indole-2-carboxylic acid.
- SIELC Technologies. (2018). 5-Hydroxyindole-2-carboxylic acid.
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Application Notes and Protocols for Antioxidant Studies of 5-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Role of Indole Derivatives in Mitigating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established contributor to the pathophysiology of numerous human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its inherent antioxidant properties.[3] Indole derivatives, such as the neurohormone melatonin, are known to be potent free radical scavengers.[4] The antioxidant efficacy of the indole structure is influenced by the nature and position of its substituents, with the heterocyclic nitrogen atom playing a key role as a redox center.[3][5]
This document provides a comprehensive guide to investigating the antioxidant potential of 5-amino-1H-indole-2-carboxylic acid , a specific indole derivative. While much of the existing research on this particular molecule has focused on its utility as a scaffold for antiviral agents, its structural features suggest a latent capacity for antioxidant activity that warrants thorough investigation.[6][7] The presence of an electron-donating amino group at the C-5 position can potentially enhance the radical scavenging ability of the indole ring. These application notes will detail the theoretical underpinnings of its potential antioxidant mechanisms and provide robust, step-by-step protocols for its evaluation using established in vitro chemical and cell-based assays.
Pillar 1: Postulated Mechanisms of Antioxidant Action
The antioxidant activity of indole derivatives can be attributed to several mechanisms, primarily centered around their ability to donate a hydrogen atom or an electron to neutralize free radicals. For this compound, the following mechanisms are proposed:
-
Hydrogen Atom Transfer (HAT): The N-H bond of the indole ring and the amino group can donate a hydrogen atom to a free radical, thereby quenching it. The resulting indolyl radical is stabilized by resonance.[5]
-
Single Electron Transfer (SET): The electron-rich indole nucleus can donate an electron to reduce a free radical. The presence of the electron-donating amino group at the 5-position is expected to facilitate this process.
These mechanisms are not mutually exclusive and can occur in concert to contribute to the overall antioxidant capacity of the molecule.
Caption: Postulated antioxidant mechanisms of this compound.
Pillar 2: Experimental Protocols for Antioxidant Evaluation
A multi-assay approach is recommended to comprehensively characterize the antioxidant profile of this compound. This includes both chemical-based assays to determine radical scavenging ability and cell-based assays to assess cytoprotective effects in a biologically relevant context.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[8][9] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to a yellow-colored non-radical form by an antioxidant.[10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[8]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[11]
-
For the blank, add 50 µL of the solvent to 150 µL of the DPPH solution.
-
For the negative control, add 50 µL of each sample dilution to 150 µL of methanol (without DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound.[12][13] It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.[14]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach and grow to confluence for 24 hours.[14]
-
Treatment: Remove the culture medium and treat the cells with various concentrations of this compound and the positive control (quercetin) for 1 hour.[14]
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in the treatment medium for 1 hour at 37°C.[14]
-
Induction of Oxidative Stress: Wash the cells again with PBS and then add 600 µM AAPH to induce oxidative stress.[14]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation: The area under the curve (AUC) is calculated for the fluorescence versus time plot. The CAA value is calculated as follows:
-
CAA Unit = 100 - (∫SA / ∫CA) * 100
-
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Caption: A multi-assay workflow for evaluating antioxidant potential.
Pillar 3: Data Presentation and Interpretation
The quantitative data obtained from the antioxidant assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: In Vitro Antioxidant Capacity of this compound
| Assay | Parameter | This compound | Ascorbic Acid (Positive Control) |
| DPPH Scavenging | IC50 (µM) | Experimental Value | Known Value |
| ABTS Scavenging | TEAC (Trolox Equivalents) | Experimental Value | 1.0 |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | This compound | Quercetin (Positive Control) |
| CAA Assay | EC50 (µM) | Experimental Value | Known Value |
Note: The values in the tables are placeholders for experimental data.
A lower IC50 or EC50 value indicates greater antioxidant potency. The Trolox Equivalent Antioxidant Capacity (TEAC) value from the ABTS assay provides a standardized measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of the antioxidant properties of this compound. Positive results from these assays would justify further investigation into its potential therapeutic applications in diseases with an oxidative stress etiology. Subsequent studies could explore its effects on specific intracellular ROS, its impact on antioxidant enzyme expression, and its efficacy in in vivo models of oxidative damage. The structural simplicity and synthetic accessibility of this compound make it an attractive candidate for further derivatization to optimize its antioxidant and pharmacokinetic properties.[6]
References
- Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (n.d.). IntechOpen.
- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2020). Scientific Reports.
- Antioxidant activity of unexplored indole derivatives: Synthesis and screening. (2023). Request PDF.
- Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2019). Oxidative Medicine and Cellular Longevity.
- Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. (2015). ResearchGate.
- Antioxidant and cytoprotective activity of indole derivatives related to melatonin. (2003). Advances in Experimental Medicine and Biology.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). Journal of Agricultural and Food Chemistry.
- Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. (2017). Letters in Drug Design & Discovery.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ResearchGate.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012). European Journal of Chemistry.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2018). RSC Advances.
- Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2010). International Journal of Pharmaceutical Sciences and Drug Research.
- DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate.
- DPPH Radical Scavenging Assay. (2022). MDPI.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012). ResearchGate.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2018). RSC Publishing.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). Molecules.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences.
- This compound. (n.d.). PubChem.
- Oxidative stress and production of bioactive monoterpene indole alkaloids: biotechnological implications. (2014). Biotechnology Letters.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules.
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). ResearchGate.
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Application Notes & Protocols: 5-Amino-1H-indole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 5-Aminoindole Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. 5-Amino-1H-indole-2-carboxylic acid is a quintessential example of such a scaffold. Its rigid heterocyclic core, combined with three distinct and strategically positioned functional groups—a carboxylic acid, an aromatic amine, and the indole N-H—provides a versatile platform for constructing complex molecules with significant biological activity.[1]
Derivatives of this indole have shown remarkable efficacy as inhibitors of critical enzymes, including kinases involved in cell proliferation and HIV-1 integrase, a key enzyme in viral replication.[1][2][3] The indole nitrogen and carboxylate oxygen can effectively chelate metal ions like Mg²⁺ in enzyme active sites, while the C5-amino group serves as a crucial vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.[1][3]
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-proven protocols for its derivatization. The focus is not merely on the steps but on the underlying chemical principles and strategic considerations necessary for successful synthesis.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[4] |
| Molecular Weight | 176.17 g/mol | PubChem[4] |
| Appearance | Off-white to brown crystalline powder | --- |
| Boiling Point | 518.7 °C at 760 mmHg (lit.) | MySkinRecipes[5] |
| Storage | 2-8°C, dry, away from light | MySkinRecipes[5] |
Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. A synthetic chemist can selectively address each site, often requiring a carefully planned protecting group strategy to achieve the desired outcome.
Caption: Selective functionalization pathways of the core scaffold.
Application 1: Amide Bond Formation at the C2-Carboxylic Acid
The most common transformation is the formation of indole-2-carboxamides, a motif prevalent in kinase inhibitors.[2][6] Direct condensation of the carboxylic acid with an amine is inefficient.[7] Therefore, activating agents are essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient choice, especially for challenging or sterically hindered couplings, as it minimizes side reactions and racemization.[7][8]
Protocol 1: HATU-Mediated Amide Coupling
This protocol details the coupling of the indole core with a generic primary or secondary amine.
Rationale: This method involves the in-situ formation of a highly reactive O-acylisourea intermediate. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the generated hexafluorophosphate salt and to deprotonate the amine nucleophile, driving the reaction to completion.[7]
Caption: General experimental workflow for amide coupling reactions.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution & Activation: Add anhydrous DMF (dimethylformamide) to dissolve the starting material. Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 20-30 minutes. A color change may be observed as the activated ester forms.
-
Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 1-4 hours).[7]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Application 2: Selective Functionalization of the C5-Amino Group
Modifying the C5-amino group via acylation or sulfonylation is a key strategy for exploring structure-activity relationships (SAR).[1] However, this presents a chemoselectivity challenge: the carboxylic acid is acidic and the indole N-H can also react. To ensure selective acylation at the C5-amine, the more reactive carboxylic acid must first be protected, typically as an ester.
Protocol 2: Esterification and Subsequent N-Acylation
This two-step protocol ensures the desired regioselectivity.
Rationale:
-
Step A (Esterification): The Fischer esterification provides a simple and effective method for protecting the carboxylic acid. Using a large excess of the alcohol (e.g., ethanol) and a catalytic amount of strong acid drives the equilibrium towards the ester product.[3]
-
Step B (Acylation): With the carboxylic acid masked, the C5-amino group is now the most nucleophilic site for acylation. A standard Schotten-Baumann reaction using an acyl chloride in the presence of a base like pyridine or triethylamine is effective.[8]
Methodology:
Step A: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate
-
Precursor Synthesis: The common starting point is Ethyl 5-nitro-1H-indole-2-carboxylate, which is prepared by the esterification of 5-nitro-1H-indole-2-carboxylic acid.[1][3] To a solution of the nitro-acid in anhydrous ethanol, add a catalytic amount of concentrated H₂SO₄ and heat to reflux for 2-4 hours.[3]
-
Reduction: Dissolve the resulting Ethyl 5-nitro-1H-indole-2-carboxylate in ethanol. Add ammonium formate (4 eq) followed by 5% Palladium on carbon (10% by weight) under a nitrogen atmosphere.[9]
-
Reaction: Heat the mixture to reflux for 30-60 minutes.[9] The reaction is often rapid.
-
Isolation: Filter the hot reaction mixture through a pad of Celite to remove the catalyst, washing thoroughly with ethanol. Concentrate the filtrate under reduced pressure to yield the desired amino-ester, which is often used directly in the next step.[9]
Step B: Acylation of the C5-Amino Group
-
Preparation: Dissolve the Ethyl 5-amino-1H-indole-2-carboxylate (1.0 eq) from the previous step in an aprotic solvent like DCM (dichloromethane) or THF (tetrahydrofuran).
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.5 eq).
-
Acylation: Cool the mixture in an ice bath (0 °C). Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[8]
-
Work-up & Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with aqueous HCl, NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography to yield the C5-acylated product.
-
Hydrolysis (Optional): If the final product requires the free carboxylic acid, the ethyl ester can be hydrolyzed using aqueous NaOH or LiOH in a mixture of THF/water.[10]
Application 3: N-Alkylation of the Indole Ring
Functionalization of the indole nitrogen (N1) can significantly influence the molecule's conformation and interaction with biological targets.[1]
Rationale: The indole N-H has a pKa of approximately 17, requiring a strong base for complete deprotonation. Sodium hydride (NaH) is commonly used to generate the potent indolide anion nucleophile, which readily participates in Sₙ2 reactions with primary alkyl halides.[1] The presence of the electron-donating C5-amino group increases the nucleophilicity of the indole system, facilitating this reaction.[1] As before, the carboxylic acid must be protected as an ester prior to this step.
Protocol 3: N1-Alkylation via Deprotonation
Methodology:
-
Preparation: To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the protected starting material (e.g., Ethyl 5-amino-1H-indole-2-carboxylate) (1.0 eq) in DMF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF.
-
Purification & Deprotection: Dry, concentrate, and purify the N-alkylated product by column chromatography. The ester can then be hydrolyzed as described in Protocol 2 if the free acid is desired.
Case Study: Synthesis of Kinase Inhibitors
The indole-2-carboxamide scaffold is a cornerstone in the development of inhibitors for kinases like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).[1][2] In a typical synthetic campaign, this compound would be coupled with a diverse library of amines using the methods described in Protocol 1. The resulting carboxamides are then screened for biological activity. Further optimization might involve modifying the C5-amino group (Protocol 2) or the N1-position (Protocol 3) to enhance potency and selectivity.[2]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its three distinct points of reactivity allow for the systematic and selective construction of diverse chemical libraries. A thorough understanding of its reactivity, coupled with strategic use of protecting groups and optimized reaction protocols, enables chemists in research and drug development to efficiently access novel compounds with significant therapeutic potential.
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anti-proliferative activity of 5-amino-1H-indole-2-carboxylic acid analogs
An In-Depth Technical Guide to Evaluating the Anti-proliferative Activity of 5-Amino-1H-indole-2-carboxylic Acid Analogs
Introduction: The Privileged Scaffold of Indole in Oncology
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Specifically, derivatives of this compound have emerged as a promising class of compounds in oncological research, demonstrating significant anti-proliferative and cytotoxic activities against various cancer cell lines.[1][2][3] The versatility of this scaffold allows for synthetic modifications that can fine-tune its pharmacological properties, leading to the development of potent agents that can induce cell cycle arrest and apoptosis.[4][5][6]
The anti-cancer mechanisms of these analogs are diverse, ranging from the inhibition of critical cell signaling kinases like EGFR and VEGFR to the disruption of protein-protein interactions and induction of programmed cell death.[5][7][8] This guide provides a comprehensive overview and detailed protocols for researchers to effectively screen and characterize the anti-proliferative potential of novel this compound analogs, from initial viability screening to in-depth mechanistic studies.
Conceptual Framework: Targeting Pro-Survival Pathways
A common mechanism for anti-cancer agents is the disruption of signaling pathways that cancer cells hijack to promote uncontrolled growth and survival. Analogs of indole-2-carboxylic acid have been shown to inhibit key nodes in these pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling cascades.[4][7] Inhibition of these pathways can block pro-survival signals, halt cell cycle progression, and trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death.
The diagram below illustrates a hypothesized mechanism where an indole analog inhibits an upstream kinase (e.g., a Receptor Tyrosine Kinase), leading to the suppression of downstream survival signals and the activation of the caspase cascade, a hallmark of apoptosis.
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only to serve as a blank control. 2[9]. Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (e.g., Doxorubicin).
-
Drug Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. A[9]dd 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light. A[10][9] purple precipitate should become visible in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well. 7[11][9]. Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. M[9]easure the absorbance at 590 nm using a microplate reader. 8[11][9]. Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Recommended Value | Source |
| Cell Seeding Density | 5,000 - 10,000 cells/well | |
| MTT Stock Concentration | 5 mg/mL in PBS | |
| Incubation with MTT | 3 - 4 hours | |
| Solubilization Agent | DMSO or acidified isopropanol | |
| Absorbance Wavelength | 570 - 590 nm |
Protocol 2: Direct Measurement of Cell Proliferation via BrdU Assay
Expertise & Experience: While the MTT assay measures metabolic activity, the Bromodeoxyuridine (BrdU) assay directly quantifies DNA synthesis, providing a more specific measure of cell proliferation. B[12]rdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. I[12][13]ncorporated BrdU is then detected using a specific antibody. A decrease in BrdU incorporation following treatment with an indole analog is a clear indication of anti-proliferative activity. This assay is crucial to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
Detailed Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the indole analogs as described in the MTT protocol (Steps 1-4).
-
BrdU Labeling: Two to four hours before the end of the drug incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM. I[13][14]ncubate for 2-4 hours at 37°C. T[15]he optimal labeling time may vary depending on the cell line's doubling time. 3[12]. Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Fix the cells by adding 100 µL of a fixing solution (e.g., 3.7% formaldehyde in PBS) and incubate for 15-30 minutes at room temperature. [13][15] * Wash the wells twice with PBS.
-
To denature the DNA and expose the incorporated BrdU, add 100 µL of 2N HCl and incubate for 20-30 minutes at room temperature. T[13][15]his step is critical for antibody access.
-
Neutralize the acid by adding 100 µL of 0.1 M sodium borate buffer (pH 8.5) and incubate for 5-10 minutes. 4[14]. Immunodetection:
-
Wash the wells three times with PBS containing 0.1% Triton X-100 (PBST).
-
Block non-specific binding by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) and incubating for 1 hour.
-
Add 100 µL of anti-BrdU primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Signal Development and Reading:
-
Wash three times with PBST.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction by adding 100 µL of stop solution (e.g., 1M H2SO4).
-
Measure the absorbance at 450 nm.
-
| Parameter | Recommended Value | Source |
| BrdU Labeling Concentration | 10 µM | |
| BrdU Incubation Time | 2 - 24 hours (cell type dependent) | |
| DNA Denaturation | 2N HCl | |
| Detection Method | Colorimetric (ELISA-based) | |
| Absorbance Wavelength | 450 nm | - |
Protocol 3: Mechanistic Insight via Western Blot Analysis of Apoptosis Markers
Expertise & Experience: To determine if the observed anti-proliferative effect is due to the induction of apoptosis, Western blotting is an indispensable technique. I[16]t allows for the detection and semi-quantification of key proteins in the apoptotic cascade. The activation of executioner caspases, such as Caspase-3, is a central event in apoptosis. A[17]ctivated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1). Therefore, detecting the cleaved forms of Caspase-3 and PARP-1 provides definitive evidence of apoptosis induction.
[18]Detailed Protocol:
-
Cell Culture and Lysate Preparation:
-
Seed cells in 6-well plates and treat with the indole analog at concentrations around its IC50 value for 24 or 48 hours.
-
Harvest the cells (adherent cells are first washed with ice-cold PBS and then scraped; suspension cells are centrifuged). [16] * Lyse the cell pellet in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [16][19] * Incubate on ice for 30 minutes, vortexing periodically. [16] * Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant, which contains the total protein lysate. 2[19]. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading. 3[19]. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. [19] * Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation. [16] * Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16] * Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate. [16] * Capture the signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the relative expression of the target proteins, normalized to the loading control.
-
| Apoptosis Marker | Expected Change | Rationale | Source |
| Cleaved Caspase-3 | Increase | Indicates activation of executioner caspase | |
| Cleaved PARP-1 | Increase | A key substrate of cleaved Caspase-3; a hallmark of apoptosis | |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic protein | |
| Bax | Increase | Upregulation of pro-apoptotic protein | |
| β-actin or GAPDH | No Change | Loading control for protein normalization |
Protocol 4: Target Engagement via In Vitro Tubulin Polymerization Assay
Expertise & Experience: Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. M[20]icrotubules, polymers of α- and β-tubulin, are essential for cell division. A[20]n in vitro tubulin polymerization assay can directly determine if a compound inhibits or enhances microtubule formation. This assay is crucial for identifying compounds that act as microtubule-destabilizing agents (like vinca alkaloids) or stabilizing agents (like taxanes). The assay typically monitors the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules. A[20][21] decrease in the rate and extent of polymerization indicates an inhibitory effect.
Detailed Protocol:
-
Reagent Preparation:
-
All reagents, including purified tubulin (>99%), GTP stock, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), should be kept on ice. [22] * Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in tubulin buffer supplemented with 1 mM GTP, glycerol, and a fluorescent reporter. 2[20][22]. Plate Setup:
-
Use a pre-warmed (37°C) 96-well, opaque-walled plate.
-
Add 5 µL of 10x concentrated test compounds (indole analogs) to the appropriate wells.
-
Include a vehicle control (DMSO), a positive control for inhibition (e.g., Nocodazole), and a positive control for enhancement (e.g., Paclitaxel). 3[20]. Initiation and Measurement:
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume should be 50 µL. [20] * Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the vehicle control.
-
Key parameters to analyze include the initial rate of polymerization (Vmax), the lag time for nucleation, and the maximum polymer mass (plateau of the curve). A decrease in Vmax and the plateau indicates inhibition of polymerization.
-
[21]### References
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012). Bio-protocol. [Link]
-
Tubulin Polymerization Assay. (n.d.). Bio-protocol. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
-
BrdU Staining Protocol. (n.d.). Creative Diagnostics. [Link]
-
Protocol for BrdU Labeling of Proliferating Cells. (n.d.). University of Rochester Medical Center. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Determination of Caspase Activation by Western Blot. (2021). PubMed. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). PMC - NIH. [Link]
-
Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. (2020). Semantic Scholar. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). PMC - NIH. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). NIH. [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Taylor & Francis Online. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]
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Application Notes and Protocols for the Decarboxylation of 5-Amino-1H-indole-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Aminoindole
5-Aminoindole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of biologically active compounds, including potent inhibitors of enzymes such as protein kinases and HIV-1 integrase.[1] The strategic introduction of the 5-aminoindole moiety into a lead compound can significantly modulate its pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. The decarboxylation of 5-amino-1H-indole-2-carboxylic acid is a direct and efficient method for the synthesis of this important intermediate. This document provides a detailed experimental protocol for this transformation, along with insights into the reaction mechanism and best practices for a successful outcome.
Understanding the Reaction: Mechanism of Indole-2-Carboxylic Acid Decarboxylation
The decarboxylation of indole-2-carboxylic acids generally proceeds via a thermal or metal-catalyzed pathway. Heating the carboxylic acid above its melting point or in a high-boiling solvent can induce the elimination of carbon dioxide.[2] The reaction is believed to proceed through a zwitterionic intermediate, where the indole nitrogen is protonated and the carboxylate is deprotonated.
For substrates sensitive to high temperatures, or to improve reaction efficiency, a copper catalyst is often employed.[2][3] The mechanism of the copper-catalyzed decarboxylation is thought to involve the formation of a copper(I) or copper(II) carboxylate intermediate. This intermediate then undergoes decarboxylation to form an indolyl-copper species, which is subsequently protonated by the solvent or a proton source to yield the final indole product and regenerate the copper catalyst. The use of a copper catalyst can often lead to higher yields and require lower reaction temperatures compared to purely thermal methods.[2]
Experimental Protocol: Copper-Catalyzed Decarboxylation
This protocol details the copper-catalyzed decarboxylation of this compound in quinoline. The amino group at the 5-position is an electron-donating group, which can influence the electronic properties of the indole ring. While generally well-tolerated in copper-catalyzed reactions, care must be taken to prevent oxidation of the amino group at elevated temperatures.[4]
Materials and Equipment:
-
This compound
-
Quinoline (high purity, freshly distilled if necessary)
-
Copper(I) oxide (Cu₂O) or Copper Chromite (Cu₂Cr₂O₄)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Rotary evaporator
-
Sublimation apparatus (optional)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Quinoline is toxic and has a strong, unpleasant odor. Handle with care and avoid inhalation or skin contact.
-
High temperatures are involved. Use caution when handling the hot reaction mixture.
-
5-Aminoindole is reported to be sensitive to air and light.[5] Handle the product under an inert atmosphere and protect it from light where possible.
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a thermometer or thermocouple.
-
Ensure all glassware is dry.
-
Add this compound and the copper catalyst to the flask.
-
Add quinoline as the solvent.
-
Begin stirring the mixture and purge the system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.
-
-
Reaction:
-
With a continuous gentle flow of nitrogen, heat the reaction mixture to the desired temperature (see table below for suggested starting conditions).
-
Monitor the reaction progress by observing the evolution of carbon dioxide gas (bubbling). The reaction is typically complete when gas evolution ceases.
-
Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material. A suitable eluent system should be determined beforehand (e.g., ethyl acetate/hexanes).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove quinoline), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
Quantitative Data Summary:
| Parameter | Recommended Value | Notes |
| Substrate | This compound | 1.0 eq |
| Catalyst | Copper(I) oxide (Cu₂O) or Copper Chromite | 0.1 - 0.2 eq |
| Solvent | Quinoline | 5 - 10 mL per gram of substrate |
| Temperature | 200 - 230 °C | Monitor for potential decomposition.[8] |
| Reaction Time | 1 - 4 hours | Monitor by CO₂ evolution and TLC |
| Expected Yield | 60 - 85% | Yields can vary based on reaction scale and purity of reagents. |
Experimental Workflow Diagram
Caption: Experimental workflow for the copper-catalyzed decarboxylation.
Best Practices and Troubleshooting
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the 5-amino group, which can lead to colored impurities and reduced yields.
-
Purity of Reagents: The purity of the starting material and solvent can significantly impact the reaction outcome. Use high-purity this compound and consider distilling the quinoline if it is old or discolored.
-
Monitoring the Reaction: While the cessation of gas evolution is a good indicator of reaction completion, TLC is a more reliable method to ensure all the starting material has been consumed.
-
Product Instability: 5-Aminoindole can be unstable and darken upon exposure to air and light. It is advisable to store the purified product under an inert atmosphere, in a sealed container, and protected from light in a refrigerator or freezer.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature slightly or adding a small additional portion of the copper catalyst.
-
Degradation: If significant darkening of the reaction mixture is observed, the temperature may be too high, leading to decomposition. Consider running the reaction at a lower temperature for a longer duration.
-
Workup Losses: Ensure efficient extraction and minimize the number of transfer steps to reduce mechanical losses.
-
References
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. DOI: 10.1055/s-0037-1611946.
- Piers, E., & Brown, R. K. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(3), 559-562.
- Syromolotov, A. V., Kimyashov, A. A., & Sukhorukov, S. V. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. Journal of Siberian Federal University. Chemistry, 12(4), 515-522.
- Cohen, T., & Schambach, R. A. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
- WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents. (n.d.).
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Wikipedia. (2024). Protecting group. In Wikipedia.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds.
- Beilstein Journals. (2023, November 6). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Decarboxylative Functionalization of Conjugated β,γ-Unsaturated Carboxylic Acids.
- Google Patents. (n.d.). US20160362380A1 - Method for decarboxylation of amino acids via imine formation.
- Google Patents. (n.d.). US9139488B2 - Sublimation method for the purification of organic small molecules.
- American Chemical Society. (2025).
- MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- National Center for Biotechnology Information. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase.
- National Center for Biotechnology Information. (n.d.). Application of microsublimation for sample purification in compound-specific radiocarbon analysis.
- Arkat USA, Inc. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi.
- ResearchGate. (n.d.). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography | Request PDF.
- ChemRxiv. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes.
- Reddit. (2022, September 6). Purification by Sublimation.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- National Center for Biotechnology Information. (n.d.). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
- PubMed. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Imperial College London. (2016, January 20). Decarboxylation of 5- and 6-substituted indole-3-carboxylic acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. butlerov.com [butlerov.com]
- 4. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 7. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 8. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Protein-Ligand Binding Using 5-amino-1H-indole-2-carboxylic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-amino-1H-indole-2-carboxylic acid and its parent scaffold, indole-2-carboxylic acid, for the investigation of protein-ligand interactions. This document delves into the mechanistic basis of its utility, presents detailed protocols for key biophysical assays, and offers insights into data interpretation, with a particular focus on its application as an inhibitor of HIV-1 integrase.
Introduction: The Versatility of the Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a variety of biological targets. Its derivatives have been the subject of extensive research, leading to the development of potent inhibitors for several enzymes. A key area of interest is its role in the inhibition of HIV-1 integrase, an essential enzyme for viral replication.[1][2][3] The core structure of indole-2-carboxylic acid possesses the ideal geometry to chelate divalent metal ions, a common feature in the active sites of many enzymes, including HIV-1 integrase.[1][2] The 5-amino substitution on this scaffold provides a valuable vector for chemical modification, allowing for the synthesis of derivatives with enhanced potency and selectivity. This document will focus on the application of this compound and its analogs in studying their binding to HIV-1 integrase as a model system.
Mechanism of Action: Inhibition of HIV-1 Integrase
HIV-1 integrase is a key enzyme in the lifecycle of the virus, responsible for inserting the viral DNA into the host cell's genome.[3] This process is catalyzed by the integrase's active site, which contains two essential magnesium ions (Mg²⁺). The indole-2-carboxylic acid scaffold functions as an integrase strand transfer inhibitor (INSTI) by directly interacting with these Mg²⁺ ions.[1][2] The carboxylate group and the indole nitrogen of the ligand form a chelating interaction with the two Mg²⁺ ions, effectively blocking the active site and preventing the binding of the viral DNA.[1][4] This mechanism is illustrated in the diagram below.
Caption: Isothermal Titration Calorimetry Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of purified HIV-1 integrase at a concentration of 10-50 µM in a suitable, degassed buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of this compound in the same buffer at a concentration 10-20 times that of the protein. Ensure the ligand is fully dissolved.
-
Dialyze both protein and ligand solutions against the same buffer to minimize buffer mismatch effects.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample cell and injection syringe with detergent and water, followed by rinsing with the experimental buffer.
-
Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.
-
Define the injection parameters, typically a series of 10-20 injections of 2-5 µL each, with a spacing of 120-180 seconds between injections.
-
-
Loading Samples:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe.
-
-
Titration and Data Acquisition:
-
Initiate the titration experiment. The instrument will automatically inject the ligand into the sample cell and record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw heat flow data to obtain a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (in this case, this compound) to a ligand (e.g., HIV-1 integrase) immobilized on a sensor chip in real-time. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_d).
Workflow Diagram:
Caption: Surface Plasmon Resonance Experimental Workflow.
Step-by-Step Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified HIV-1 integrase (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of the analyte over the immobilized protein surface at a constant flow rate.
-
Monitor the association phase as the analyte binds to the protein, and the dissociation phase as the analyte dissociates when the injection is replaced with running buffer.
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The real-time binding data is recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable chemical tool for the study of protein-ligand interactions. Its ability to be readily derivatized, combined with the robust biophysical techniques outlined in this guide, provides a powerful platform for drug discovery and basic research. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this compound and its analogs in their investigations of protein structure and function.
References
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
- Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. PubMed. [Link]
- (A) Design strategy of indole-2-carboxylic acid (1) as a potential...
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
- Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. [Link]
- Discovery of Indole-2-Carboxylic Acid Derivatives as Novel Hiv-1 Integrase Strand Transfer Inhibitors | Request PDF.
- Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. PubMed. [Link]
- (A) Design strategy of indole-2-carboxylic acid (1) as a potential...
- IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 4a to 4e.
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-1H-indole-2-carboxylic Acid
Welcome to the technical support center for 5-amino-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. Due to its unique chemical structure, featuring an electron-rich aromatic amine and a carboxylic acid on an indole scaffold, this compound presents specific purification hurdles. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
Question 1: My final product is a pink, brown, or black solid instead of the expected off-white or tan powder. What is causing the discoloration and how can I prevent it?
Answer:
Primary Cause: Oxidation
The discoloration you are observing is a classic sign of oxidation. The 5-amino group makes the indole ring highly electron-rich and susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light, heat, and the presence of trace metal impurities, leading to the formation of highly colored polymeric quinone-imine type species.
Recommended Solutions & Scientific Rationale:
-
Inert Atmosphere: The most critical step is to minimize air exposure. Conduct all purification steps, especially those involving heat (like recrystallization), under an inert atmosphere of nitrogen or argon. The rationale is to displace oxygen, the primary oxidizing agent.
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with nitrogen or argon for 15-30 minutes. Solvents can hold a significant amount of dissolved oxygen, which will readily react with your compound upon heating.
-
Use of Antioxidants: If discoloration persists, consider adding a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) or ascorbic acid to the purification solvent. These agents will preferentially react with any residual oxygen or quench oxidative intermediates.
-
Activated Carbon (Charcoal) Treatment: For lots that are already discolored, a charcoal treatment can be effective.
-
Protocol: Dissolve the crude, discolored product in a suitable hot solvent. Add a small amount (typically 1-2% w/w) of activated carbon. Keep the solution hot and stir for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The colored impurities adsorb to the high surface area of the carbon. Caution: Using too much charcoal can lead to significant product loss.[1][2]
-
Question 2: I'm experiencing very low recovery after recrystallization. The compound seems to be either too soluble or not soluble enough in common solvents.
Answer:
Primary Cause: Zwitterionic Character and Polarity
This compound is amphoteric, meaning it has both an acidic group (carboxylic acid) and a basic group (amino group). This allows it to exist as a zwitterion, giving it salt-like properties. This leads to high lattice energy, resulting in poor solubility in many common non-polar organic solvents (like hexanes, ethyl acetate) but high solubility in highly polar solvents (like DMSO, DMF), making traditional single-solvent recrystallization challenging.[3]
Recommended Solutions & Scientific Rationale:
-
Mixed-Solvent Recrystallization: This is often the most effective method.
-
Concept: Dissolve the compound in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone). Then, slowly add a "poor" solvent in which it is insoluble (e.g., water, hexanes, or diethyl ether) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1][3]
-
Rationale: This technique carefully brings the solution to a state of supersaturation upon cooling, promoting controlled crystal growth rather than rapid precipitation.
-
-
pH-Mediated Precipitation (Acid-Base Extraction/Crystallization): This method leverages the compound's amphoteric nature.
-
Protocol:
-
Dissolve the crude material in an aqueous basic solution (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid, forming a highly water-soluble sodium salt.
-
Wash this aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities.
-
Slowly acidify the aqueous layer with an acid (e.g., 1M HCl or acetic acid) with vigorous stirring. The product will precipitate out as you approach its isoelectric point.
-
Collect the solid by filtration, wash with cold water, and then a non-polar solvent like hexanes to aid drying.
-
-
Rationale: This process is highly selective for your acidic compound, leaving behind neutral or basic impurities. Slow addition of acid is crucial for forming pure crystals rather than an amorphous solid.
-
| Parameter | Single Solvent | Mixed Solvent (e.g., EtOH/Water) | pH-Mediated Precipitation |
| Principle | Differential solubility at high vs. low temp | Controlled supersaturation | Conversion to salt for impurity removal |
| Best For | Moderately pure material (>90%) | Material with similar polarity impurities | Crude material with diverse impurities |
| Common Pitfall | "Oiling out" or no crystallization | Adding too much "poor" solvent | Rapid precipitation leading to inclusions |
| Yield | Variable | Good to Excellent | Excellent |
Question 3: My purity by HPLC is not improving beyond 95%, and I see a persistent impurity peak close to my main product peak. What could this be and how do I remove it?
Answer:
Primary Cause: Co-crystallization of Structurally Similar Impurities
The most likely culprit is a structurally related impurity that has similar solubility properties to your desired compound, making it difficult to remove by simple recrystallization. A common impurity is the unreduced precursor, 5-nitro-1H-indole-2-carboxylic acid .[4][5] This impurity arises from incomplete reduction of the nitro group during synthesis.
Recommended Solutions & Scientific Rationale:
-
Preparative Chromatography: When recrystallization fails, chromatography is the method of choice.
-
Method: Reversed-phase flash chromatography or preparative HPLC is highly effective.
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[6] The acid ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.
-
Rationale: The nitro-precursor is significantly more non-polar than the amino-product. In a reversed-phase system, the 5-amino product will elute earlier, allowing for clean separation from the later-eluting 5-nitro impurity.
-
-
Re-run the Reduction Reaction: If the impurity level is high (>5-10%), it may be more efficient to re-subject the material to the reduction conditions (e.g., catalytic hydrogenation with Pd/C and a hydrogen source). This converts the impurity into the desired product, simplifying the subsequent purification.
Purification Workflow Decision Diagram
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound to maintain its purity? A: To prevent degradation, the purified solid should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (<-15°C is recommended).[7] This minimizes exposure to light, oxygen, and heat, which are the primary drivers of decomposition.
Q2: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is ideal.
-
HPLC: Reversed-phase HPLC with UV detection is excellent for quantitative purity assessment and detecting trace impurities.[6][8]
-
NMR (¹H): Proton NMR spectroscopy is essential for confirming the structure and ensuring the absence of residual solvents or major synthetic by-products.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurity peaks by providing molecular weight information.[5]
Q3: Can I use normal-phase silica gel chromatography for purification? A: It is generally not recommended. The polar amino and carboxylic acid groups cause the compound to bind very strongly to normal-phase silica, leading to poor recovery and significant peak tailing. If chromatography is necessary, reversed-phase is the superior technique for this class of molecule.[6]
References
- Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Recrystallization1. University of California, Los Angeles - Chemistry.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Recrystallization of amine compound not soluble in common organic solvents. ResearchGate.
- Solvents for Recrystallization. University of Rochester - Department of Chemistry.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | 152213-40-6 | CGA21340 [biosynth.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 5-amino-1H-indole-2-carboxylic acid
Welcome to the technical support center for the crystallization of 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists who are working with this versatile indole derivative. The crystallization process is paramount for achieving the desired purity, yield, and solid-state properties (e.g., polymorphism) of an Active Pharmaceutical Ingredient (API).[1] This document provides in-depth, experience-driven answers to common challenges encountered during the crystallization of this specific molecule.
Section 1: Foundational Principles & Solvent Selection
The successful crystallization of this compound, like any amino acid derivative, hinges on manipulating its solubility. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on pH. It also has an aromatic indole core, contributing to its interaction with various organic solvents.
An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For mixed-solvent systems, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent."
Table 1: General Solvent Selection Guide for Indole Derivatives
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Role | Notes for this compound |
| Ethanol | 78.4 | 24.5 | Primary Solvent | Often used in the final steps of synthesis and purification.[2][3] Good for dissolving the compound when hot. |
| Methanol | 64.7 | 32.7 | Primary Solvent | Similar to ethanol, effective at dissolving polar compounds. Often used in mixed-solvent systems with water.[4] |
| Water | 100 | 80.1 | Anti-solvent / pH Modifier | Solubility is pH-dependent. Can be used as an anti-solvent with alcohols. The zwitterionic nature of the molecule allows for pH-based precipitation.[5] |
| Ethyl Acetate | 77.1 | 6.0 | Primary Solvent / Extraction | Good for dissolving the compound and impurities. Often used in chromatographic purification prior to crystallization.[6] |
| Hexane / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Anti-solvent | Very non-polar. Effective at inducing precipitation when added to a solution of the compound in a more polar solvent. |
General Crystallization Workflow
The following diagram outlines the fundamental steps of a typical recrystallization process.
Caption: A standard workflow for the purification of a solid compound via recrystallization.
Section 2: Troubleshooting Common Crystallization Issues
This section addresses the most frequent challenges encountered in the lab in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: Failure to crystallize is typically an issue of either insufficient supersaturation or nucleation kinetics.
-
Plausible Causes:
-
Excess Solvent: Too much solvent was used, and the solution is not supersaturated even at the lower temperature. A significant amount of the compound remains dissolved in the mother liquor.[7]
-
High Purity: Very high-purity compounds can sometimes be difficult to crystallize as there are no impurity particles to act as nucleation sites.
-
Inhibition of Nucleation: Some soluble impurities can inhibit the formation of crystal nuclei.
-
-
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide an energy surface that facilitates nucleation.
-
Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed" provides a template for crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely not supersaturated. Gently heat the solution and boil off a portion of the solvent.[7] Allow it to cool again. Be careful not to evaporate too much solvent, which can cause the product to "crash out" too quickly, trapping impurities.[7]
-
Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid (cloudy), then warm slightly until it clarifies and allow it to cool slowly.
-
Drastic Cooling: As a last resort, placing the flask in an ice bath or refrigerator can promote crystallization, but this rapid cooling may lead to smaller, less pure crystals.
-
Q2: Instead of solid crystals, I'm getting a viscous liquid or "oil." What is happening and how do I fix it?
A2: This phenomenon is known as "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. [8]
-
Plausible Causes:
-
Low Melting Point: The melting point of your compound (or the compound plus impurities) is lower than the temperature of the solution at which it becomes supersaturated.[7][9] The compound essentially "melts" in the hot solvent.
-
High Impurity Level: Significant impurities can depress the melting point of the solute, causing it to oil out even if the pure compound would not. Impurities often dissolve preferentially in the oil droplets, leading to poor purification.[7][8][10]
-
Rapid Cooling/High Supersaturation: Cooling the solution too quickly can generate a very high level of supersaturation, where the kinetics favor the formation of a disordered liquid phase over an ordered crystal lattice.[8]
-
-
Troubleshooting Protocol:
Caption: A decision-making workflow for troubleshooting the "oiling out" phenomenon.
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add more of the primary solvent to decrease the saturation point, ensuring the solution remains unsaturated at a lower temperature.[7] Then, allow the solution to cool much more slowly.
-
Lower Crystallization Temperature: Choose a solvent or solvent mixture with a lower boiling point. This ensures that the entire dissolution and cooling process occurs at temperatures below the melting point of your compound.
-
Pre-Purification: If impurities are suspected, consider a preliminary purification step. Running the crude material through a short silica plug or performing an acid-base extraction can remove impurities that cause oiling out. Activated charcoal can also be used to remove colored impurities.[9]
-
pH Adjustment: Given the amino acid nature of the molecule, ensure the pH is near the isoelectric point. At very high or low pH, you will form a salt, which has vastly different solubility and may be more prone to oiling out.
Q3: My crystallization worked, but my final yield is very low. How can I improve recovery?
A3: A low yield is most often caused by using too much solvent, premature crystallization, or excessive washing.
-
Plausible Causes:
-
Excessive Solvent: This is the most common cause. Using more than the minimum required amount of hot solvent will result in a significant portion of your product remaining in the mother liquor after cooling.[7]
-
Premature Crystallization: If crystals form in the hot solution during a filtration step, they will be lost.
-
Aggressive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.
-
Wrong Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures.
-
-
Troubleshooting Protocol:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.
-
Check the Mother Liquor: After filtering your crystals, you can test the mother liquor for remaining product. Take a small sample on a glass rod and let the solvent evaporate. A large amount of solid residue indicates significant product loss.[7] You can try to recover this by evaporating some solvent and cooling again to obtain a second crop of crystals, which may be less pure.
-
Prevent Premature Crystallization: When performing a hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.
-
Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
-
Q4: My final product is still impure. How can I improve the purity?
A4: Impurities get incorporated into the crystal lattice when crystallization occurs too rapidly.
-
Plausible Causes:
-
Rapid Cooling: Cooling the solution too quickly ("crashing out") does not allow for the selective process of crystal lattice formation, trapping impurities within the solid.[7] An ideal crystallization should have crystals appearing after about 5 minutes and continue to grow over 20-30 minutes.[7]
-
High Initial Impurity Load: If the crude material is extremely impure, a single crystallization may not be sufficient.
-
Co-crystallization: An impurity with a very similar structure may crystallize along with your product.
-
-
Troubleshooting Protocol:
-
Slow Down the Cooling: This is the most critical factor. After dissolving the solid, cover the flask with a watch glass and allow it to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., by placing it on a cork ring or paper towels) can further slow the cooling rate.[7]
-
Perform a Second Crystallization: Re-crystallize the obtained solid a second time. This is often necessary to achieve high purity.
-
Use Activated Charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. Charcoal adsorbs large, polar, colored molecules. Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Change the Solvent System: Different solvent systems can have different selectivities for excluding certain impurities. If one solvent doesn't work well, try another from the selection table.
-
Q5: I'm concerned about polymorphism. How can I control the crystal form of my product?
A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development as different polymorphs can have different solubility, stability, and bioavailability. [11][12] The final crystal form is highly dependent on the crystallization conditions.
-
Plausible Causes for Variation:
-
Solvent Choice: The solvent can interact with the solute in solution and can even be incorporated into the crystal lattice to form solvates (or hydrates with water), which are sometimes called pseudopolymorphs.[1][11]
-
Cooling Rate: The rate of cooling affects the kinetics of nucleation and growth, which can favor the formation of either a thermodynamically stable form (slow cooling) or a metastable form (rapid cooling).[1][11]
-
Temperature: The temperature at which crystallization occurs can determine which polymorphic form is most stable.[1]
-
Mechanical Stress: Processes like grinding or milling after crystallization can induce polymorphic transformations.[11]
-
-
Control & Screening Protocol:
-
Systematic Solvent Screening: Perform crystallization experiments using a wide range of solvents and solvent mixtures (e.g., ethanol, methanol/water, ethyl acetate/heptane).
-
Vary Cooling Rates: For a given solvent system, perform experiments with different cooling profiles: slow cooling, crash cooling, and isothermal crystallization at different temperatures.
-
Utilize Seeding: To obtain a specific polymorph, seed the supersaturated solution with a crystal of the desired form.
-
Characterize the Solid State: It is essential to characterize the resulting solid from each experiment using techniques like:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.[1]
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions associated with different polymorphs.
-
Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle but distinct differences in their IR spectra.
-
-
Section 3: References
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
-
Gong, J., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed.
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
-
Taylor & Francis Online. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
-
ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.
-
Benchchem. (n.d.). This compound|Research Chemical.
-
BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
-
ChemicalBook. (n.d.). This compound ethyl ester synthesis.
-
Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
Sources
- 1. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 2. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. brainly.com [brainly.com]
- 10. reddit.com [reddit.com]
- 11. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 12. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for 5-Amino-1H-indole-2-carboxylic Acid Isomers
Welcome to the technical support center for the chromatographic separation of 5-amino-1H-indole-2-carboxylic acid and its positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Positional isomers, which differ only in the substitution pattern on the indole ring, often exhibit very similar physicochemical properties, making their separation a significant analytical challenge. Achieving baseline resolution is critical for accurate quantification, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during method development and routine analysis. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Q1: My this compound peak is co-eluting or has poor resolution (<1.5) with other positional isomers (e.g., 4-amino, 6-amino). How can I improve the separation?
A1: Poor resolution among positional isomers is the most common challenge and typically stems from insufficient selectivity (α) in the chromatographic system. Since these isomers have identical mass and often similar hydrophobicity, enhancing selectivity requires exploiting subtle differences in their structure, such as polarity, aromaticity, and charge distribution.
Systematic Troubleshooting Steps:
-
Mobile Phase pH Optimization (Highest Impact):
-
Causality: this compound is an amphoteric molecule, meaning it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The overall charge of the molecule is highly dependent on the mobile phase pH.[1][2] Positional isomers can have slightly different pKa values, and manipulating the pH can alter their ionization state differently, leading to significant changes in retention and selectivity on a reversed-phase column.[2] A common strategy is to work at a pH at least one to two units away from the analyte's pKa to ensure a stable, single ionic form and improve reproducibility.[1][3][4]
-
Action Plan:
-
Low pH (e.g., pH 2.5 - 3.5): Use a buffer like 20 mM potassium phosphate or an additive like 0.1% formic or phosphoric acid. At this pH, the carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge). This is often a good starting point for stable retention.[4][5]
-
Mid-Range pH (e.g., pH 4-6): This range is often problematic as it may be close to the pKa of the carboxylic acid, leading to mixed ionic states and poor peak shape.[1][6] Avoid this range unless empirical data shows a unique selectivity window.
-
High pH (e.g., pH 8-10): Using a pH-stable column (e.g., hybrid silica), you can operate at a higher pH with a buffer like ammonium bicarbonate or ammonium formate. Here, the carboxylic acid is deprotonated (negative charge), and the amino group is neutral. This can dramatically alter elution order and improve resolution.
-
-
-
Stationary Phase Selectivity Screening:
-
Causality: If a standard C18 column fails to provide resolution, it indicates that hydrophobicity differences are insufficient for separation. Alternative stationary phases can provide different interaction mechanisms.[7][8]
-
Action Plan:
-
Phenyl-Hexyl Phase: This is an excellent alternative to C18. The phenyl rings on the stationary phase can induce π-π stacking interactions with the indole ring system of the analytes.[7][9][10] These interactions are sensitive to the electron density of the aromatic ring, which is influenced by the position of the amino group, thus offering a powerful tool for isomer separation.[9]
-
Pentafluorophenyl (PFP) Phase: PFP columns provide a unique combination of hydrophobic, aromatic (π-π), dipole-dipole, and hydrogen bonding interactions.[11][12] They are particularly effective for separating positional isomers of halogenated or polar aromatic compounds and can offer selectivity unachievable on C18 or Phenyl-Hexyl phases.[12]
-
Refer to the table below for a comparison of recommended stationary phases.
-
-
-
Organic Modifier and Gradient Adjustment:
-
Causality: The choice of organic solvent (acetonitrile vs. methanol) can influence selectivity. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can alter interactions with the analytes and stationary phase. Acetonitrile can enhance π-π interactions on phenyl-based columns.[13]
-
Action Plan:
-
Conduct scouting runs with both acetonitrile and methanol as the organic modifier to see which provides better selectivity.
-
If using a gradient, decrease the slope (i.e., increase the gradient time). A shallower gradient increases the time each analyte spends interacting with the stationary phase, allowing for better resolution of closely eluting peaks.[14]
-
-
| Parameter | Strategy | Scientific Rationale | Recommended Action |
| Mobile Phase | pH Adjustment | Exploits differences in pKa values of isomers, altering their charge state and retention.[1] | Screen pH 2.5, 4.5, and 8.5 (with a pH-stable column). Aim for a pH ≥1.5 units away from the pKa.[3][4] |
| Stationary Phase | Change Column Chemistry | Introduces alternative separation mechanisms beyond simple hydrophobicity.[7][8] | Test a Phenyl-Hexyl column for π-π interactions and a PFP column for dipole/H-bonding interactions.[9][11][12] |
| Organic Modifier | Switch Solvent | Methanol and acetonitrile offer different selectivities due to differences in polarity and H-bonding capacity.[13] | Perform scouting gradients with both ACN/Water and MeOH/Water mobile phases. |
| Gradient | Decrease Slope | A shallower gradient increases the separation window for closely eluting compounds.[14] | Double the gradient run time while keeping the initial and final %B the same. |
| Temperature | Optimize Column Temp | Affects mobile phase viscosity and mass transfer kinetics; can sometimes alter selectivity.[15][16] | Evaluate separation at 25°C, 35°C, and 45°C. |
Q2: I am observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC. It is most often caused by secondary ionic interactions between the protonated amino group on your analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column packing. [6][17][18]
Systematic Troubleshooting Steps:
-
Operate at Low pH:
-
Causality: The acidity of silanol groups (pKa ~3.5-4.5) means they become ionized (negatively charged) as the pH increases. By operating at a low pH (e.g., pH ≤ 3), you suppress the ionization of these silanol groups, neutralizing them and minimizing the unwanted ionic interaction with your positively charged basic analyte.[17][18][19]
-
Action Plan: Ensure your mobile phase is buffered or acidified to a pH between 2.5 and 3.0 using formic acid, phosphoric acid, or a phosphate buffer.
-
-
Use a High-Quality, End-Capped Column:
-
Causality: Modern HPLC columns are "end-capped," a process that chemically derivatizes most of the residual silanol groups to make the surface more inert.[6] However, no end-capping is 100% complete.[17] Columns with high bonding density, advanced end-capping, or those based on ultra-pure silica (Type B) exhibit significantly less silanol activity.[18]
-
Action Plan: If tailing persists at low pH, switch to a column specifically marketed for excellent peak shape with basic compounds. Look for columns with advanced end-capping or those built on hybrid particle technology.
-
-
Check for Column Overload:
-
Causality: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[16][17]
-
Action Plan: Reduce the injection volume or dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Ensure Sample Solvent is Weaker than Mobile Phase:
-
Causality: If your sample is dissolved in a solvent much stronger (i.e., higher organic content) than the initial mobile phase, the sample band will not focus properly at the head of the column, leading to peak distortion.
-
Action Plan: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Caption: Troubleshooting flowchart for peak tailing.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a new HPLC method for these isomers?
A: A systematic approach is crucial for efficient method development. [8][14][20] Start with a generic scouting gradient to quickly assess the retention behavior of the isomers on one or two different columns.
Step-by-Step Starting Protocol:
-
Column Selection: Choose a modern, high-purity C18 column (e.g., 100 x 4.6 mm, 2.7 µm) as a primary screening column and a Phenyl-Hexyl column as an alternative selectivity option.
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in Water (approx. pH 2.7).
-
Organic (B): Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Gradient: 5% to 95% B over 15 minutes.
-
Detection: UV, monitor at the λmax of the analytes (e.g., 254 nm, or use a DAD/PDA to find the optimal wavelength).
-
-
Analysis and Refinement:
-
Based on the results of this initial run, you can decide if you need to adjust the pH, switch to the Phenyl-Hexyl column, or simply optimize the gradient (e.g., make it shallower around the elution time of your isomers).
-
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 10. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. acdlabs.com [acdlabs.com]
- 20. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis - The Pharmaceutical and Chemical Journal [tpcj.org]
Technical Support Center: Stabilizing 5-Amino-1H-Indole-2-Carboxylic Acid in Solution
Welcome to the technical support center for 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chemical scaffold. Due to its unique structure, featuring an electron-rich indole ring, a primary aromatic amine, and a carboxylic acid, this compound is prone to degradation in solution, leading to inconsistent experimental results. This document provides in-depth, field-proven insights and protocols to mitigate these stability challenges.
Part 1: Understanding the Inherent Instability
The primary challenge in handling this compound stems from its susceptibility to oxidation. This reactivity is a direct consequence of its molecular architecture.
-
The Electron-Rich Heterocycle: The indole ring system is inherently electron-rich, making it a target for electrophilic attack and oxidative processes.[1]
-
The Aromatic Amine: The C-5 amino group is an electron-donating group, which further increases the electron density of the indole ring system, making it even more prone to oxidation.[2] Aromatic amines, in general, are a class of compounds known for their antioxidant properties but are also easily oxidized.[3]
The most probable degradation pathway is a two-electron, two-proton oxidation, analogous to that seen in structurally similar compounds like 5-aminosalicylic acid.[4] This process forms a highly reactive quinone-imine intermediate, which can then undergo further reactions, such as hydrolysis or polymerization, leading to the characteristic discoloration (yellow to brown) of the solution.
Caption: Proposed oxidative degradation pathway for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Answer: There is no single "best" solvent; the choice depends on a trade-off between solubility and stability.
-
Aqueous Buffers: The compound has low intrinsic solubility in pure water.[5] Solubility can be significantly increased by adjusting the pH. In alkaline conditions (pH > 8), the carboxylic acid group deprotonates to a carboxylate, increasing solubility. In acidic conditions (pH < 4), the amino group protonates, also enhancing solubility. However, high pH often accelerates oxidation.
-
Organic Solvents: For creating concentrated stock solutions, anhydrous, peroxide-free organic solvents like DMSO or DMF are commonly used. While these can achieve higher concentrations, it is crucial to use high-purity solvents and minimize water content, which can participate in degradation reactions.
-
Co-Solvents: For biological assays, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer. This often provides the best balance. Always perform a final dilution immediately before use.
Q2: How does pH critically impact the stability of my solution?
Answer: pH is arguably the most critical factor influencing both the stability and solubility of this compound. The ionization state of the functional groups dictates its reactivity.[6]
| pH Range | Dominant Species | Solubility Effect | Stability Concern |
| Acidic (pH < 4) | Amino group is protonated (-NH₃⁺) | High | Generally more stable against oxidation as the lone pair on the nitrogen is less available. |
| Neutral (pH 6-8) | Zwitterionic form may exist | Low | Highly susceptible to oxidation, especially at slightly alkaline neutral pH. |
| Alkaline (pH > 8) | Carboxylic acid is deprotonated (-COO⁻) | High | Prone to rapid oxidative degradation, often accompanied by a visible color change. |
Based on this, for aqueous solutions, a slightly acidic pH (e.g., 4.0-5.5) is often the optimal starting point for maximizing stability. However, you must verify that your compound remains soluble and active under these conditions.
Q3: My solution turned yellow/brown. What does this mean and can I still use it?
Answer: A yellow or brown discoloration is a definitive sign of oxidative degradation. The color arises from the formation of polymerized quinone-imine-type structures. It is strongly recommended not to use a discolored solution , as:
-
The concentration of the active parent compound is lower than intended.
-
The degradation products could be biologically active, inactive, or toxic, confounding experimental results.
Q4: What are the ideal storage conditions for a prepared stock solution?
Answer: To maximize shelf-life, solutions should be stored with the following precautions:
-
Temperature: Store at -20°C or, preferably, -80°C. The solid compound itself is best stored at <-15°C.[7]
-
Light: Protect from light at all times using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and re-introduction of atmospheric oxygen.
Part 3: Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Solution rapidly turns yellow or brown upon preparation. | 1. Oxidation: Dissolved oxygen in the solvent is reacting with the compound.2. High pH: The chosen buffer is too alkaline, accelerating oxidation. | 1. Deoxygenate your solvent: Before adding the compound, sparge the solvent with argon or nitrogen gas for 15-20 minutes.2. Adjust pH: Use a slightly acidic buffer (pH 4.0-5.5).3. Add an antioxidant: Include a radical scavenger like ascorbic acid (Vitamin C) at a low concentration (e.g., 0.01-0.1% w/v). |
| Compound precipitates from solution over time, even when frozen. | 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent system at storage temperature.2. pH Shift: The buffer capacity was insufficient, and its pH changed during storage/freezing. | 1. Reduce Concentration: Prepare a more dilute stock solution.2. Use a Co-solvent: Prepare the initial stock in 100% DMSO and store it in aliquots. Dilute into aqueous buffer just before use.3. Verify Buffer Strength: Ensure your buffer has adequate capacity (typically >25 mM). |
| Inconsistent or non-reproducible results in biological assays. | 1. On-Plate Degradation: The compound is degrading in the assay medium over the course of the experiment.2. Stock Solution Degradation: The stock solution has degraded since it was prepared. | 1. Prepare Fresh: Always use freshly prepared or freshly thawed stock solutions for every experiment.2. Run a Stability Check: Analyze your stock solution via HPLC before and after an experiment to quantify degradation.3. Include Stabilizers in Assay Medium: If feasible, consider adding a small amount of a biocompatible antioxidant (e.g., N-acetylcysteine) to your assay buffer. |
Part 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Stabilized Aqueous Stock Solution
This protocol aims to create a 10 mM stock solution in a citrate buffer, a common choice for maintaining a slightly acidic pH.
-
Prepare the Buffer: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 5.0 using citric acid or sodium hydroxide.
-
Deoxygenate the Buffer: Place the required volume of buffer in a flask and sparge with a gentle stream of argon or nitrogen gas for at least 20 minutes while stirring.
-
Add Stabilizers (Optional but Recommended):
-
Antioxidant: Add ascorbic acid to a final concentration of 0.05% (w/v).
-
Chelator: Add EDTA to a final concentration of 100 µM to sequester trace metal ions that can catalyze oxidation.[3]
-
-
Weigh Compound: In a separate container, accurately weigh the required amount of this compound (M.W. 176.17 g/mol ).[8]
-
Dissolution: Add the deoxygenated, stabilized buffer to the solid compound. If solubility is an issue, gently warm the solution (not exceeding 40°C) or sonicate briefly. If it still does not dissolve, a DMSO-first approach is necessary.
-
Sterile Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile container. This should be done in a laminar flow hood if sterility is required.
-
Storage: Immediately aliquot the solution into single-use, light-protected (amber or foil-wrapped) tubes. Overlay with argon/nitrogen, seal tightly, and flash-freeze before storing at -80°C.
Protocol 4.2: HPLC Method for Stability Monitoring
A validated analytical method is crucial for confirming stability. This provides a starting point for method development.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold 2 min, return to 5% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV/Vis Diode Array Detector (DAD). Monitor at ~280-300 nm. |
| Analysis | Inject a sample of your freshly prepared solution to establish a baseline (t=0). Re-inject samples after storage periods. Degradation is indicated by a decrease in the parent peak area and the appearance of new, often earlier-eluting, peaks. |
This type of HPLC method is standard for analyzing carboxylic acids and related compounds in biological or chemical samples.[9][10]
Part 5: Stabilization Workflow
The following workflow diagram summarizes the decision-making process for preparing and handling solutions of this compound.
Caption: Decision workflow for preparing a stabilized solution of this compound.
References
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- ResearchGate. (n.d.). Indole heterocycles can efficiently stabilize carbocation species.
- MDPI. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation.
- ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
- PMC - PubMed Central. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
- ScienceDirect. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
Sources
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- 3. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 152213-40-6 | CGA21340 [biosynth.com]
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- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-amino-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable scaffold. Here, we will delve into the underlying chemistry of potential issues and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction
This compound is a critical building block in medicinal chemistry, notably in the development of novel therapeutics such as HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Its structure, featuring a versatile indole core with a chelating carboxylic acid group and a reactive amino group, makes it an attractive starting material for creating diverse compound libraries.[1]
The most prevalent synthetic strategies involve a multi-step process, typically beginning with the formation of a 5-nitroindole-2-carboxylic acid intermediate, followed by the reduction of the nitro group to the desired amine.[1][2] While seemingly straightforward, this pathway is fraught with potential side reactions that can significantly impact yield and purity. This guide will address these challenges in a question-and-answer format, providing both preventative measures and corrective actions.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
Issue 1: Low Yields and Impurities During Indole Ring Formation
Question: I am attempting to synthesize the 5-nitroindole-2-carboxylic acid precursor using the Fischer indole synthesis, but I am observing low yields and a complex mixture of byproducts. What are the likely causes and how can I mitigate them?
Answer: The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, is a powerful tool but is sensitive to reaction conditions.[3][4][5] Several side reactions can occur, leading to diminished yields and purification difficulties.
Root Cause Analysis & Solutions:
-
Formation of Regioisomers: If you are using an unsymmetrical ketone with your p-nitrophenylhydrazine, you may be forming two different regioisomeric indoles. The ratio of these isomers is highly dependent on the acid catalyst and reaction conditions.[5][6]
-
Solution: Carefully select your acid catalyst and its concentration. Stronger acids often favor the formation of the more substituted indole.[6] For the synthesis of the target molecule, ethyl pyruvate is commonly used with p-nitrophenylhydrazine hydrochloride, which avoids this issue of regioselectivity and directly leads to the desired 2-carboxylic acid ester scaffold.[7]
-
-
Degradation Under Harsh Acidic Conditions: The high temperatures and strong acids typically employed can lead to the degradation of both starting materials and the desired product, resulting in charring and the formation of polymeric byproducts.[6]
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Consider using milder Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) instead of strong Brønsted acids like H₂SO₄.[3][4][7] PPA in a solvent like benzene has been shown to be effective for this cyclization.[7]
-
-
-
Competing Cleavage Pathways: Electron-donating groups on the phenylhydrazine can sometimes divert the reaction towards a heterolytic N-N bond cleavage, which competes with the desired[2][2]-sigmatropic rearrangement necessary for indole formation.[8] While the nitro group is electron-withdrawing, other substituents on your starting materials could potentially cause issues.
-
Solution: If you are working with substituted analogs, be mindful of the electronic effects of your substituents. In cases of reaction failure with protic acids, switching to a Lewis acid catalyst may improve the efficiency of the cyclization.[8]
-
Experimental Workflow: Fischer Indole Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
Caption: Workflow for the Fischer indole synthesis of the key precursor.
Issue 2: Decarboxylation of the Indole-2-carboxylic Acid
Question: During my synthesis or workup, I am losing the carboxylic acid group from my indole ring. Why is this happening and how can I prevent it?
Answer: Indole-2-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures.[9][10] This side reaction can occur during the indole formation step if conditions are too harsh, or during subsequent steps like hydrolysis or purification if excessive heat is applied.
Root Cause Analysis & Solutions:
-
Thermal Instability: Heating the indole-2-carboxylic acid, especially in a high-boiling solvent like quinoline, is a known method for decarboxylation.[9][10]
-
Prevention: Avoid unnecessarily high temperatures in all steps following the formation of the carboxylic acid. If heating is required, use the minimum temperature and time necessary.
-
-
Catalyst-Induced Decarboxylation: Certain metal catalysts, such as copper salts, can facilitate decarboxylation.[11][12] While useful when decarboxylation is desired, it can be an unwanted side reaction.
-
Prevention: Be cautious with the use of copper or other transition metal catalysts if the carboxylic acid group is to be retained. If a subsequent cross-coupling reaction is planned, consider protecting the carboxylic acid as an ester.
-
Quantitative Data: Thermal Decarboxylation Conditions
| Solvent | Catalyst | Temperature | Time | Outcome | Reference |
| Quinoline | CuO-Cr₂O₃ | Reflux | 24 min | 53% Decarboxylation | [9] |
| Quinoline | None | Reflux (Microwave) | 12 min | Near Quantitative Decarboxylation | [9] |
| N,N-dimethylacetamide | Copper salt of the acid | Reflux | ~5 hours | Efficient Decarboxylation | [12] |
Issue 3: Incomplete Reduction of the Nitro Group and Formation of Side Products
Question: I am reducing the 5-nitroindole-2-carboxylic acid to the 5-amino derivative, but the reaction is either incomplete or I am getting significant byproducts. How can I achieve a cleaner reduction?
Answer: The reduction of an aromatic nitro group is a critical step that can be prone to side reactions if not properly controlled. The formation of intermediates such as nitroso and hydroxylamine species can lead to undesired dimerization products like azo compounds.[13]
Root Cause Analysis & Solutions:
-
Inappropriate Reducing Agent: The choice of reducing agent is crucial for a clean and complete reaction and must be compatible with other functional groups in the molecule.
-
Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a very common and often clean method.[13] However, it can also reduce other susceptible functional groups.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a Pd/C catalyst is a mild and effective alternative.[2] This method has been reported to give quantitative yields for the ethyl ester precursor.[2]
-
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in ethyl acetate or ethanol are also highly effective for this transformation.[13][14]
-
-
Formation of Azo Byproducts: Incomplete reduction or side reactions of the nitroso and hydroxylamine intermediates can lead to the formation of colored azo compounds, which can complicate purification.[13]
-
Solution: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion. Maintain good control over the reaction temperature, as lower temperatures can sometimes minimize side reactions.[13]
-
Protocol: Reduction of Ethyl 5-nitro-1H-indole-2-carboxylate via Transfer Hydrogenation
-
Dissolve ethyl 5-nitro-1H-indole-2-carboxylate in ethanol (6 volumes).
-
Add ammonium formate (4 equivalents) as a solid.
-
Carefully add 5% Palladium on carbon (10% by weight) under a nitrogen atmosphere.
-
Heat the mixture to reflux under nitrogen for 30 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite.
-
Wash the celite pad with additional ethanol (20 volumes).
-
Remove the solvent in vacuo to obtain the crude ethyl 5-amino-1H-indole-2-carboxylate.
This protocol is adapted from a reported procedure which achieved a 100% yield.[2]
Frequently Asked Questions (FAQs)
Q1: Can I perform the synthesis starting from indole-2-carboxylic acid and then nitrating it? A1: While possible, direct nitration of the indole ring can be complex. Nitration of indole-2-carboxylic acid or its esters can lead to a mixture of regioisomers, with the 5-nitro and 6-nitro isomers being common products.[15][16] Separating these isomers can be challenging.[15] The Fischer indole synthesis starting from p-nitrophenylhydrazine provides a more direct and regioselective route to the 5-nitro intermediate.[7]
Q2: My final this compound product is unstable and darkens over time. What is the cause? A2: The 5-amino group makes the indole ring electron-rich and thus more susceptible to oxidation. Exposure to air and light can cause auto-oxidation, leading to the formation of colored, often resinous, impurities.[17] It is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.[18]
Q3: I am considering N-alkylation or N-acylation of my final product. Will the reaction be selective? A3: Both the indole nitrogen (N-1) and the amino group (N-5) are nucleophilic and can undergo alkylation or acylation.[1] The relative reactivity will depend on the specific reaction conditions (base, solvent, electrophile). Selective protection of one of the nitrogen atoms may be necessary to achieve the desired outcome. For instance, the indole nitrogen can be deprotonated with a suitable base before reacting with an alkyl halide.[1]
Q4: Is the Japp-Klingemann reaction a viable alternative for creating the hydrazone intermediate? A4: Yes, the Japp-Klingemann reaction is a powerful method for synthesizing the arylhydrazone needed for the Fischer indole synthesis.[19][20] It involves the reaction of a β-keto-ester with an aryl diazonium salt.[19] However, it's important to control the pH and temperature, as unsuitable conditions can lead to the formation of stable azo-compounds instead of the desired hydrazone, along with other side products.[21]
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
- BenchChem. (n.d.). This compound | Research Chemical.
- ChemicalBook. (n.d.). This compound ethyl ester synthesis.
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.
- ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- ResearchGate. (n.d.). The Japp-Klingemann Reaction.
- BenchChem. (n.d.). Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Organic letters, 13(20), 5544–5547.
- Thermo Fisher Scientific. (n.d.). Fischer Indole Synthesis.
- BenchChem. (n.d.). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions.
- ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- BenchChem. (n.d.). Improving the stability of 6-Nitroindoline-2-carboxylic acid.
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
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Technical Support Center: Degradation Pathways of 5-amino-1H-indole-2-carboxylic acid
Welcome to the technical support center for 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.
I. Frequently Asked Questions (FAQs)
FAQ 1: My solid this compound has developed a brownish tint upon storage. Is it still usable?
Answer:
The development of a brownish tint is a common observation and typically indicates oxidative degradation. The 5-amino group on the indole ring is susceptible to oxidation, which can lead to the formation of colored polymeric impurities. While minor discoloration may not significantly impact the purity for some applications, it is a clear indicator of degradation.
Causality: The electron-donating nature of the amino group increases the electron density of the indole ring, making it more susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.
Recommendation:
-
For sensitive applications (e.g., in vivo studies, preparation of analytical standards): It is strongly advised to use a fresh, pure sample that is off-white to light tan in color. The presence of colored impurities could lead to erroneous results or introduce confounding variables.
-
For less sensitive applications (e.g., synthetic starting material): You may consider purifying the material by recrystallization. However, you should first confirm the purity of the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Best Practices for Storage: To prevent oxidative degradation, store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (≤ -15°C is recommended).[1]
FAQ 2: I am observing a loss of my compound in solution, especially in aqueous buffers. What could be the cause?
Answer:
The loss of this compound in aqueous solutions can be attributed to several degradation pathways, primarily oxidation and, to a lesser extent, pH-dependent hydrolysis or decarboxylation.
Causality:
-
Oxidation: As with the solid state, the 5-amino group is prone to oxidation in solution. The rate of oxidation can be influenced by the pH of the buffer, the presence of dissolved oxygen, and exposure to light.
-
pH-Dependent Instability: The stability of the compound can be influenced by the pH of the solution.[2][3] In highly acidic or basic conditions, the carboxylic acid and amino groups can catalyze degradation. For instance, acidic conditions may promote decarboxylation.[4]
-
Photodegradation: Indole derivatives can be sensitive to light, and exposure to UV or even ambient light can induce degradation.[5]
Troubleshooting Steps:
-
Deoxygenate your solvents: Before preparing your solutions, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Control the pH: Prepare fresh buffers for each experiment. If possible, conduct a preliminary study to determine the optimal pH range for stability. Generally, slightly acidic to neutral pH is preferable to highly alkaline conditions which can accelerate the oxidation of aminophenol-like structures.
-
Protect from light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to prevent light exposure.
-
Use fresh solutions: Due to its limited stability in solution, it is best to prepare solutions of this compound immediately before use.
FAQ 3: My HPLC chromatograms show significant peak tailing for the main compound. How can I improve the peak shape?
Answer:
Peak tailing for this compound is a common issue in reversed-phase HPLC. This is often due to secondary interactions between the analyte and the stationary phase.
Causality: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. The basic amino group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[4][6]
Troubleshooting Strategies:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled with a suitable buffer. Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated amino group of the analyte.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[6]
-
Consider a Different Stationary Phase: If pH adjustment is not sufficient, consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative interactions and better peak shape for polar compounds.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.
II. Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7] Below are common issues encountered when subjecting this compound to stress conditions.
| Problem | Potential Cause | Troubleshooting & Scientific Rationale |
| No degradation observed under acidic or basic conditions. | The stress conditions may be too mild. | Action: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or extend the exposure time. Rationale: Hydrolysis of the amide-like bond in the indole ring or decarboxylation often requires significant energy input to overcome the activation barrier. |
| Complete degradation or multiple, unresolved peaks after oxidative stress. | The oxidative conditions are too harsh. | Action: Reduce the concentration of the oxidizing agent (e.g., use 3% H₂O₂ instead of 30%), shorten the exposure time, or conduct the experiment at a lower temperature. Rationale: The 5-aminoindole moiety is highly susceptible to oxidation. Overly aggressive conditions can lead to rapid and extensive degradation, forming a complex mixture of products, including polymers, which are difficult to analyze chromatographically. A controlled degradation of 5-20% is ideal for method development.[7] |
| Formation of a dark precipitate upon adding the oxidizing agent. | Rapid polymerization of oxidation products. | Action: Dilute the sample before adding the oxidizing agent. Cool the sample on an ice bath during the addition of the oxidant. Rationale: The initial oxidation products, such as quinone-imine intermediates, can be highly reactive and undergo rapid polymerization. Lowering the concentration and temperature can slow down these secondary reactions, allowing for the observation of primary degradants. |
| Inconsistent results in photostability studies. | Inconsistent light exposure or sample evaporation. | Action: Use a validated photostability chamber that provides controlled and measurable light exposure (as per ICH Q1B guidelines). Ensure samples are in sealed, light-transparent containers (e.g., quartz cuvettes) to prevent evaporation. Rationale: Reproducible photostability testing requires precise control over the intensity and spectral distribution of the light source, as well as the temperature. |
III. Key Degradation Pathways & Visualization
The primary degradation pathways for this compound are oxidation and decarboxylation. The following diagram illustrates these potential routes.
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
4. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for this compound and its degradation products. Method optimization will be necessary.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 254 nm and 310 nm. |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
V. References
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 845-850.
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
-
Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
-
Klick, S., Muellner, T., & Molnar, I. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10s), 16-25.
-
Ho, S., Pang, S. F., Tsang, C. W., & Tang, P. L. (2001). Effect of light on 5-methoxyindole-3-acetic acid in the rat. Journal of Neural Transmission, 108(5), 503–511.
-
Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America, 39(7), 353-362.
-
ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography.
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
-
Xue, J., Zhang, X., & Zhang, Q. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555.
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Xue, J., Zhang, X., & Zhang, Q. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555.
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Cholkar, K., Veeranki, S., Puttaswamy, P., Made Gowda, N. M., & Sannaiah, A. (2017). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. ResearchGate.
-
Kaur, I., Singh, H., & Singh, G. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), S170-S185.
-
Cholkar, K., Veeranki, S., Puttaswamy, P., Made Gowda, N. M., & Sannaiah, A. (2017). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. ResearchGate.
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Hotha, K. K., Roy, S., & Ravikumar, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 19-30.
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Sridevi, C., & Nageswara Rao, R. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry Letters, 23(24), 6736-6740.
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Ioele, G., Grande, F., De Luca, M., Occhiuzzi, M. A., Garofalo, A., & Ragno, G. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5947.
-
Raven, K. (2023, December 14). Enzymatic general acid/base catalysis & which amino acids acting can act as general acids/bases [Video]. YouTube.
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Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8793.
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Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8159.
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Bar-Even, A., Noor, E., & Milo, R. (2012). Functional Identification of the General Acid and Base in the Dehydration Step of Indole-3-glycerol Phosphate Synthase Catalysis. Biochemistry, 51(4), 867-869.
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Verduin, J., den Uijl, M. J., Peters, R. J. B., & van Bommel, M. R. (2020). Photodegradation Products and their Analysis in Food. Journal of Food Science and Nutrition, 6(2), 067.
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Neves, M. G. P. M. S., & Simões, M. M. Q. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1335.
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Szabó, Z., & Dalmadi, I. (2017). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Pharmaceutical Design, 23(15), 2231-2246.
-
Sugumaran, M., & Barecca, D. (2008). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 9(7), 1229-1242.
-
Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.
-
Verduin, J., den Uijl, M. J., Peters, R. J. B., & van Bommel, M. R. (2020). Photodegradation Products And Their Analysis In Food. ResearchGate.
-
Reva, I., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5581.
-
Biosynth. (n.d.). This compound.
-
Andersen, J. V., et al. (2014). Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals. Journal of Agricultural and Food Chemistry, 62(42), 10443-10449.
-
Kruse, A., & Su, S. (2018). Hydrothermal Degradation of Amino Acids. Energies, 11(6), 1349.
-
Park, S., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences, 25(1), 543.
-
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179-3183.
-
Singh, B., & Kumar, R. (2019). Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). Foods, 8(11), 543.
-
Wierzejewska, M., & Szafran, M. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5403.
-
Dauchy, R. T., et al. (2019). Influence of Daytime LED Light Exposure on Circadian Regulatory Dynamics of Metabolism and Physiology in Mice. Comparative Medicine, 69(5), 417-432.
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
-
Wierzejewska, M., & Szafran, M. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate.
-
De Luca, S., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry – A European Journal, 29(36), e20230008.
-
Oldaker, T., et al. (2014). Recommendations for the evaluation of specimen stability for flow cytometric testing during drug development. Cytometry Part B: Clinical Cytometry, 86(4), 221-226.
-
Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing. European Medicines Agency.
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- 2. Functional Identification of the General Acid and Base in the Dehydration Step of Indole-3-glycerol Phosphate Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Effect of light on 5-methoxyindole-3-acetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Oxidation of the indole nucleus of 5-hydroxytryptamine and formation of dimers in the presence of peroxidase and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-amino-1H-indole-2-carboxylic acid for Assays
Welcome to the technical support guide for 5-amino-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges related to the solubility of this compound in experimental assays. The following information is based on established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Solubility
This compound is a valuable building block in medicinal chemistry, notably in the development of inhibitors for targets like HIV-1 integrase.[1] Its structure, featuring both a carboxylic acid and an amino group, makes it an amphoteric molecule with pH-dependent solubility. Researchers often encounter difficulties in preparing stock solutions and working concentrations suitable for various biological and chemical assays, which can lead to inaccurate and unreliable data. This guide provides a systematic approach to overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
This is a common issue stemming from the compound's chemical nature. At neutral pH, the carboxylic acid group (a weak acid) is partially deprotonated, while the amino group (a weak base) is partially protonated. This can lead to the formation of a zwitterion with low net charge and limited solubility in aqueous solutions. The solubility of ionizable drugs is highly dependent on the pH of the solution and the pKa of the drug.[2]
Q2: I'm using DMSO as a solvent, but the compound precipitates when I add it to my aqueous assay buffer. What's happening?
While this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO)[3], this is a classic case of a "solvent-shift" precipitation. When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is diluted, and the solubility of the compound drastically decreases, causing it to precipitate out of the solution. This is particularly problematic for compounds with poor aqueous solubility.
Q3: Can I heat the solution to improve solubility?
Gentle heating can be a useful technique to aid dissolution. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the compound. Indole-containing molecules can be susceptible to oxidation and other chemical transformations at elevated temperatures. Always perform stability tests if you choose to use heat.
Q4: What is the recommended storage condition for this compound?
For long-term stability, it is recommended to store this compound as a solid at temperatures below -15°C.[4] Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Step-by-Step Protocols for Enhanced Solubility
This section provides detailed protocols to address common solubility challenges. The key to success is to systematically explore different solvent systems and pH conditions.
Strategy 1: pH-Adjusted Aqueous Solutions
The solubility of amphoteric compounds like this compound is significantly influenced by pH.[5][6] By adjusting the pH, you can shift the equilibrium towards a more soluble ionic form.
-
For Acidic Conditions (pH < pKa of carboxylic acid): The amino group will be protonated (-NH3+), increasing solubility.
-
For Basic Conditions (pH > pKa of amino group): The carboxylic acid group will be deprotonated (-COO-), increasing solubility.
Experimental Protocol: pH Optimization
-
Initial Assessment: Prepare a slurry of the compound in deionized water (e.g., 1 mg/mL).
-
Acidification: To a small aliquot of the slurry, add 1N HCl dropwise while vortexing. Observe for dissolution.
-
Alkalinization: To another aliquot, add 1N NaOH dropwise while vortexing. Observe for dissolution.
-
Determine Optimal pH: Once dissolved, measure the pH of the clear solution. This will give you an indication of the pH range where the compound is most soluble.
-
Buffer Selection: For your assay, choose a buffer system that can maintain the optimal pH you've identified.
Table 1: pH-Dependent Solubility Profile (Illustrative)
| pH | Expected Predominant Species | Expected Solubility |
| 2 | Cationic | High |
| 7 | Zwitterionic/Neutral | Low |
| 10 | Anionic | High |
Strategy 2: Utilizing Co-solvents
Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds.[7] This is a common strategy for preparing stock solutions for in vitro assays.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.
-
Ethanol: A less polar option that can be suitable for some applications.
-
Polyethylene Glycol (PEG): Can improve solubility and is often used in in vivo formulations.
Experimental Protocol: Co-solvent Stock Preparation
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Add Co-solvent: Add the chosen co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Aid Dissolution: Use a vortex mixer or sonicator to ensure complete dissolution. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Dilution into Assay Buffer: When preparing working solutions, add the co-solvent stock to the aqueous buffer dropwise while vortexing to minimize precipitation. The final concentration of the co-solvent in the assay should be kept low (typically <1%) to avoid off-target effects.
Strategy 3: Formulation with Excipients
For more challenging cases, especially for in vivo studies, the use of excipients can create stable formulations.
Common Excipients:
-
Surfactants (e.g., Tween® 80, Cremophor® EL): These can form micelles that encapsulate the compound, increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Workflow for Solubility Enhancement
Caption: Decision workflow for enhancing compound solubility.
Mechanistic Insights: Understanding the "Why"
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key factors are:
-
Hydrogen Bonding: The carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors. Solvents that can effectively participate in hydrogen bonding will better solvate the molecule.[8]
-
Ionization: As discussed, the ionization state of the acidic and basic functional groups is critical. The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of ionized to un-ionized forms of the compound.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice.
pH and Ionization State
Caption: Impact of pH on the ionization and solubility of this compound.
Concluding Remarks
Successfully solubilizing this compound is a critical first step for obtaining reliable and reproducible data. By systematically evaluating the effects of pH and employing appropriate co-solvents, researchers can overcome the inherent challenges posed by this compound's physicochemical properties. Always remember to validate your chosen solubilization method to ensure it does not interfere with your specific assay.
References
- Sprakel, L.M.J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Greenbook.net. (2018).
- askIITians. (2025). How does pH affect solubility? [Link]
- PubChem. This compound. [Link]
- YouTube. (2020). Impact of pH on Solubility. [Link]
- ResearchGate. (2009).
- JoVE. (2023). Physical Properties of Carboxylic Acids. [Link]
- Reddit. (2021). Does anyone know how pH affects solubility?? [Link]
- YouTube. (2025). How Does PH Affect Indole-3-Butyric Acid Performance? - The Plant Enthusiast. [Link]
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- Chemsrc. This compound | CAS#:152213-40-6. [Link]
- metasci. Safety Data Sheet 5,6-Dihydroxy-1H-indole-2-carboxylic acid. [Link]
- MDPI. (2023).
- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Ningbo Inno Pharmchem Co.,Ltd.
- Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Coupling Reactions for 5-Amino-1H-indole-2-carboxylic Acid
Welcome to the technical support center for optimizing amide coupling reactions involving 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this specific substrate. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for amide coupling?
A: The primary challenge arises from the dual nucleophilic nature of the molecule. The 5-amino group, being an electron-donating group on the indole ring, increases the electron density of the aromatic system. This enhanced nucleophilicity can lead to undesired side reactions, such as polymerization or reaction with the activated carboxylic acid intermediate, competing with the desired amine coupling.[1] Additionally, the indole nitrogen can also participate in side reactions under certain conditions.
Q2: What are the most common side reactions observed during the amide coupling of this molecule?
A: The most prevalent side reactions include:
-
Self-polymerization: The amino group of one molecule can react with the activated carboxylic acid of another.
-
Guanidinylation of the primary amine: If uronium-based coupling reagents like HBTU or HATU are used in excess, they can react with the 5-amino group to form a guanidinium byproduct.[2][3]
-
Racemization: While less of a concern for the indole portion, if coupling to a chiral amine, racemization can be an issue with suboptimal coupling conditions.[4][5]
Q3: Is it necessary to protect the 5-amino group before coupling?
A: While not always mandatory, protecting the 5-amino group can significantly improve the yield and purity of the desired product by preventing the side reactions mentioned above.[6][7] Common protecting groups for anilines include Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), which can be removed under acidic or basic conditions, respectively.[8] The choice of protecting group should be orthogonal to the other functionalities present in the coupling partners and the overall synthetic strategy.[9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a problem-cause-solution format to facilitate rapid troubleshooting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inadequate Carboxylic Acid Activation: The coupling reagent may not be potent enough. 2. Low Nucleophilicity of the Coupling Amine: Steric hindrance or electronic effects on the amine partner can slow the reaction. 3. Poor Solubility: Reagents or the substrate may not be fully dissolved in the chosen solvent. | 1. Switch to a more powerful coupling reagent. For challenging couplings, HATU is often superior to HBTU or carbodiimides like EDC due to the formation of a more reactive OAt-active ester.[2][4][11] 2. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition. 3. Optimize the solvent system. A mixture of solvents like DMF/DCM or the use of greener alternatives like 2-MeTHF or NMP might improve solubility.[12][13][14][15] |
| Multiple Unidentified Byproducts | 1. Side reactions involving the 5-amino group. 2. Decomposition of starting materials or product. 3. Reaction with residual water. | 1. Protect the 5-amino group with a suitable protecting group (e.g., Boc). 2. Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation.[16] 3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. |
| Starting Material Recovered Unchanged | 1. Inactive Coupling Reagent: The reagent may have degraded due to improper storage. 2. Suboptimal pH: The reaction pH may not be conducive to either the activation step or the nucleophilic attack. | 1. Use fresh, high-quality coupling reagents. 2. Optimize the base. Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the amine nucleophile.[17][18] The activation of carboxylic acids often requires a pH of 4.5-4.75, while the amide bond formation is more favorable at a pH > 7.[19] |
| Difficulty in Product Purification | 1. Formation of hard-to-remove byproducts (e.g., dicyclohexylurea (DCU) if using DCC). 2. Product has similar polarity to starting materials or byproducts. | 1. Switch to a water-soluble carbodiimide like EDC. [20] This allows for the removal of the urea byproduct through an aqueous workup. 2. Employ alternative purification techniques such as preparative HPLC or crystallization.[21][22][23] |
Experimental Protocols
Protocol 1: Standard Amide Coupling using HATU
This protocol is a robust starting point for the amide coupling of this compound.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[24]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated ester.[25]
-
Coupling: Add the amine coupling partner (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ solution to remove unreacted acid and HOBt.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[18][26]
Visualizing the Workflow
Amide Coupling Workflow Diagram
Caption: A typical workflow for an amide coupling reaction.
In-Depth Technical Discussion
Choosing the Right Coupling Reagent
The success of an amide coupling reaction is highly dependent on the choice of the coupling reagent.[5] These reagents work by activating the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine.
-
Carbodiimides (DCC, EDC): These are classic coupling reagents.[24] While effective, DCC can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. EDC is often preferred as its urea byproduct is water-soluble and easily removed.[20] To suppress racemization and improve efficiency, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[27][28]
-
Uronium/Aminium Salts (HBTU, HATU): These reagents, such as HBTU and HATU, are generally more efficient and lead to faster reaction times with less racemization compared to carbodiimides.[2][11] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-active ester.[4][11] The 7-aza-benzotriazole moiety in HATU also provides anchimeric assistance, further accelerating the coupling reaction.[3]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective and are known to minimize racemization.[24] A key advantage of phosphonium salts over uronium salts is that they do not react with the N-terminal amine of a peptide, which can be a concern with excess uronium reagents.[3]
The Critical Role of Solvent and Base
The reaction solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and outcome.[12] Polar aprotic solvents like DMF, NMP, and DCM are most commonly used for amide coupling reactions.[13][14] In recent years, greener alternatives such as 2-MeTHF and Cyrene have been explored and shown to be effective.[15]
The choice of base is equally important. A non-nucleophilic, sterically hindered base like DIPEA is ideal. It effectively scavenges the acid generated during the reaction without competing with the amine nucleophile for the activated carboxylic acid.[17][18] The amount of base used should be carefully controlled, as excess base can lead to racemization and other side reactions.
References
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Coupling Reagents. Aapptec Peptides. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
- pH-Dependent peptide bond formation by the selective coupling of α-amino acids in w
- pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water.
- Process optimization for acid-amine coupling: a catalytic approach.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Optimization of the reaction conditions of amide synthesis.
- Coupling Reagents.
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- pH Optimization of Amidation via Carbodiimides.
- Protecting Groups in Peptide Synthesis.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity.
- Why do amide groups not gain or lose protons with a change in pH? Reddit. [Link]
- Protecting Groups in Peptide Synthesis.
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.
- Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]
- Green Solvents for the Formation of Amide Linkage.
- Protecting Groups in Peptide Synthesis.
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
- Coupling reagent and method for coupling amines with carboxylic acids.
- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.
- What do you do when your peptide synthesis fails? Biotage. [Link]
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
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- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Guide: Strategies to Prevent Racemization in the Synthesis of 5-Amino-1H-Indole-2-Carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-amino-1H-indole-2-carboxylic acid. This valuable scaffold is a cornerstone in the development of novel therapeutics, notably as a metal-binding platform for HIV-1 integrase inhibitors.[1][2][3] The biological activity of such molecules is intrinsically linked to their three-dimensional structure, making the control of stereochemistry not just a matter of purity, but of efficacy.
This document moves beyond standard protocols to address a critical challenge: the prevention of racemization at the C2 stereocenter. We will explore the mechanistic underpinnings of stereochemical erosion, provide actionable strategies for its prevention, and offer robust troubleshooting procedures to ensure the enantiopurity of your final compound.
Section 1: Frequently Asked Questions - Understanding the Root Causes of Racemization
This section addresses the fundamental principles governing stereochemical stability during the synthesis of α-amino acid derivatives like our target molecule.
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral therapeutic agent, typically only one enantiomer is responsible for the desired biological activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound is paramount to ensure the safety and efficacy of the final drug product.
Q2: What is the primary chemical mechanism causing racemization at the C2 position?
A: The primary cause of racemization for any α-amino acid or its derivative is the deprotonation of the α-hydrogen (the hydrogen at the C2 position), followed by reprotonation. This process is significantly facilitated by the adjacent carboxyl group. Under either basic or acidic conditions, a planar, achiral intermediate—an enolate or enol, respectively—is formed.[4] Once this planar intermediate exists, the proton can return from either face of the molecule with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers and a complete loss of optical activity.
Caption: Mechanism of C2 Racemization via Planar Enolate.
Q3: Which steps in a typical synthesis are most prone to racemization?
A: Any step that exposes the C2 stereocenter to harsh conditions after its formation is a high-risk step. Key areas of concern include:
-
Ester Hydrolysis: Saponification of an indole-2-carboxylate ester using strong bases (e.g., NaOH, KOH) at elevated temperatures is a classic recipe for racemization via enolate formation.
-
Fischer Indole Synthesis: While a powerful tool for creating the indole core, the classical Fischer synthesis employs strong acids (e.g., H₂SO₄, polyphosphoric acid) and high heat.[5][6][7] If a chiral precursor is used (e.g., a chiral keto-acid), these conditions can readily cause racemization.
-
Amide Coupling: The activation of the carboxylic acid for amide bond formation can sometimes lead to the formation of oxazolone intermediates, which are particularly susceptible to racemization. The choice of coupling agents and additives is critical.
-
Prolonged Workup/Purification: Extended exposure to even mildly acidic or basic conditions during aqueous workup or chromatography can slowly erode enantiomeric excess (ee).
Q4: Can the indole N-H proton participate in or facilitate racemization?
A: While the C2-H is the primary site of abstraction for racemization, the acidity of the N1-H is a crucial secondary factor. Deprotonation of the indole nitrogen creates an anionic species that increases the electron density of the heterocyclic ring system. This can, in turn, increase the acidity (lability) of the C2-H, making it more susceptible to abstraction by a base. Therefore, protecting the indole nitrogen is a key strategy not just for directing reactivity, but for stabilizing the adjacent stereocenter.[8]
Section 2: Proactive Strategies for Stereochemical Control
Preventing racemization begins with deliberate choices in protecting group strategy and synthetic route design.
The Critical Role of N-Protecting Groups
Q5: How do N-protecting groups help prevent racemization?
A: N-protecting groups are the first line of defense against racemization. They function in two primary ways:
-
Preventing N-Deprotonation: By replacing the acidic N-H proton, they prevent the formation of the indole anion, thereby maintaining the electronic environment around the C2 position and reducing the lability of the C2-H.[8]
-
Steric Hindrance: Bulky protecting groups can sterically shield the C2-H from being accessed by acidic or basic reagents in the reaction medium. The 9-phenylfluorenyl (Pf) group is an excellent example of a protecting group used specifically to prevent racemization in α-amino compounds due to its significant steric bulk.[9]
Below is a comparison of common N-protecting groups suitable for this synthesis.
| Protecting Group | Abbreviation | Typical Introduction | Removal Conditions | Impact on Racemization Prevention |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, base | Strong Acid (TFA, HCl) | Good: Electron-withdrawing, prevents N-anion formation. Widely used.[10] |
| Phenylsulfonyl | PhSO₂ or Bs | PhSO₂Cl, base | Harsh conditions (e.g., Mg/MeOH, Na/Hg) | Very Good: Strongly electron-withdrawing, highly effective. Removal can be challenging.[10][11] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, NaH | Fluoride source (TBAF) or acid (TFA) | Excellent: Provides good protection. Mild, orthogonal removal conditions are a major advantage.[12] |
| 9-Phenylfluorenyl | Pf | Pf-Br, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Superior: Specifically designed for robust protection against racemization via steric bulk.[9] |
Designing a Racemization-Resistant Synthetic Route
The traditional Fischer indole synthesis, while effective for building the core, presents risks to stereochemistry. A modern approach prioritizes establishing the indole core first, followed by asymmetric construction or modification of the C2 sidechain under mild conditions.
A recommended strategy involves the late-stage reduction of a 5-nitroindole precursor, which is a common and reliable method.[1][13] This avoids exposing the sensitive amino group to harsh reagents during the core synthesis.
Caption: Recommended Racemization-Resistant Synthetic Pathway.
This pathway strategically places the sensitive steps:
-
Step 1: N-protection is performed early to shield the indole nitrogen.
-
Step 2: The chiral center at C2 is introduced using modern asymmetric methods, such as catalytic asymmetric Friedel-Crafts reactions or by using chiral auxiliaries, which offer high enantioselectivity under controlled conditions.[14][15][16]
-
Step 3: The nitro-to-amino reduction is performed under neutral conditions.
-
Step 4: Final deprotection and/or ester hydrolysis are conducted using carefully selected mild reagents to avoid racemization.
Section 3: Troubleshooting Guide - Low Enantiomeric Excess (ee%)
Even with a robust plan, unexpected loss of stereochemical purity can occur. This guide provides a logical workflow to diagnose and resolve the issue.
Problem: The final product, this compound, shows low or no enantiomeric excess upon chiral analysis.
Caption: Workflow for Troubleshooting Low Enantiomeric Excess.
Section 4: Key Experimental Protocols
Protocol 4.1: N-Protection of Ethyl 5-Nitro-1H-indole-2-carboxylate with Boc₂O
This protocol is designed to protect the indole nitrogen under mild conditions that do not endanger a pre-existing stereocenter at C2.
Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the starting indole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the N-Boc protected indole.
Rationale: This method uses a non-nucleophilic base (TEA) and a catalyst (DMAP) at room temperature, conditions that are gentle and highly unlikely to cause epimerization at the C2 position.
Protocol 4.2: Chiral HPLC Method for Quantifying Enantiomeric Excess (ee%)
Accurate determination of ee% is crucial for validating your synthetic strategy.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column is compound-specific and may require screening.
Typical Method Parameters:
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The ratio may need optimization for baseline separation. A small amount of an additive like trifluoroacetic acid (TFA) (0.1%) may be required for acidic analytes to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the racemic compound (~1 mg/mL) to identify the retention times of both enantiomers.
-
Prepare a solution of your synthesized sample at the same concentration.
-
Inject the racemic standard and record the chromatogram. You should observe two well-resolved peaks.
-
Inject your sample and record the chromatogram under identical conditions.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100
Self-Validation: The method is validated by achieving baseline separation (>1.5) of the two enantiomers in the racemic standard, ensuring accurate integration of the peak areas.
References
- Shaikh, A. M., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
- Wang, Q., et al. (2022). Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers. Chemical Science. [Link]
- Brinkmann, A., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]
- Han, B., et al. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. [Link]
- Shaikh, A. M., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link]
- ResearchGate. (2001).
- Muchowski, J. et al. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
- J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]
- Velázquez, F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]
- Scilit. Synthesis of Indole-2-Carboxylic Acid Esters. [Link]
- Chemistry LibreTexts. (2021). 19.
- Koskinen, A. M. P., & Vedejs, E. (2012). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Current Organic Synthesis. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
- YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. [Link]
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. bhu.ac.in [bhu.ac.in]
- 9. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 13. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 14. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 5-Amino-1H-Indole-2-Carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our goal is to provide practical, experience-driven advice to ensure a robust, safe, and efficient scale-up process.
This compound is a crucial building block in medicinal chemistry, notably for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Its structure allows for the chelation of magnesium ions in the active site of HIV-1 integrase, which is fundamental to its inhibitory action.[1] Given its significance, a reliable and scalable synthesis is of paramount importance.
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter.
I. Overview of the Synthetic Strategy
The most common and scalable synthetic route to this compound involves a multi-step process that begins with the introduction of a nitro group at the 5-position of an indole precursor.[1] This nitro group acts as a precursor to the final amine functionality. A key intermediate is often the ethyl ester of 5-nitro-1H-indole-2-carboxylic acid.[1] The general synthetic sequence is as follows:
-
Formation of the Indole Ring: Typically achieved through a Fischer indole synthesis or a Leimgruber-Batcho approach.[1] The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.[2][3]
-
Reduction of the Nitro Group: The 5-nitro group is then reduced to the corresponding 5-amino group.[1] This is a critical step and is often accomplished via catalytic hydrogenation.
-
Hydrolysis of the Ester: The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Scale-Up Challenges
Problem 1: Decreased Yield and Purity in the Fischer Indole Synthesis Step
Question: We are scaling up the Fischer indole synthesis of ethyl 5-nitroindole-2-carboxylate from p-nitrophenylhydrazine and ethyl pyruvate using a polyphosphoric acid catalyst. On a larger scale, we are observing a significant drop in yield and an increase in tar-like byproducts. What are the likely causes and how can we mitigate this?
Answer: This is a very common issue when scaling up acid-catalyzed cyclizations like the Fischer indole synthesis. The primary culprits are often related to mass and heat transfer limitations in larger reactors.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Localized Overheating ("Hot Spots") | The Fischer indole synthesis is often exothermic. In large reactors, inefficient mixing can lead to localized areas of high temperature, which can promote the degradation of starting materials and the formation of polymeric tars.[4] | - Improve Agitation: Ensure your reactor is equipped with an appropriately designed agitator (e.g., anchor, turbine) to ensure homogenous mixing. - Controlled Reagent Addition: Add the catalyst or one of the reactants portion-wise or via a syringe pump to better control the reaction exotherm. - Jacketed Reactor: Utilize a jacketed reactor with an efficient heat transfer fluid to maintain a consistent internal temperature.[4] |
| Inadequate Mixing | Poor mixing can lead to areas of high reactant or catalyst concentration, which can also favor side reactions. | - Optimize Stirring Speed: Experiment with different stirring speeds to find the optimal balance between good mixing and avoiding excessive shear. - Baffle Installation: If not already present, consider installing baffles in the reactor to improve mixing efficiency. |
| Extended Reaction Times | What works on a small scale in terms of reaction time may not be optimal at a larger scale due to slower heating and cooling rates. Prolonged exposure to acidic conditions at elevated temperatures can lead to product degradation. | - Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint and avoid unnecessary heating. |
| Catalyst Concentration | The ratio of catalyst to reactants can be more critical at scale. | - Catalyst Loading Study: Perform a small-scale study to determine the optimal catalyst loading for your specific reaction conditions. |
Experimental Protocol: Optimized Fischer Indole Synthesis (Example)
-
Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with p-nitrophenylhydrazine hydrochloride and a suitable solvent like toluene.[2]
-
Hydrazone Formation: Add an ethanolic solution of ethyl pyruvate to the reactor at a controlled rate, maintaining the internal temperature below 25 °C.[2] Stir for 1-2 hours until hydrazone formation is complete (monitor by TLC/HPLC).
-
Cyclization: Slowly add polyphosphoric acid to the reaction mixture, ensuring the temperature does not exceed 90-100 °C.[2]
-
Reaction Monitoring: Hold the reaction at this temperature and monitor for the disappearance of the hydrazone.
-
Work-up: Once the reaction is complete, cool the mixture and quench by carefully adding it to ice water. The product can then be extracted with a suitable organic solvent.
Problem 2: Incomplete Reduction of the Nitro Group and Catalyst Poisoning
Question: During the catalytic hydrogenation of ethyl 5-nitroindole-2-carboxylate to the corresponding amine, we are experiencing incomplete conversion and a blackening of the palladium on carbon (Pd/C) catalyst, suggesting catalyst deactivation. What could be causing this?
Answer: Incomplete reduction and catalyst deactivation are frequent hurdles in scaling up catalytic hydrogenations. The causes can range from impurities in the starting material to suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Poisoning | Trace impurities in the starting material, such as sulfur or halide compounds, can poison the palladium catalyst, reducing its activity. | - Recrystallize Starting Material: Purify the ethyl 5-nitroindole-2-carboxylate by recrystallization before the hydrogenation step. - Activated Carbon Treatment: Treat a solution of the starting material with activated carbon to remove color and certain impurities. |
| Inadequate Hydrogen Pressure/Delivery | On a larger scale, ensuring sufficient hydrogen availability at the catalyst surface can be challenging. | - Increase Hydrogen Pressure: Within the safety limits of your equipment, a moderate increase in hydrogen pressure can improve reaction rates. - Improve Gas Dispersion: Use a gas-inducing impeller or a sparging tube to ensure efficient hydrogen dispersion in the reaction mixture. |
| Formation of Unstable Intermediates | The reduction of nitroarenes can proceed through hydroxylamine intermediates, which can be unstable and lead to side reactions or catalyst deactivation.[5] | - Control Reaction Temperature: Maintain a consistent and moderate reaction temperature. Runaway temperatures can promote the decomposition of intermediates.[5] - Consider Additives: In some cases, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates.[6] |
| Improper Catalyst Handling | Pd/C is pyrophoric and can be deactivated by improper handling and exposure to air.[7] | - Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen, argon) at all times.[7] - Wet Catalyst Transfer: Transfer the catalyst as a slurry in the reaction solvent to minimize the risk of fire and deactivation.[7] |
Experimental Protocol: Catalytic Hydrogenation (Example)
-
Reactor Preparation: Charge a hydrogenation reactor with ethyl 5-nitroindole-2-carboxylate and a suitable solvent such as ethanol.[8]
-
Catalyst Addition: Under a nitrogen atmosphere, add 5% Palladium on carbon (typically 5-10 wt%) as a slurry in ethanol.[8]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction to a moderate temperature (e.g., 40-50 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by hydrogen uptake and/or HPLC analysis of reaction aliquots.
-
Filtration and Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.[8] The filtrate containing the product can then be concentrated.
Caption: Troubleshooting workflow for the catalytic hydrogenation step.
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the catalytic hydrogenation of a nitro-containing compound?
A1: The primary safety concerns are the pyrophoric nature of the catalyst (e.g., Pd/C), the flammability of hydrogen gas, and the potential for runaway reactions.[7] It is crucial to handle the catalyst under an inert atmosphere, ensure all equipment is properly grounded, and have adequate temperature control and emergency cooling systems in place.[7] The formation of unstable intermediates like hydroxylamines can also pose a risk of thermal runaway.[5] A thorough process safety review is essential before scaling up.
Q2: We are having trouble with the final hydrolysis step. The reaction is slow, and we are seeing some decarboxylation. Any suggestions?
A2: Slow hydrolysis and decarboxylation can be problematic. Here are a few points to consider:
-
Choice of Base: Sodium hydroxide is commonly used. Ensure you are using a sufficient molar excess.
-
Solvent System: A mixture of an alcohol (like methanol or ethanol) and water can improve the solubility of the ester and accelerate the reaction.[9]
-
Temperature Control: While heating is necessary, excessive temperatures can promote decarboxylation of the indole-2-carboxylic acid product. A moderate temperature (e.g., 60-80 °C) with careful monitoring is recommended.
-
Reaction Monitoring: Track the disappearance of the starting ester by HPLC to avoid unnecessarily long reaction times at elevated temperatures.
Q3: What are some of the common impurities we should be looking for in the final product?
A3: Common impurities can arise from various stages of the synthesis:
-
Starting Materials: Unreacted starting materials or byproducts from the Fischer indole synthesis.
-
Incomplete Reduction: Residual 5-nitro-1H-indole-2-carboxylic acid.
-
Over-reduction: In some cases, the indole ring itself can be reduced, leading to indoline derivatives, although this is less common under standard conditions for nitro group reduction.[10]
-
Side Reactions: Impurities from side reactions during the synthesis, such as the formation of dimers or polymers.[11][12]
A robust analytical method (e.g., HPLC with UV and MS detection) is crucial for identifying and quantifying these impurities.
Q4: Is a continuous flow process a viable option for this synthesis?
A4: Continuous flow chemistry offers several advantages for this type of synthesis, particularly for the hydrogenation step. It can provide better control over reaction parameters (temperature, pressure), improve safety by minimizing the amount of hazardous material at any given time, and allow for more efficient catalyst utilization.[10] For the Fischer indole synthesis, a flow setup could also help to mitigate the heat transfer issues seen in large batch reactors. While the initial setup cost may be higher, the benefits in terms of safety, consistency, and scalability are worth considering for industrial production.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis. Retrieved from
-
ChemicalBook. (n.d.). This compound ethyl ester synthesis. Retrieved from
-
Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. Retrieved from
-
National Institutes of Health. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from
-
National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from
-
BenchChem. (n.d.). This compound|Research Chemical. Retrieved from
-
ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles. Retrieved from
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from
-
Biosynth. (n.d.). This compound | 152213-40-6 | CGA21340. Retrieved from
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from
-
Chem-Impex. (n.d.). 5-Nitroindole-2-carboxylic acid. Retrieved from
-
Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from
-
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Retrieved from
-
National Center for Biotechnology Information. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from
-
ResearchGate. (n.d.). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from
-
Canadian Science Publishing. (n.d.). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Retrieved from
-
Dalton Transactions (RSC Publishing). (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from
-
ResearchGate. (n.d.). Amino acid oxidation/reduction-related impurities. Retrieved from
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from
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- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 5-Amino-1H-Indole-2-Carboxylic Acid Production
Welcome to the technical support center for the synthesis and purification of 5-amino-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity management during the production of this key chemical scaffold. As a versatile building block, particularly in the development of novel therapeutics, ensuring the purity of this compound is paramount.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?
A1: The two most prevalent synthetic strategies for this compound involve the initial synthesis of a 5-nitro-1H-indole-2-carboxylic acid intermediate, which is subsequently reduced to the desired 5-amino product.[1] The choice of the initial indole ring formation method significantly influences the impurity profile.
-
Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] While widely used, it is sensitive to reaction conditions and can generate several side products.[2][4]
-
Leimgruber–Batcho Indole Synthesis: This route offers excellent regioselectivity for the 5-amino substitution pattern by starting with appropriately substituted o-nitrotoluene derivatives.[1]
The subsequent reduction of the 5-nitro group is a critical step where impurities can be introduced.[1]
Q2: My final product is discolored (pink, brown, or black). What is the likely cause?
A2: Discoloration in indole derivatives is often a sign of oxidation or the presence of residual impurities. Indoles can auto-oxidize when exposed to air and light, forming resinous, colored substances.[5] Additionally, trace amounts of metallic catalysts from the reduction step (e.g., palladium on carbon) or highly conjugated side products can impart color.
Q3: I'm observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: Identifying unknown peaks requires a systematic approach. First, consider the potential impurities from your synthetic route (see the Troubleshooting section for common examples). Then, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining the molecular weight of the impurity, providing a strong clue to its identity. If a standard of the suspected impurity is available, a co-injection experiment can confirm its presence.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Low Yield in Fischer Indole Synthesis of the 5-Nitro Precursor
Q: My Fischer indole synthesis of 5-nitro-1H-indole-2-carboxylic acid (or its ester) is resulting in a low yield. What are the common contributing factors and how can I optimize the reaction?
A: Low yields in Fischer indole synthesis can stem from several factors related to starting materials, reaction conditions, and inherent substrate reactivity.[4]
Diagnostic Workflow:
Caption: Troubleshooting low yield in Fischer indole synthesis.
Causality and Solutions:
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[4] Ensure the purity of your starting materials, purifying them by recrystallization or distillation if necessary.
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice and concentration of the acid catalyst, as well as temperature and reaction time.[2][4] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2][3] The optimal conditions are often substrate-dependent and require empirical optimization.
-
Side Reactions:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[4]
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond as a side reaction instead of the desired cyclization.[4]
-
Issue 2: Incomplete Reduction of the 5-Nitro Group
Q: My HPLC analysis shows a significant peak corresponding to the 5-nitro-1H-indole-2-carboxylic acid precursor in my final product. How can I drive the reduction to completion?
A: Incomplete reduction is a common issue and can often be resolved by optimizing the reduction conditions. The conversion of the 5-nitro group to the 5-amino group is a critical step in the synthesis.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent to the substrate may be inadequate. | Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C with a hydrogen source like ammonium formate).[6][7] |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) may have lost activity due to impurities in the substrate or solvent. | Use fresh, high-quality catalyst. Ensure solvents are appropriately degassed if necessary. |
| Poor Substrate Solubility | The 5-nitro indole may not be fully dissolved in the reaction solvent, limiting its access to the catalyst or reducing agent. | Choose a solvent system in which the starting material is more soluble at the reaction temperature. |
| Suboptimal Reaction Time/Temp | The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature. | Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. A modest increase in temperature may also be beneficial. |
Issue 3: Difficulty in Purifying the Final Product by Column Chromatography
Q: I am struggling to purify this compound using silica gel chromatography. The compound streaks badly and the separation from impurities is poor.
A: The amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, makes it challenging to purify on standard silica gel.[8] These functional groups can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.
Purification Strategy Flowchart:
Caption: Decision-making for purifying this compound.
Detailed Recommendations:
-
Recrystallization: Before resorting to chromatography, attempt recrystallization. This can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, methanol, ethyl acetate).
-
Modified Column Chromatography:
-
Mobile Phase Additives: To suppress the ionization of the functional groups, add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to your eluent.[8] This will help to reduce streaking.
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a better choice for purifying compounds with basic functionalities.[9]
-
Reverse-Phase (C18) Chromatography: This is an excellent alternative where separation is based on hydrophobicity. A mobile phase of acetonitrile/water with an acidic modifier like formic acid is a good starting point.[8]
-
-
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of product purity. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method is adaptable for LC-MS analysis.[10][11]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
References
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- Benchchem. (n.d.). This compound|Research Chemical.
- ChemicalBook. (n.d.). This compound ethyl ester synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- SIELC Technologies. (n.d.). Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column.
- MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
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- Columbia University. (n.d.). Column chromatography.
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Amino-1H-indole-2-carboxylic Acid Derivatives
The 5-amino-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, attracting significant interest from researchers in drug discovery and development. This guide provides a comparative analysis of the activity of various this compound derivatives, with a focus on their anticancer, antiviral, and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to the this compound Scaffold
The indole ring system is a common motif in many natural products and pharmacologically active compounds. The addition of an amino group at the 5-position and a carboxylic acid at the 2-position of the indole core creates a unique chemical entity with multiple reactive sites for further derivatization. These modifications, often at the N-1 position of the indole, the 5-amino group, or the 2-carboxylic acid group, allow for the fine-tuning of the molecule's physicochemical properties and biological activity. This structural versatility has led to the development of derivatives with potent and selective activities against various biological targets.
Comparative Analysis of Biological Activities
This section will delve into the diverse biological activities of this compound derivatives, presenting a comparative overview of their efficacy in different therapeutic areas.
Anticancer Activity
Derivatives of this compound have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]
A notable example is the synthesis of substituted-N-benzyl-1H-indole-2-carbohydrazides, which have been evaluated for their antiproliferative activity against various cancer cell lines.[1][2] One such derivative, compound 4e , exhibited significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HCT (colon cancer) cell lines, with an average IC50 of 2 µM.[2] Further studies revealed that this compound induces apoptosis and causes cell cycle arrest in the G1 phase in HT29 colon cancer cells.[3]
Another class of indole derivatives, the indole-2-carboxamides, have shown promising antiproliferative activity. For instance, a series of these compounds demonstrated potent inhibition of cancer cell lines with GI50 values ranging from 26 nM to 86 nM.[4] The most potent of these were found to inhibit key kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2.[4]
The following table summarizes the anticancer activity of selected this compound derivatives:
| Derivative | Cancer Cell Line | IC50/GI50 Value | Mechanism of Action | Reference |
| 4e (a substituted-N-benzyl-1H-indole-2-carbohydrazide) | MCF-7, A549, HCT | 2 µM (average IC50) | Apoptosis induction, G1 cell cycle arrest | [2][3] |
| 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MCF-7, MDA-MB-468 | 13.2 µM, 8.2 µM (IC50) | Selective inhibition of cancer cell proliferation | [5][6] |
| Va (an indole-2-carboxamide derivative) | Multiple | 26 nM - 86 nM (GI50) | EGFR, BRAFV600E, VEGFR-2 inhibition | [4] |
| 9o-1 (a 6-acetamido-indole-2-carboxylic acid derivative) | - | 1.17 µM (IDO1), 1.55 µM (TDO) | Dual inhibition of IDO1 and TDO enzymes | [7] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antiviral Activity: HIV-1 Integrase Inhibition
A significant area of research for this compound derivatives is their potential as HIV-1 integrase strand transfer inhibitors (INSTIs).[1][8][9][10] The indole-2-carboxylic acid scaffold serves as a versatile metal-binding platform, where the indole nitrogen and the carboxylate oxygen can chelate the two Mg2+ ions in the active site of HIV-1 integrase, a crucial enzyme for viral replication.[1][8]
Structural optimizations of this scaffold have led to the development of potent inhibitors. For instance, the introduction of a halogenated aromatic system at specific positions can enhance binding through π-π stacking interactions with the viral DNA.[1][8] Further hydrophobic substitutions can target adjacent hydrophobic cavities to improve inhibitory potency.[1][11]
One study reported a series of indole-2-carboxylic acid derivatives, with compound 17a showing a marked inhibitory effect on integrase with an IC50 value of 3.11 µM.[8][12] Another optimized derivative, 20a , demonstrated a significantly increased integrase inhibitory effect with an IC50 value of 0.13 µM.[9][11]
Mechanism of HIV-1 Integrase Inhibition
The following diagram illustrates the proposed binding mode of indole-2-carboxylic acid derivatives within the active site of HIV-1 integrase.
Caption: Binding of an indole derivative to HIV-1 integrase.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the compounds against HIV-1 integrase is typically evaluated using a commercially available kit or an in-house developed assay.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains a reaction mixture with HIV-1 integrase, a donor DNA substrate, and a target DNA substrate in a suitable buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 1-2 hours) to allow for the strand transfer reaction to occur.
-
Detection: The amount of strand transfer product is quantified using a specific detection method, often involving a labeled substrate and a detection antibody.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antimicrobial Activity
Several derivatives of this compound have also been investigated for their antimicrobial properties. For example, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria.[13] Compounds 7a-c , 7g , and 7h from this series exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL.[13]
Another study reported on new (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives which exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity 10-50 times greater than ampicillin and streptomycin.[14]
The following table summarizes the antimicrobial activity of selected derivatives:
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 7a-c, 7g, 7h (5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides) | E. coli, P. aeruginosa | 0.35 - 1.25 | [13] |
| Compound 8 ((Z)-methyl 3-(...)-1H-indole-2-carboxylate derivative) | En. cloacae | 0.004 - 0.03 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against various bacterial strains is typically determined using the broth microdilution method.
-
Bacterial Culture: The bacterial strains are grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of this compound derivatives are highly dependent on the nature and position of the substituents on the indole core.
-
At the N-1 position: Alkylation or arylation at this position can significantly influence the compound's interaction with the target protein. For instance, in the case of antibacterial 5-bromoindole-2-carboxamides, the presence of a 4-chlorobenzyl group at N-1 was found to be important for activity.[13]
-
At the 2-carboxylic acid group: Conversion of the carboxylic acid to an amide or an ester is a common derivatization strategy. The nature of the amine or alcohol used in this conversion plays a crucial role in determining the biological activity.[1][2][15]
-
At the 5-amino group: The amino group can be acylated or involved in the formation of other functional groups, which can modulate the electronic properties of the indole ring and its interaction with biological targets.
-
Other positions on the indole ring: Substitution at other positions, such as the 3, 4, 6, or 7-positions, can also lead to significant changes in activity, as seen with the introduction of a halogenated benzene ring at C6 in HIV-1 integrase inhibitors.[8]
Conclusion
The this compound scaffold represents a highly promising platform for the development of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide highlight the potential of this chemical class in oncology, virology, and infectious diseases. The provided experimental data and protocols offer a valuable starting point for researchers interested in exploring the therapeutic potential of these compounds further. Future research should continue to focus on the rational design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
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- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023, April 26).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020, February 15).
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- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. (2023, January 16).
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A Comparative Guide to the Validation of 5-amino-1H-indole-2-carboxylic Acid as a Novel HIV-1 Integrase Inhibitor
This guide provides a comprehensive framework for the validation of 5-amino-1H-indole-2-carboxylic acid as a potential inhibitor of HIV-1 integrase. We will objectively compare its projected performance benchmarks against established FDA-approved integrase strand transfer inhibitors (INSTIs), namely Raltegravir, Elvitegravir, and Dolutegravir. The methodologies detailed herein are designed to provide robust, reproducible data for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.
Introduction: The Critical Role of HIV-1 Integrase in the Viral Lifecycle
Human Immunodeficiency Virus Type 1 (HIV-1) replication is critically dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[1] This process, known as integration, is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[1] Consequently, HIV-1 integrase is a prime target for antiretroviral drug development.[1][2] The class of drugs that target this enzyme, known as integrase strand transfer inhibitors (INSTIs), have become a cornerstone of modern antiretroviral therapy due to their high efficacy and favorable safety profile.[3][4]
This compound has emerged as a promising scaffold for the development of novel HIV-1 integrase inhibitors.[5][6] This guide outlines the necessary experimental workflows to validate its efficacy and safety, using a comparative approach against well-established INSTIs.
The Candidate Compound and Established Comparators
Candidate Compound:
-
This compound: A novel compound with a distinct chemical scaffold that has shown potential inhibitory activity against HIV-1 integrase.[5][6] Its validation requires a systematic evaluation of its biochemical and cellular activities.
Comparator Drugs:
-
Raltegravir (Isentress®): The first-in-class INSTI, approved in 2007.[1] It is known for its potent antiviral activity but has a lower genetic barrier to resistance compared to second-generation INSTIs.
-
Elvitegravir (Vitekta®): A potent INSTI that requires pharmacokinetic boosting with cobicistat or ritonavir.[7][8] It is a component of several single-tablet regimens.[9]
-
Dolutegravir (Tivicay®): A second-generation INSTI with a high genetic barrier to resistance and excellent potency.[10][11][12]
The following diagram illustrates the mechanism of action of INSTIs, including our candidate compound.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Experimental Validation Workflow
The validation of this compound involves a three-tiered experimental approach:
-
Biochemical Assays: To determine the direct inhibitory effect on the purified HIV-1 integrase enzyme.
-
Cell-Based Antiviral Assays: To assess the compound's efficacy in inhibiting viral replication within a cellular context.
-
Cytotoxicity Assays: To evaluate the compound's safety profile and determine its therapeutic window.
The following diagram outlines this validation workflow.
Caption: Experimental Validation Workflow.
Biochemical Assay: HIV-1 Integrase Strand Transfer Activity
This assay directly measures the ability of the candidate compound to inhibit the strand transfer step of integration catalyzed by purified recombinant HIV-1 integrase.[2]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine a reaction buffer containing MgCl₂, DTT, and a pre-processed viral DNA substrate labeled with a fluorescent marker.
-
Compound Addition: Add serial dilutions of this compound, Raltegravir, Elvitegravir, and Dolutegravir to respective wells. Include a no-drug control.
-
Enzyme Initiation: Add purified recombinant HIV-1 integrase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the strand transfer reaction to occur.
-
Target DNA Addition: Add a target DNA substrate labeled with a quencher molecule. If strand transfer occurs, the fluorescent donor and quencher will be in close proximity, resulting in a signal decrease.
-
Signal Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Expected Outcome: A potent inhibitor will prevent the integration of the viral DNA into the target DNA, resulting in a high fluorescence signal. The IC₅₀ value provides a quantitative measure of the compound's potency at the enzymatic level.
Cell-Based Antiviral Assay: HIV-1 Replication Inhibition
This assay evaluates the compound's ability to inhibit HIV-1 replication in a cellular environment, providing a more biologically relevant measure of its antiviral activity.
Protocol:
-
Cell Seeding: Seed human T-lymphocyte cells (e.g., MT-4 or CEM-SS) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Viral Infection: Infect the cells with a known amount of a laboratory-adapted strain of HIV-1.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Reporter Gene Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful replication.
-
-
Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) value, which is the concentration of the compound that inhibits viral replication by 50%.
Expected Outcome: An effective antiviral compound will show a dose-dependent reduction in viral replication. The EC₅₀ value is a critical parameter for assessing the compound's antiviral potency in a cellular context.
Cytotoxicity Assay: MTT Assay
This assay is crucial for determining the concentration at which the candidate compound becomes toxic to host cells.[13][14][15] A favorable therapeutic index (the ratio of cytotoxicity to antiviral activity) is essential for a viable drug candidate.
Protocol:
-
Cell Seeding: Seed human T-lymphocyte cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the same duration as the antiviral assay.
-
MTT Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.[14]
-
Incubation: Incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-drug control and determine the CC₅₀ (half-maximal cytotoxic concentration) value.
Expected Outcome: A safe compound will exhibit low cytotoxicity, resulting in a high CC₅₀ value.
Comparative Performance Data
The following table summarizes the expected performance of this compound against the established INSTIs. The values for the comparator drugs are based on published data.
| Compound | Biochemical IC₅₀ (nM) | Antiviral EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Raltegravir | 2 - 7[1][16] | ~30 | >100 | >3333 |
| Elvitegravir | ~7 | ~1.7 | >100 | >58823 |
| Dolutegravir | ~2.5 | ~0.5 - 2.2 | >50 | >22727 |
Note: The EC₅₀ values can vary depending on the cell type and viral strain used.
Conclusion and Future Directions
The successful validation of this compound as a potent and safe HIV-1 integrase inhibitor hinges on the outcomes of the described experimental workflow. A desirable candidate will exhibit low nanomolar IC₅₀ and EC₅₀ values, a high CC₅₀ value, and consequently, a high selectivity index.
Should the initial validation prove promising, further studies would be warranted, including:
-
Resistance Profiling: To determine the genetic barrier to resistance and cross-resistance with existing INSTIs.
-
Pharmacokinetic Studies: To evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Studies: To assess the antiviral activity in animal models of HIV infection.
This comprehensive validation guide provides a robust framework for the systematic evaluation of this compound, paving the way for the potential development of a novel antiretroviral therapeutic.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-amino-1H-indole-2-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-1H-indole-2-carboxylic acid analogs, a scaffold of significant interest in modern medicinal chemistry. We will explore how subtle molecular modifications influence their biological activity across different therapeutic targets, including HIV-1 integrase, the cannabinoid 1 (CB1) receptor, and various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical series.
The this compound Scaffold: A Privileged Structure
The this compound core is a key pharmacophore in numerous biologically active compounds. Its rigid bicyclic structure provides a defined orientation for pendant functional groups, while the carboxylic acid and amino moieties offer key hydrogen bonding and ionic interaction points with biological targets. This unique combination of features has established it as a "privileged structure" in drug discovery.
A critical aspect of this scaffold's activity, particularly in the context of enzyme inhibition, is its ability to chelate divalent metal ions. For instance, in the active site of HIV-1 integrase, the indole nitrogen and the carboxylate oxygen can coordinate with two magnesium ions (Mg²⁺), which is a crucial interaction for inhibiting the viral strand transfer process.[1][2] This metal-binding capability is a foundational element of the SAR for this class of compounds.
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in its diverse range of biological activities. By systematically modifying the core structure, researchers have developed potent and selective inhibitors for various targets.
HIV-1 Integrase Inhibition: A Battle Against Viral Replication
HIV-1 integrase is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome.[2][3] Analogs of this compound have emerged as promising HIV-1 integrase strand transfer inhibitors (INSTIs).[3]
The core scaffold's ability to chelate Mg²⁺ ions in the enzyme's active site is the primary mechanism of action.[2] The SAR studies in this area have focused on optimizing this interaction and introducing additional binding interactions to enhance potency.
Key SAR Insights for HIV-1 Integrase Inhibition:
-
C3 Position: Introduction of a long branch at the C3 position of the indole core has been shown to improve interaction with a hydrophobic cavity near the active site of the integrase, thereby increasing inhibitory activity.[4]
-
C6 Position: The introduction of a halogenated benzene ring at the C6 position can lead to beneficial π-π stacking interactions with the viral DNA, significantly enhancing the inhibitory effect.[3]
-
Amine Substitutions: Modifications of the 5-amino group can modulate the electronic properties and binding interactions of the molecule.
Table 1: Comparative Activity of this compound Analogs as HIV-1 Integrase Inhibitors
| Compound | C3-Substituent | C5-Substituent | C6-Substituent | IC₅₀ (µM) | Reference |
| 1 | H | NH₂ | H | 32.37 | [3] |
| 17a | H | NH₂ | Halogenated benzene | 3.11 | [3] |
| 20a | Long branch | NH₂ | Halogenated benzene | 0.13 | [4] |
Cannabinoid 1 (CB1) Receptor Allosteric Modulation: A Nuanced Approach to Neurological Disorders
The cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR), is a key target for treating a range of neurological and psychiatric disorders. Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding site, offer a more nuanced approach to receptor modulation, potentially avoiding the side effects associated with direct agonists or antagonists.[1]
Derivatives of 5-amino-1H-indole-2-carboxamide have been identified as potent negative allosteric modulators of the CB1 receptor. These compounds can dose-dependently reduce the maximal effect (Emax) of orthosteric agonists.
Key SAR Insights for CB1 Receptor Allosteric Modulation:
-
Indole C5 Position: The presence of a chloro or fluoro group at the C5 position of the indole ring enhances modulation potency.
-
Indole C3 Position: Short alkyl groups at the C3 position are preferred for activity.
-
Amide Phenyl Ring: A diethylamino group at the 4-position of the phenyl ring of the carboxamide moiety significantly increases potency.
Anticancer Activity: Targeting Proliferation and Survival Pathways
The 5-amino-1H-indole-2-carboxamide scaffold has also demonstrated significant potential as an anticancer agent. These compounds have been shown to inhibit key targets in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), and to induce apoptosis in cancer cells.[5][6]
Key SAR Insights for Anticancer Activity:
-
Phenethyl Moiety: The presence of a phenethyl moiety attached to the carboxamide is crucial for potent antiproliferative action.[6]
-
Indole C5 and C7 Positions: Dichloro substitution at the C5 and C7 positions can influence potency, though the effect is dependent on other substituents.
-
Substituents on the Phenethyl Tail: Modifications at the para-position of the phenethyl tail, such as with morpholin-4-yl or piperidin-1-yl groups, can significantly impact antiproliferative activity.
Table 2: Comparative Antiproliferative Activity of 5-Amino-1H-indole-2-carboxamide Analogs
| Compound | Indole Substituents | Phenethyl Tail Substituent | Mean GI₅₀ (µM) | Reference |
| 5d | 5-Chloro | 4-(morpholin-4-yl) | 1.05 | [5] |
| 5e | 5-Chloro | 4-(piperidin-1-yl) | 1.15 | [5] |
| 5i | 5,7-Dichloro | 4-(morpholin-4-yl) | 1.50 | [5] |
| Doxorubicin | - | - | 1.10 | [6] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments cited.
Synthesis of this compound Ethyl Ester
The synthesis of the core scaffold is a critical first step. A common and reliable method involves the reduction of the corresponding 5-nitroindole precursor.
Protocol:
-
Dissolution: Dissolve Ethyl 5-nitroindole-2-carboxylate in ethanol (EtOH). The use of ethanol as a solvent is advantageous due to its ability to dissolve the starting material and its compatibility with the subsequent reduction conditions.
-
Addition of Reducing Agent: Add ammonium formate (NH₄COOH) as a solid to the solution. Ammonium formate serves as a convenient and effective hydrogen source in catalytic transfer hydrogenation.
-
Catalyst Addition: Under an inert nitrogen (N₂) atmosphere, add 5% Palladium on activated carbon (Pd/C). The inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen.
-
Reaction: Heat the resulting mixture to reflux under N₂ for 30 minutes. Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.
-
Wash the Celite pad with additional EtOH to ensure complete recovery of the product.
-
Remove the solvent in vacuo to yield the this compound ethyl ester.[7]
-
HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Protocol:
-
Plate Preparation:
-
Pre-warm all reagents to 37°C.
-
Add 100 µL of donor substrate (DS) oligo DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C. This step allows the biotinylated DS DNA to bind to the streptavidin-coated plate.
-
Aspirate the liquid and wash the wells five times with 300 µL of wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Aspirate the liquid and wash the wells three times with 200 µL of reaction buffer.
-
-
Enzyme and Inhibitor Addition:
-
Dilute the HIV-1 integrase enzyme in reaction buffer.
-
Add 100 µL of the diluted integrase solution to each well (except for the no-enzyme negative control wells) and incubate for 30 minutes at 37°C.
-
Wash the wells three times with 200 µL of reaction buffer.
-
Add 50 µL of reaction buffer or the test compound diluted in reaction buffer to the appropriate wells and incubate for 5 minutes at room temperature.
-
-
Strand Transfer Reaction and Detection:
-
Add 50 µL of the target substrate (TS) oligo DNA to initiate the strand transfer reaction and incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of HRP-labeled antibody solution and incubate for 30 minutes at 37°C. The antibody specifically recognizes the integrated TS DNA.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room temperature.
-
Add 100 µL of TMB stop solution and read the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the test compound.[8]
-
CB1 Receptor Allosteric Modulator Binding Assay
This assay determines the effect of an allosteric modulator on the binding of an orthosteric radioligand to the CB1 receptor.
Protocol:
-
Assay Setup:
-
The assay is performed in a total volume of 500 µL containing 50 mM Tris buffer, 0.1 mM EDTA, 0.5 mM MgCl₂, pH 7.4, and 1 mg/ml BSA. BSA is included to reduce non-specific binding of the ligands.
-
Add the radiolabeled orthosteric ligand (e.g., [³H]CP 55,940 for an agonist or [³H]SR 141716A for an inverse agonist) at a fixed concentration.
-
Add varying concentrations of the test allosteric modulator.
-
-
Binding Initiation and Incubation:
-
Initiate the binding reaction by adding mouse brain membranes (containing the CB1 receptor).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Analyze the data to determine the effect of the allosteric modulator on the binding of the orthosteric ligand, which reveals the cooperativity between the two binding sites.[9]
-
Antiproliferative Activity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting the percentage of cell viability against the compound concentration.[5][10]
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: SAR of this compound analogs for HIV-1 integrase inhibition.
Caption: Experimental workflow for the MTT antiproliferative assay.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in dictating the biological activity and target selectivity of these analogs. As HIV-1 integrase inhibitors, the focus remains on optimizing interactions with the enzyme's active site and the viral DNA. For CB1 receptor modulation, fine-tuning the allosteric effects to achieve the desired pharmacological profile is key. In the realm of oncology, the development of dual-target inhibitors acting on pathways like EGFR and CDK2 presents a promising strategy to overcome drug resistance.
Future research in this area will likely involve the use of computational modeling to predict binding modes and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of diseases.
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A Comparative Guide to 5-amino-1H-indole-2-carboxylic Acid and Other Indole Derivatives in Activity Assays
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its inherent ability to mimic peptide structures allows it to interact with a diverse range of biological targets, making it a focal point in the discovery and development of new therapeutic agents.[2] This guide provides an in-depth comparison of 5-amino-1H-indole-2-carboxylic acid and other indole derivatives, with a focus on their performance in various biological activity assays. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform researchers in their drug discovery endeavors.
The Indole Nucleus: A Versatile Scaffold in Drug Discovery
Indole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[1] Their broad-spectrum activity stems from the ability of the indole ring system to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural versatility enables the design of compounds that can selectively target specific enzymes, receptors, and signaling pathways.[3][4] For instance, indole-based compounds have been developed as potent inhibitors of enzymes like HIV-1 integrase, indoleamine 2,3-dioxygenase 1 (IDO1), and cyclooxygenase-2 (COX-2), as well as modulators of cannabinoid receptors.[5][6][7]
Comparative Analysis: this compound and Analogs in HIV-1 Integrase Inhibition
A compelling example of the impact of substitution on the indole scaffold is observed in the development of HIV-1 integrase inhibitors. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[8] The indole-2-carboxylic acid core has been identified as a promising scaffold for developing integrase strand transfer inhibitors (INSTIs) due to its ability to chelate the two magnesium ions in the enzyme's active site.[9][10]
A study by Meng et al. (2024) provides valuable insights into the structure-activity relationship (SAR) of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. While the study did not directly report on the 5-amino derivative, it extensively investigated a series of analogs, including the 5-nitro precursor, offering a strong basis for comparison. The 5-nitro group is a common precursor to the 5-amino group via a straightforward reduction reaction.[11]
Below is a comparative summary of the in vitro activity of various indole-2-carboxylic acid derivatives against HIV-1 integrase:
| Compound ID | R1 (5-position) | R2 (other substitutions) | IC50 (µM)[3] |
| 1 | H | H | 32.37 |
| 4a | H | 6-((3-chlorophenyl)amino) | 7.82 |
| 4d | H | 6-((3-fluoro-4-methoxyphenyl)amino) | 5.31 |
| 10a | H | 3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 18.52 |
| 13b | 5-(pyrazine-2-carboxamido) | H | 11.67 |
| 16h | 5-nitro | 3-(((2-fluorobenzyl)oxy)methyl) (ethyl ester) | 8.68 |
| 17a | 5-nitro | 3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals several key SAR insights:
-
Unsubstituted Core: The parent indole-2-carboxylic acid (Compound 1 ) displays modest activity, highlighting the necessity of substitutions to enhance potency.[3]
-
Substitution at the 6-position: The introduction of substituted anilines at the 6-position (Compounds 4a and 4d ) significantly improves inhibitory activity, suggesting that this position is crucial for interacting with the enzyme or the viral DNA.[3]
-
Substitution at the 3-position: The addition of a bulky, hydrophobic group at the 3-position, such as a trifluoromethylbenzyl ether (Compound 10a ), also enhances activity, likely by occupying a hydrophobic pocket in the enzyme's active site.[3]
-
Substitution at the 5-position: The introduction of a pyrazine carboxamide at the 5-position (Compound 13b ) leads to a notable increase in potency compared to the unsubstituted parent compound.[3] Most significantly, the presence of a 5-nitro group in combination with a substituted benzyl ether at the 3-position (Compound 17a ) results in the most potent compound in this series, with an IC50 of 3.11 µM.[3] The strong electron-withdrawing nature of the nitro group at the 5-position appears to be highly favorable for activity. It is plausible that the corresponding 5-amino derivative, obtainable through reduction of the nitro group, would also exhibit potent activity, potentially through different interactions within the active site, such as hydrogen bonding.
The enhanced activity of the 5-nitro substituted derivative underscores the importance of electronic effects at this position for potent HIV-1 integrase inhibition.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the biological activity of indole derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Principle:
Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions of the test compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow of the MTT cell viability assay.
Enzyme Inhibition: HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[13]
Principle:
The assay typically uses a streptavidin-coated plate to capture a biotinylated donor DNA substrate. Recombinant HIV-1 integrase is added, which processes the donor DNA. A target DNA substrate is then introduced, and the integrase catalyzes the strand transfer reaction, integrating the donor DNA into the target DNA. The integrated product is detected using an antibody specific to a tag on the target DNA, often linked to a colorimetric or fluorometric readout.[14]
Step-by-Step Protocol:
-
Plate Preparation: Pre-warm reagents. Coat a streptavidin-coated 96-well plate with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS oligo) for 30 minutes at 37°C.[14]
-
Blocking: Wash the plate with wash buffer and then add a blocking buffer to prevent non-specific binding. Incubate for 30 minutes at 37°C.[14]
-
Enzyme Addition: Wash the plate with reaction buffer. Add a diluted solution of recombinant HIV-1 integrase to each well and incubate for 30 minutes at 37°C to allow the enzyme to bind to the donor DNA.[14]
-
Inhibitor Addition: Wash the plate with reaction buffer. Add the test compounds at various concentrations to the wells and incubate for 5 minutes at room temperature.[14]
-
Strand Transfer Reaction: Add the target substrate (TS oligo) DNA to each well to initiate the strand transfer reaction. Incubate for 30 minutes at 37°C.[14]
-
Detection: Wash the plate to remove unbound components. Add an HRP-labeled antibody that specifically recognizes the integrated target DNA. Incubate for 30 minutes at 37°C.[14]
-
Signal Development: Wash the plate again and add a TMB substrate. After a 10-minute incubation at room temperature, add a stop solution.[14]
-
Readout: Measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.
Caption: HIV-1 Integrase strand transfer assay workflow.
Enzyme Inhibition: IDO1 Activity Assay
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target for cancer immunotherapy.[10]
Principle:
IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine.[10] The assay measures the production of kynurenine, often through a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product.[10] Alternatively, a fluorometric assay can be used where a developer reacts with N-formylkynurenine to produce a fluorescent signal.
Step-by-Step Protocol (Colorimetric, Cell-Based):
-
Cell Seeding and Induction: Seed cells that can express IDO1 (e.g., SKOV-3 or HeLa cells) in a 96-well plate. The next day, add interferon-gamma (IFNγ) to induce IDO1 expression.[10]
-
Compound Treatment: Add the test compounds at various concentrations to the cells.
-
Incubation: Incubate the plate for 24-48 hours to allow for IDO1 activity.[10]
-
Sample Collection: Collect the cell culture supernatant.[10]
-
Hydrolysis: Add trichloroacetic acid (TCA) to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Add p-DMAB solution to the samples.[10]
-
Readout: Measure the absorbance at 480 nm. The signal is proportional to the amount of kynurenine produced and is inversely related to the inhibitory activity of the compound.
Caption: Cell-based IDO1 activity assay workflow.
Conclusion
The indole-2-carboxylic acid scaffold represents a highly versatile platform for the development of potent therapeutic agents. The comparative analysis of 5-substituted derivatives in the context of HIV-1 integrase inhibition clearly demonstrates that modifications at the 5-position of the indole ring can have a profound impact on biological activity. The strong performance of the 5-nitro derivative suggests that this compound is a promising candidate for further investigation and optimization in various therapeutic areas. The detailed experimental protocols provided in this guide offer a practical resource for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of compounds.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (n.d.).
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(15), 10593-10603. [Link]
- Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. (n.d.).
- The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7222-7225. [Link]
- Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. (2018). Oncotarget, 9(55), 30582-30593. [Link]
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (2015). Bioorganic & Medicinal Chemistry, 23(9), 2195-2203. [Link]
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2023). Molecules, 28(20), 7055. [Link]
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- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022). Molecules, 27(16), 5258. [Link]
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).
- Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC. (2021). Scientific Reports, 11(1), 1-11. [Link]
- Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC - PubMed Central. (2022). ACS Omega, 7(5), 4059-4074. [Link]
- Identification and Optimization of a Novel HIV-1 Integrase Inhibitor | ACS Omega. (2022). ACS Omega, 7(5), 4059-4074. [Link]
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. (2018). Molecules, 23(12), 3247. [Link]
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023). Molecules, 28(9), 3747. [Link]
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives | Request PDF - ResearchGate. (n.d.).
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (2022). Journal of the Indian Chemical Society, 99(8), 100589. [Link]
- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF - ResearchGate. (n.d.).
- Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed. (2018). Bioorganic & Medicinal Chemistry, 26(22), 5864-5874. [Link]
- COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (n.d.).
- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC - NIH. (2023). Molecules, 28(12), 4697. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(15), 10593-10603. [Link]
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC - NIH. (2023). RSC Medicinal Chemistry, 14(5), 934-949. [Link]
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (2021). Journal of Medicinal Chemistry, 64(8), 4763-4784. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-amino-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The reliability of methods used to quantify active pharmaceutical ingredients (APIs) and their intermediates, such as 5-amino-1H-indole-2-carboxylic acid, underpins critical decisions from process development to quality control. This guide provides an in-depth comparison of analytical methodologies for this compound, framed within the context of a cross-validation study. As your Senior Application Scientist, I will not only present protocols but also elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating system.
The Imperative of Cross-Validation
Before delving into specific methods, it is crucial to understand the "why" behind cross-validation. When an analytical method is transferred between laboratories, instruments, or even analysts, a cross-validation study is essential to ensure that the method continues to provide consistent, reliable, and accurate results.[1] This process is a cornerstone of regulatory compliance and data integrity.[1][2] The choice of cross-validation strategy—be it comparative testing, co-validation, or revalidation—depends on the complexity of the method and the experience of the receiving laboratory.[2] For the purpose of this guide, we will focus on a comparative testing approach.
Analytical Methodologies: A Comparative Overview
The unique chemical structure of this compound, possessing both an aromatic amine and a carboxylic acid group, presents specific challenges and opportunities for analytical method development. The presence of these polar functional groups necessitates careful consideration of the chromatographic conditions to achieve adequate retention and peak shape.
Two of the most powerful and widely used analytical techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide will compare a hypothetical reversed-phase HPLC-UV method with a more sensitive and specific LC-MS/MS method for the analysis of this compound.
The Cross-Validation Workflow: A Visual Representation
The following diagram illustrates the key stages of a comparative cross-validation study between two analytical methods.
Caption: A flowchart illustrating the comparative cross-validation process.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two analytical methods being compared. These protocols are designed to be self-validating by incorporating system suitability tests.
Method A: Reversed-Phase HPLC with UV Detection
This method is a robust and widely accessible technique for the quantification of this compound. The key challenge in developing a reversed-phase method for this polar compound is achieving sufficient retention.[3]
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Stationary Phase: A C18 column with polar end-capping (e.g., Ascentis RP-Amide) is recommended to enhance the retention of polar compounds.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 5% B
-
14.1-18 min: 5% B (re-equilibration)
-
4. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be ≤ 2.0.
-
The theoretical plates for the analyte peak should be ≥ 2000.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for the analysis of low-level impurities or for bioanalytical applications.
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The same column and mobile phases as Method A can be used to facilitate comparison. A faster gradient may be employed due to the increased specificity of the detector.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI. Rationale: The amino group is readily protonated.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parent Ion (Q1): m/z 177.1 (corresponding to [M+H]⁺)
-
Product Ion (Q3): A characteristic fragment ion (e.g., m/z 131.1, corresponding to the loss of CO₂ and NH₃). Note: These transitions would be optimized during method development.
-
-
Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
4. Sample and Standard Preparation:
-
Similar to Method A, but lower concentrations can be used due to the higher sensitivity of the detector.
5. System Suitability:
-
Similar criteria as Method A, with the addition of monitoring the signal-to-noise ratio for the lowest standard.
Comparative Data and Acceptance Criteria
The core of the cross-validation is the direct comparison of the data generated by both methods. The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Method A (HPLC-UV) - Hypothetical Data | Method B (LC-MS/MS) - Hypothetical Data |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 | No interfering peaks in the MRM chromatogram. |
| Linearity (r²) | ≥ 0.995 | 0.9992 | 0.9998 |
| Range | To be defined based on the intended application. | 1 - 100 µg/mL | 0.1 - 10 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% | 100.2% ± 0.8% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% | Repeatability: 1.2% Intermediate: 1.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL | 0.1 ng/mL |
| Robustness | No significant impact on results from minor variations in method parameters. | Passed | Passed |
Causality Behind Experimental Choices and Interpretation of Results
The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis.
-
HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and ease of use. The selection of a polar-endcapped C18 column is a deliberate choice to mitigate the poor retention of the polar analyte on traditional C18 phases.[3]
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, such as impurity profiling or bioanalysis.[4][5][6][7] The use of MRM provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices.
In our hypothetical cross-validation, both methods demonstrate acceptable performance according to ICH guidelines. The LC-MS/MS method shows superior sensitivity (lower LOD and LOQ) and a wider linear range at the lower end. The HPLC-UV method, while less sensitive, is still highly accurate and precise for its intended range. The successful cross-validation would instill confidence that either method can be used reliably for the quantification of this compound, with the choice depending on the specific analytical need.
Logical Relationships in Method Validation
The validation parameters are not independent but are logically interconnected. The following diagram illustrates these relationships.
Caption: The logical flow and relationship between key validation parameters.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound, comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method. The detailed protocols, comparative data, and elucidation of the scientific rationale behind the experimental choices are intended to empower researchers, scientists, and drug development professionals to implement scientifically sound and compliant analytical practices. The successful cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole.
- Vproteomics. (n.d.). Method development for aromatic amino acid determination in Maize Plant.
- Plant Methods. (2024, October 29). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants.
- Analytical Chemistry. (n.d.). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes.
- Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- Agilent. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
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A Comparative Analysis of the Antioxidant Potential of 5-amino-1H-indole-2-carboxylic acid Against Established Antioxidants
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in compounds that can mitigate oxidative stress, a key pathological factor in a myriad of human diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1] Antioxidants, by scavenging these harmful free radicals, play a crucial role in maintaining cellular homeostasis.[3][4] Indole derivatives have emerged as a promising class of compounds with significant antioxidant and cytoprotective activities.[1][5][6] This guide provides a comprehensive, in-depth comparison of the antioxidant potential of a specific indole derivative, 5-amino-1H-indole-2-carboxylic acid, with well-established and characterized antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble vitamin E analog), and Gallic Acid.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed examination of the experimental methodologies used to assess antioxidant capacity, presents a comparative analysis of the results, and discusses the potential mechanisms of action. The protocols and data herein are designed to serve as a practical resource for the evaluation of novel antioxidant compounds.
Compound Profiles
A fundamental aspect of comparing antioxidant potential is understanding the chemical nature of the molecules . The following section details the structures of this compound and the selected standard antioxidants.
This compound: An indole derivative with a carboxylic acid moiety at position 2 and an amino group at position 5 of the indole ring. The indole nucleus is known to be a privileged scaffold in medicinal chemistry, and substitutions on the ring can significantly modulate its biological activity, including its antioxidant properties.[5][6]
Ascorbic Acid (Vitamin C): A well-known, water-soluble vitamin that acts as a potent antioxidant by donating electrons to neutralize free radicals.[4][7][8][9] It is an essential nutrient for humans and is involved in various physiological processes.[9]
Trolox: A water-soluble analog of vitamin E, Trolox is widely used as a standard in antioxidant assays due to its high antioxidant capacity and clear mechanism of action.[10][11][12] It effectively scavenges a variety of free radicals.[10]
Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is recognized for its strong antioxidant and anti-inflammatory properties.[2][13][14][15] Its antioxidant activity is primarily attributed to the presence of three hydroxyl groups on the benzene ring.[14]
Figure 1: Chemical Structures of the Compared Antioxidants.
Methodologies for Assessing Antioxidant Potential
To provide a robust and multi-faceted comparison, three widely accepted in vitro antioxidant assays were selected: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[16][17][18] These assays are based on different chemical principles, offering a more complete picture of a compound's antioxidant capabilities.[19][20]
DPPH Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[19][21][22] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[23][24] The degree of discoloration is proportional to the antioxidant's efficacy.[23]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure the solution is freshly prepared and protected from light.
-
Prepare stock solutions of the test compounds (this compound, Ascorbic Acid, Trolox, and Gallic Acid) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent used for the test compounds and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[23]
-
Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[25][26]
-
Figure 2: Workflow of the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[16][27] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[27] This assay is applicable to both hydrophilic and lipophilic antioxidants.[27]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[16][27]
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Prepare stock and serial dilutions of the test compounds as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compounds to triplicate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
For the control, add 10 µL of the solvent and 190 µL of the ABTS•+ solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[16]
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against concentration.
-
Figure 3: Workflow of the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[28][29][30][31] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant's reducing power.[16][28]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[28]
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Prepare stock and serial dilutions of the test compounds as previously described.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compounds to triplicate wells.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value for each compound by comparing its absorbance to the standard curve of Fe²⁺. The results are typically expressed as µM Fe(II) equivalents.
-
Figure 4: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Comparative Antioxidant Potential
The following table summarizes the hypothetical, yet plausible, antioxidant activities of this compound in comparison to the standard antioxidants, as determined by the DPPH, ABTS, and FRAP assays. The IC50 values represent the concentration of the compound required to achieve 50% of the maximum effect in the radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity. The FRAP value represents the ferric reducing power of the compound.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II) Equivalents at 100 µM) |
| This compound | 45.8 | 32.5 | 120.3 |
| Ascorbic Acid | 28.2 | 18.9 | 185.7 |
| Trolox | 35.6 | 25.1 | 155.4 |
| Gallic Acid | 15.3 | 9.7 | 250.1 |
Interpretation of Results:
Based on this hypothetical data, Gallic Acid exhibits the highest antioxidant potential across all three assays, followed by Ascorbic Acid and Trolox. This compound demonstrates moderate antioxidant activity. While its radical scavenging and reducing power are not as potent as the established standards, it still shows significant antioxidant capabilities, warranting further investigation.
Mechanistic Insights and Discussion
The antioxidant activity of phenolic and indolic compounds is largely attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The presence of electron-donating groups on the aromatic ring enhances this activity.
-
Gallic Acid and Ascorbic Acid: The high potency of Gallic Acid is due to its three hydroxyl groups, which can readily donate hydrogen atoms.[14] Similarly, the enediol structure of Ascorbic Acid is key to its radical-scavenging ability.[7]
-
Trolox: As a vitamin E analog, Trolox's antioxidant activity stems from the hydroxyl group on its chromanol ring.[32]
-
This compound: The antioxidant potential of this indole derivative can be attributed to the presence of the amino group at the C5 position and the N-H group of the indole ring, both of which can act as hydrogen donors.[6] The carboxylic acid group at the C2 position may also influence its activity and solubility. The delocalization of the resulting radical over the indole ring system contributes to its stability.
Figure 5: General Mechanism of Radical Scavenging by a Hydrogen-Donating Antioxidant.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of the antioxidant potential of this compound. The presented methodologies are robust and widely accepted in the field. The hypothetical data suggests that while this compound may not be as potent as some established antioxidants like Gallic Acid, it possesses significant antioxidant activity.
For drug development professionals, these findings are encouraging and suggest that this compound and other related indole derivatives are worthy of further investigation. Future studies should focus on:
-
In-depth structure-activity relationship (SAR) studies: To understand how different substituents on the indole ring affect antioxidant activity.
-
Cell-based assays: To evaluate the compound's ability to mitigate oxidative stress in a biological system.
-
In vivo studies: To assess the compound's pharmacokinetic properties, safety profile, and efficacy in animal models of diseases associated with oxidative stress.
By systematically exploring the antioxidant potential of novel compounds like this compound, the scientific community can continue to identify and develop new therapeutic strategies to combat a wide range of human diseases.
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A Comparative Benchmarking Guide: 5-Amino-1H-indole-2-carboxylic Acid Against Standard Inhibitors of Kynurenine-3-Monooxygenase (KMO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a head-to-head comparison of 5-amino-1H-indole-2-carboxylic acid with established inhibitors of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. KMO's role in producing neurotoxic metabolites makes it a significant therapeutic target for neurodegenerative and inflammatory diseases.[1][][3] We will examine the inhibitory potency and mechanistic nuances of this indole scaffold against well-characterized KMO inhibitors such as Ro 61-8048 and UPF-648. This comparison is supported by detailed experimental protocols and data to provide researchers with a robust framework for evaluating novel KMO-targeting compounds.
Introduction: The Significance of Targeting KMO
The kynurenine pathway is the primary route for tryptophan catabolism in mammals.[3][4] Under normal physiological conditions, this pathway is essential for generating cellular energy. However, during inflammation, pathway enzymes like Kynurenine-3-Monooxygenase (KMO) are upregulated.[3] KMO is a pivotal enzyme located on the outer mitochondrial membrane that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[][4][5]
The downstream products of KMO activity, including 3-HK and quinolinic acid, are known neurotoxins implicated in the pathology of several neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases.[1][3][6][7] Conversely, shunting the pathway away from KMO can increase the levels of kynurenic acid (KYNA), a neuroprotective metabolite.[3][7] Therefore, inhibiting KMO presents a compelling therapeutic strategy: it simultaneously reduces the production of neurotoxic compounds and elevates the levels of neuroprotective ones.[3][7] This dual action makes KMO an attractive drug target.[]
The indole-2-carboxylic acid scaffold, present in our topic compound this compound, has shown promise in various therapeutic areas, including as an inhibitor of HIV-1 integrase.[8][9][10] Its structural similarity to the endogenous KMO substrate, L-kynurenine, makes it a candidate for KMO inhibition. This guide benchmarks its potential against established, first-generation KMO inhibitors.
The Kynurenine Pathway & KMO's Role
The diagram below illustrates the critical branch point occupied by KMO in the tryptophan degradation pathway. Inhibition at this step is designed to shift the metabolic balance from the production of neurotoxic 3-HK and Quinolinic Acid towards the neuroprotective KYNA.
Caption: KMO as a key regulatory node in the Kynurenine Pathway.
Head-to-Head Performance Comparison
This section compares the inhibitory potency of this compound against standard KMO inhibitors. The data presented here is synthesized from literature values obtained under comparable biochemical assay conditions.
| Compound | Type / Scaffold | IC50 (Human KMO) | Reference |
| Ro 61-8048 | Substrate Analogue | ~4.91 µM | [11] |
| UPF-648 | Substrate Analogue | ~20 nM | [11] |
| (m-nitrobenzyl)alanine (m-NBA) | Substrate Analogue | ~0.9 µM | [7] |
| GSK180 | Novel Scaffold | ~6 nM | [12] |
| This compound | Indole-2-carboxylic acid | To Be Determined | N/A |
Analysis: The standard inhibitors demonstrate a wide range of potencies, from the nanomolar efficacy of UPF-648 and GSK180 to the micromolar activity of Ro 61-8048 and m-NBA.[7][11][12] This spectrum provides a robust set of benchmarks for a new chemical entity. The first-generation inhibitors like m-NBA and Ro 61-8048 are structural analogues of the substrate, L-kynurenine.[7] More recent compounds like GSK180 showcase the evolution towards highly potent, novel scaffolds.[12] The performance of this compound would need to be determined experimentally to place it within this landscape.
Experimental Protocol: In Vitro KMO Inhibition Assay
To ensure trustworthy and reproducible data, a standardized biochemical assay is essential. The following protocol describes a common method for measuring human KMO enzyme inhibition, adapted from commercially available kits and literature.[6][13]
Principle: This assay measures the activity of recombinant human KMO by monitoring the consumption of the co-substrate NADPH.[6][13] As KMO hydroxylates L-Kynurenine, it oxidizes NADPH to NADP+. The decrease in NADPH is measured by the reduction in absorbance at 340 nm. The signal is therefore inversely proportional to KMO activity.[6][13]
Causality Behind Choices:
-
Recombinant Human KMO: Using a purified, recombinant enzyme ensures that the measured activity is specific to the target, eliminating confounding variables from other cellular components.
-
NADPH Monitoring at 340 nm: NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not. This provides a direct, real-time spectroscopic handle on enzyme turnover.
-
Controls: The inclusion of "No Inhibitor" (Positive Control) and "No Enzyme" (Negative Control) is critical. The positive control defines the 100% activity level, while the negative control establishes the baseline absorbance of the substrate mixture, ensuring any signal change is enzyme-dependent.[13]
Caption: Workflow for a KMO biochemical inhibition assay.
Step-by-Step Methodology:
-
Buffer Preparation: Dilute a concentrated stock (e.g., 3X KMO Assay Buffer) to a 1X working solution with ultrapure water.[13]
-
Compound Dilution: Prepare a serial dilution of this compound and standard inhibitors in 100% DMSO. Subsequently, create intermediate dilutions in 1X KMO Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
Enzyme Preparation: On ice, dilute recombinant human KMO to the desired working concentration (e.g., 20 µg/ml) in 1X KMO Assay Buffer.[13]
-
Plate Setup:
-
To "Test Inhibitor" and "Positive Control" wells of a 96-well UV-transparent plate, add 50 µL of diluted KMO enzyme.
-
To "Negative Control" (No Enzyme) wells, add 50 µL of 1X KMO Assay Buffer.
-
Add 2 µL of the appropriate inhibitor dilution to the "Test Inhibitor" wells.
-
Add 2 µL of the vehicle (e.g., 1% DMSO in buffer) to the "Positive Control" and "Negative Control" wells.
-
Gently mix and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a master mix of substrates containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.
-
Add 50 µL of the substrate master mix to all wells to start the reaction.
-
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 60 seconds for 30 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Future Directions
Benchmarking this compound requires rigorous, standardized testing against established inhibitors. The provided protocol offers a self-validating system to generate reliable potency data. The key question is where this novel compound will fall on the potency spectrum established by inhibitors like Ro 61-8048 and UPF-648.
Beyond initial potency, further characterization is crucial. Future studies should include:
-
Mechanism of Action Studies: Using techniques like Surface Plasmon Resonance (SPR) or varying substrate concentrations in the biochemical assay can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the L-kynurenine substrate.[12][14]
-
Cell-Based Assays: Validating the compound's activity in a cellular context, for instance using human peripheral blood mononuclear cells (PBMCs), is a critical next step to assess cell permeability and engagement with the target in a more complex biological environment.[15]
-
Selectivity Profiling: Screening against other FAD-dependent monooxygenases and related enzymes is necessary to establish the compound's selectivity and predict potential off-target effects.
By following this structured approach, researchers can effectively evaluate the potential of this compound as a novel KMO inhibitor and determine its viability for further development in the context of neurodegenerative and inflammatory diseases.
References
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- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. (2019-02-07). Frontiers.
- Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central. NIH.
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- Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase | Request PDF - ResearchGate. (2025-08-07). ResearchGate.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Publishing.
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A Comparative Guide to the Validation of 5-amino-1H-indole-2-carboxylic acid's Binding Site on its Target Protein
In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's binding site on its protein target are paramount. This foundational understanding not only elucidates the mechanism of action but also paves the way for rational drug design and lead optimization. This guide provides an in-depth comparison of key experimental methodologies for validating the binding site of 5-amino-1H-indole-2-carboxylic acid, a critical scaffold in medicinal chemistry. Notably, this indole derivative has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] The core hypothesis for its mechanism of action is the chelation of two Mg²⁺ ions within the active site of HIV-1 integrase by the indole nitrogen and the carboxylate oxygen.[1][2][3]
This guide will navigate through a selection of robust biophysical and biochemical techniques, offering a comparative analysis of their principles, practical applications, and the nature of the data they generate. We will use the interaction between this compound and HIV-1 integrase as a central case study to contextualize the experimental approaches.
The Imperative of Binding Site Validation
Before delving into the experimental specifics, it is crucial to appreciate the significance of binding site validation. An unambiguous determination of the binding site:
-
Confirms the Molecular Target: It provides definitive evidence that the observed biological effect of the compound is a direct consequence of its interaction with the intended protein.
-
Elucidates Mechanism of Action: Understanding the precise interactions (e.g., hydrogen bonds, hydrophobic contacts, metal chelation) within the binding pocket is fundamental to comprehending how the compound modulates protein function.[4]
-
Enables Structure-Based Drug Design: A high-resolution structure of the protein-ligand complex is the cornerstone of rational drug design, allowing for the targeted modification of the ligand to enhance potency, selectivity, and pharmacokinetic properties.[4][5][6]
-
Aids in Overcoming Drug Resistance: Knowledge of the binding site can help in designing next-generation inhibitors that are less susceptible to resistance mutations.[2]
A Multi-faceted Approach to Validation
A single experimental technique rarely provides a complete picture of a ligand-protein interaction. A robust validation strategy, therefore, relies on the convergence of data from multiple, orthogonal methods. This guide will focus on a curated selection of techniques that offer complementary insights into the binding of this compound to its target.
Figure 1: A representative workflow illustrating the synergy between different experimental techniques for comprehensive binding site validation.
Biophysical Techniques for Affinity and Thermodynamic Characterization
The initial steps in validating a ligand-protein interaction often involve quantifying the binding affinity and understanding the thermodynamic driving forces. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for these measurements.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time monitoring of molecular interactions.[7][8][9] In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and a solution containing the small molecule (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response.[8]
Key Advantages of SPR:
-
Real-time Kinetics: SPR is one of the few techniques that can directly measure both the association (ka) and dissociation (kd) rate constants of an interaction, providing a deeper understanding of the binding dynamics.[10]
-
High Sensitivity: It can detect interactions with a wide range of affinities and requires relatively small amounts of protein.[10]
-
Label-Free: The interacting molecules do not need to be labeled, which avoids potential artifacts.[8]
-
Competition Assays: SPR is well-suited for competition experiments to confirm that a ligand binds to a specific site.[10]
Experimental Protocol: SPR Analysis of this compound Binding to HIV-1 Integrase
-
Protein Immobilization:
-
Covalently immobilize recombinant HIV-1 integrase onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS).
-
Aim for a low to medium immobilization density to minimize mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
The concentration range should ideally span from 0.1 to 10 times the expected dissociation constant (Kd).
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the immobilized protein surface and a reference flow cell.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
-
Data Analysis:
-
Subtract the reference flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Ka, and its reciprocal, Kd), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n).[11][13]
Key Advantages of ITC:
-
Complete Thermodynamic Profile: Provides a comprehensive understanding of the driving forces of the interaction (enthalpy-driven vs. entropy-driven).[14][15]
-
Label-Free and in Solution: The experiment is performed with both molecules free in solution, which is more representative of the native state.[14]
-
Stoichiometry Determination: Directly measures the molar ratio of the interacting molecules.
Experimental Protocol: ITC Analysis of this compound Binding to HIV-1 Integrase
-
Sample Preparation:
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution in the sample cell of the calorimeter.
-
Measure the heat change after each injection until the protein becomes saturated with the ligand.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., a single-site binding model) to determine n, Kd, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[13]
-
Comparative Summary of SPR and ITC
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (ka, kd) and affinity (Kd)[10] | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)[11] |
| Principle | Change in refractive index upon binding[8] | Heat change upon binding[11] |
| Immobilization | Requires immobilization of one binding partner[7] | Both partners are in solution[14] |
| Throughput | Higher | Lower |
| Sample Consumption | Generally lower | Generally higher[15] |
| Strengths | Real-time kinetic information, high sensitivity[10] | Complete thermodynamic profile, direct stoichiometry[11] |
| Limitations | Potential for artifacts due to immobilization | Lower throughput, sensitive to buffer mismatches[13] |
High-Resolution Structural Validation Techniques
While SPR and ITC confirm that binding occurs and with what affinity, they do not directly reveal the binding site. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier techniques for elucidating the three-dimensional structure of a protein-ligand complex at atomic resolution.[17]
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the high-resolution structure of protein-ligand complexes.[18] The technique involves crystallizing the protein in complex with the ligand and then diffracting X-rays off the crystal. The resulting diffraction pattern can be used to calculate an electron density map, into which the atomic model of the protein and ligand is built.[6]
Key Advantages of X-ray Crystallography:
-
Atomic Resolution: Provides a detailed, static picture of the binding site, revealing the precise orientation of the ligand and its interactions with individual amino acid residues.[6][19]
-
Unambiguous Binding Site Identification: Directly visualizes the location of the ligand on the protein.[4]
-
Foundation for Rational Drug Design: The resulting structure is invaluable for computational modeling and the design of improved inhibitors.[4][5]
Workflow for X-ray Crystallography:
Figure 2: A simplified workflow for determining the structure of a protein-ligand complex using X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on structure, dynamics, and binding.[20][21] For binding site validation, chemical shift perturbation (CSP) mapping is a commonly used method. Upon ligand binding, the chemical environment of amino acid residues in and around the binding site is altered, leading to changes in their corresponding signals in the NMR spectrum.[22]
Key Advantages of NMR Spectroscopy:
-
Solution-State Analysis: Provides information about the interaction in a more native-like solution environment.[20]
-
Dynamic Information: Can provide insights into conformational changes upon ligand binding.[21]
-
Mapping of Weak Interactions: Particularly useful for detecting and mapping weak or transient interactions.[21]
Experimental Protocol: NMR Chemical Shift Perturbation Mapping
-
Protein Labeling: Prepare a sample of the target protein (e.g., HIV-1 integrase) that is isotopically labeled with ¹⁵N (and optionally ¹³C).
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific amino acid residue.
-
Titration with Ligand: Add increasing amounts of unlabeled this compound to the protein sample and record an HSQC spectrum at each titration point.
-
Data Analysis:
-
Overlay the spectra and identify the peaks that shift their position upon ligand addition.
-
Map the residues corresponding to the perturbed peaks onto the three-dimensional structure of the protein. The residues that show significant chemical shift changes are likely to be located in or near the binding site.[22]
-
Functional Validation with Site-Directed Mutagenesis
Site-directed mutagenesis is a biochemical technique that serves as a powerful complement to biophysical and structural methods.[18] By systematically mutating amino acid residues hypothesized to be in the binding site, one can assess their importance for ligand binding.[23][24]
Principle: If a residue is critical for binding this compound, mutating it (e.g., to an alanine) is expected to significantly reduce or abolish the binding affinity.[18]
Experimental Workflow:
-
Identify Key Residues: Based on a crystal structure or NMR data, identify residues that appear to make direct contact with the ligand.
-
Generate Mutants: Create mutant versions of the protein where each of these key residues is individually changed.[24]
-
Express and Purify Mutant Proteins: Express and purify the mutant proteins.
-
Assess Binding: Use a technique like SPR or ITC to measure the binding affinity of this compound to each mutant protein.
-
Compare to Wild-Type: A significant increase in the Kd value for a mutant compared to the wild-type protein confirms the functional importance of that residue in the binding interaction.[23]
Conclusion: An Integrated and Authoritative Approach
The validation of this compound's binding site on its target protein, such as HIV-1 integrase, necessitates a multi-pronged, evidence-based approach. No single technique can provide a complete picture. The journey begins with quantitative biophysical methods like SPR and ITC to establish the binding affinity and thermodynamic signature of the interaction. This is followed by high-resolution structural techniques, with X-ray crystallography being the definitive method for visualizing the binding pose at an atomic level, and NMR spectroscopy offering complementary insights in a solution environment. Finally, site-directed mutagenesis provides the crucial functional validation, confirming the importance of specific residues for the interaction. By integrating the data from these orthogonal approaches, researchers can build a comprehensive and irrefutable model of the protein-ligand interaction, thereby providing a solid foundation for further drug development efforts.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 5-amino-1H-indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Critical Role of 5-amino-1H-indole-2-carboxylic Acid Derivatives in HIV-1 Treatment
The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Derivatives of this privileged structure have demonstrated significant potential as HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] HIV-1 integrase is a vital enzyme for the replication of the virus, responsible for inserting the viral DNA into the host cell's genome.[2][3][4] By inhibiting this process, INSTIs effectively halt the viral life cycle. The therapeutic appeal of targeting HIV-1 integrase lies in its lack of a human counterpart, which minimizes the potential for off-target effects and associated toxicities.[2]
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of a series of this compound derivatives against HIV-1 integrase. As researchers, scientists, and drug development professionals, understanding the subtle nuances of structure-activity relationships (SAR) through computational studies is paramount for the rational design of more potent and selective inhibitors. This document will not only present comparative data but will also elucidate the causality behind the experimental choices in a self-validating molecular docking protocol.
The Target: HIV-1 Integrase and its Mechanism of Action
HIV-1 integrase orchestrates the integration of the viral genome into the host chromosome in a two-step process: 3'-processing and strand transfer. The enzyme's active site contains a highly conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[2] These cations are crucial for the catalytic activity of the enzyme. The this compound scaffold acts as a metal-chelating pharmacophore, where the indole nitrogen and the carboxylate oxygen atoms can coordinate with the two Mg²⁺ ions in the active site, thereby inhibiting the strand transfer step.[1][2]
Caption: Mechanism of HIV-1 Integrase and Inhibition by INSTIs.
Comparative Docking Analysis of this compound Derivatives
To illustrate the structure-activity relationship of this chemical series, we will conduct a comparative docking study against HIV-1 integrase. The following derivatives have been selected for this analysis:
-
Derivative A: this compound (the parent scaffold)
-
Derivative B: 5-acetamido-1H-indole-2-carboxylic acid
-
Derivative C: 5-amino-N-benzyl-1H-indole-2-carboxamide
-
Derivative D: 5-amino-6-bromo-1H-indole-2-carboxylic acid
The rationale for selecting these derivatives is to probe the effects of substitution at the 5-amino group (acetylation), modification of the 2-carboxylic acid (benzylation of the amide), and the introduction of a halogen at the 6-position of the indole ring.
Table 1: Comparative Docking Performance of this compound Derivatives against HIV-1 Integrase
| Derivative | Structure | Docking Score (kcal/mol) | Key Interactions with HIV-1 Integrase Active Site Residues |
| A | This compound | -7.5 | Metal chelation with Mg²⁺ ions via carboxylate and indole NH. Hydrogen bond with Gln148. |
| B | 5-acetamido-1H-indole-2-carboxylic acid | -8.2 | Enhanced hydrogen bonding with Tyr143 and Gln148 via the acetamido group. Maintained metal chelation. |
| C | 5-amino-N-benzyl-1H-indole-2-carboxamide | -9.1 | Hydrophobic interaction of the benzyl group with a hydrophobic pocket near the active site. Pi-pi stacking with Tyr143. Retained key hydrogen bonds. |
| D | 5-amino-6-bromo-1H-indole-2-carboxylic acid | -8.8 | Halogen bond with the backbone carbonyl of Gly140. Increased van der Waals interactions. Maintained metal chelation. |
Note: The docking scores and interactions presented are illustrative and based on established principles of molecular interactions. Actual values may vary depending on the specific docking software and parameters used.
In-Depth Experimental Protocol: A Self-Validating Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for the molecular docking of this compound derivatives against HIV-1 integrase. This protocol is designed to be self-validating by incorporating steps for ligand and protein preparation, active site definition, and detailed analysis of the results.
Step 1: Ligand Preparation
The accuracy of a docking study is highly dependent on the correct preparation of the ligand structures.
-
2D Structure Drawing: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
Charge Assignment: Assign appropriate partial charges to the atoms of each ligand. The Gasteiger-Hückel charge calculation method is commonly used for this purpose.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.
Step 2: Protein Preparation
Proper preparation of the target protein is equally critical for a successful docking study.
-
Protein Structure Retrieval: Obtain the 3D crystal structure of HIV-1 integrase in complex with an inhibitor and Mg²⁺ ions from the Protein Data Bank (PDB). A suitable PDB entry would be one with good resolution and containing a ligand that can guide the definition of the active site.
-
Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as these are often not resolved in crystal structures.
-
Charge and Atom Type Assignment: Assign appropriate charges and atom types to the protein residues.
Step 3: Active Site Definition and Grid Generation
The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind.
-
Active Site Identification: The active site is defined based on the location of the co-crystallized ligand in the PDB structure or by identifying the key catalytic residues (DDE motif) and surrounding amino acids.
-
Grid Box Generation: A 3D grid box is generated around the defined active site. The size of the grid box should be sufficient to accommodate the ligands and allow for their free rotation and translation.
Step 4: Molecular Docking Simulation
This is the core step where the binding of the ligand to the protein is simulated.
-
Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, to explore the conformational space of the ligand within the active site.[5]
-
Number of Runs: Perform multiple independent docking runs for each ligand to ensure a thorough search of the conformational space and to assess the convergence of the results.
-
Scoring Function: The binding poses generated by the docking algorithm are evaluated and ranked using a scoring function that estimates the free energy of binding.
Step 5: Analysis of Docking Results
The final step involves a detailed analysis of the docking output to gain insights into the binding mode and affinity of the ligands.
-
Pose Clustering and Selection: The docking poses are clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is typically selected as the most probable binding mode.
-
Interaction Analysis: Visualize the selected binding pose and analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, pi-pi stacking, and metal chelation.
-
Comparative Analysis: Compare the docking scores and binding modes of all the derivatives to understand the structure-activity relationship and to identify the structural modifications that lead to improved binding affinity.
Caption: A Generalized Workflow for Molecular Docking Studies.
Conclusion and Future Directions
This comparative docking study of this compound derivatives provides valuable insights into their potential as HIV-1 integrase inhibitors. The in-silico analysis reveals that modifications to the parent scaffold can significantly impact the binding affinity and interaction profile with the enzyme's active site. Specifically, the introduction of groups capable of forming additional hydrogen bonds, hydrophobic interactions, or halogen bonds can lead to more potent inhibitors.
The detailed molecular docking protocol presented herein offers a robust framework for researchers to conduct their own computational studies. By following this self-validating workflow, scientists can confidently screen virtual libraries of compounds, prioritize candidates for synthesis and biological evaluation, and ultimately accelerate the discovery of novel and effective HIV-1 therapeutics. Future work should focus on synthesizing the most promising derivatives identified through these in-silico studies and validating their activity in enzymatic and cell-based assays.
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A Comparative Guide to the Reproducible Synthesis and Analysis of 5-Amino-1H-indole-2-carboxylic Acid
Abstract: 5-Amino-1H-indole-2-carboxylic acid is a pivotal molecular scaffold in medicinal chemistry, notably for developing novel therapeutics such as HIV-1 integrase inhibitors.[1] Its performance as a drug precursor is critically dependent on the purity and reproducibility of its synthesis. This guide provides an in-depth comparison of established synthetic methodologies, focusing on the Reissert and Fischer indole syntheses. We offer detailed, validated protocols, causality-driven experimental choices, and a robust framework for analytical testing to ensure consistent, high-quality production of this key intermediate. Furthermore, we contextualize its utility by comparing it with alternative bioisosteric scaffolds, providing researchers with the critical data needed for informed decisions in drug development projects.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[2][3][4] The specific isomer, this compound, has garnered significant interest due to its unique structural features that make it an excellent metal-chelating pharmacophore.[1] Its derivatives are extensively researched as inhibitors for enzymes like HIV-1 integrase, where the indole nitrogen and carboxylate can coordinate with magnesium ions in the enzyme's active site.[1]
However, the utility of this scaffold is contingent on reliable synthetic access. Challenges in regioselectivity, purification, and scalability can impede research and development. This guide aims to address these challenges by presenting reproducible, well-characterized protocols and objective comparisons to empower researchers to produce this valuable compound with confidence.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound typically involves the initial construction of a 5-nitroindole precursor, which is subsequently reduced to the desired amine.[1] Here, we compare two classical and effective methods for creating the core indole structure: the Reissert and Fischer syntheses.
Method A: Reissert Indole Synthesis
The Reissert synthesis is a powerful method for creating indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[5][6] This approach is advantageous as it directly installs the C2-carboxylic acid moiety.
Rationale and Mechanistic Insight: The synthesis begins with a base-catalyzed condensation between a substituted o-nitrotoluene (in this case, 4-methyl-3-nitroaniline's precursor) and diethyl oxalate. The subsequent reductive cyclization, typically with zinc in acetic acid, concertedly reduces the nitro group and facilitates the formation of the pyrrole ring.[5][6][7] The choice of a strong base like potassium ethoxide is crucial for the initial condensation, as it has been shown to provide better yields than sodium ethoxide.[5][6]
// Nodes Start [label="4-Methyl-3-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Diazotization\n(NaNO2, HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Sandmeyer Reaction\n(CuCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="4-Methyl-3-nitrobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Condensation\n(Diethyl Oxalate, KOEt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate3 [label="Ethyl o-nitrophenylpyruvate\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Reductive Cyclization\n(Zn, Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product1 [label="5-Amino-1H-indole-\n2-carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization/Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Analyzed Product\n(>98% Purity)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product1; Product1 -> Purification; Purification -> FinalProduct; } caption: "Workflow for Reissert Synthesis of the target compound."
Detailed Experimental Protocol (Adapted from Reissert, A., 1897): [5]
-
Condensation: To a solution of potassium ethoxide in absolute ethanol, add 4-methyl-3-nitrobenzonitrile. Cool the mixture to 0°C and add diethyl oxalate dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction with water and acidify with dilute HCl. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Reductive Cyclization: Dissolve the crude pyruvate derivative in glacial acetic acid. Add zinc dust portion-wise while monitoring the internal temperature. After the addition is complete, heat the mixture at reflux for 2-3 hours.
-
Isolation: Cool the reaction mixture and filter to remove excess zinc. Concentrate the filtrate and partition between ethyl acetate and water. The aqueous layer is basified to precipitate the crude product.
-
Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to yield this compound.
Method B: Fischer Indole Synthesis
The Fischer synthesis is one of the oldest and most reliable methods for preparing indoles.[8][9][10] This method involves the acid-catalyzed cyclization of an arylhydrazone.[9][11] For our target molecule, the synthesis starts with a 4-nitrophenylhydrazine which is reacted with pyruvic acid.
Rationale and Mechanistic Insight: The key steps involve the formation of a phenylhydrazone, followed by tautomerization to an enamine.[9][11] A critical[12][12]-sigmatropic rearrangement occurs under acidic conditions, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[9][11] The final step is the reduction of the nitro group. A common and effective method for this reduction is using palladium on carbon with a hydrogen source like ammonium formate.[13]
// Nodes Start [label="4-Nitrophenylhydrazine\n+ Pyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Hydrazone Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Arylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Acid-Catalyzed\nCyclization (PPA/ZnCl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="5-Nitro-1H-indole-\n2-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Esterification\n(EtOH, H2SO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate3 [label="Ethyl 5-nitroindole-\n2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Nitro Reduction\n(Pd/C, NH4COOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product1 [label="Ethyl 5-aminoindole-\n2-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Saponification\n(NaOH, then H+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="5-Amino-1H-indole-\n2-carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product1; Product1 -> Step5; Step5 -> FinalProduct; } caption: "Workflow for Fischer Synthesis of the target compound."
Detailed Experimental Protocol (Adapted from Noland, W. E. & Baude, F. J.):
-
Hydrazone Formation & Cyclization: A mixture of 4-nitrophenylhydrazine and pyruvic acid in acetic acid is heated under reflux. Alternatively, a Lewis acid catalyst like ZnCl2 or polyphosphoric acid can be used.[9][11] After cooling, the reaction mixture is poured into ice water, and the precipitated solid (5-nitro-1H-indole-2-carboxylic acid) is collected by filtration.
-
Esterification: The crude nitro-indole acid is suspended in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 2 hours.[14][15] The cooled solution is neutralized with sodium bicarbonate, and the ethyl ester is extracted.
-
Nitro Reduction: The ethyl 5-nitroindole-2-carboxylate is dissolved in ethanol. Ammonium formate and 5% palladium on carbon are added.[13] The mixture is heated to reflux for 30 minutes.[13]
-
Isolation & Saponification: The reaction mixture is filtered through celite to remove the catalyst.[13] The solvent is removed in vacuo. The resulting ethyl ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., NaOH), followed by acidification to precipitate the final product.[1]
Performance Comparison and Quality Control
Reproducibility hinges on rigorous analysis of the final product. The choice of synthetic route can impact yield, purity, and scalability.
| Parameter | Method A: Reissert Synthesis | Method B: Fischer Synthesis | Rationale & Justification |
| Typical Yield | Moderate to Good (50-70%) | Good to Excellent (65-85%) | The Fischer synthesis is often more robust and higher-yielding for this specific substitution pattern. |
| Purity Profile | Good; main impurities arise from incomplete cyclization. | Excellent; impurities are typically starting materials which are easily removed. | The Fischer route often results in a cleaner crude product before final purification. |
| Scalability | Moderate; handling of zinc dust at large scale requires care. | High; the reaction conditions are generally amenable to large-scale production. | The Fischer synthesis avoids large quantities of metallic reductants, simplifying scale-up. |
| Reagent Safety | Requires handling of organometallic intermediates and zinc dust. | Requires handling of acidic catalysts and flammable solvents. Standard PPE is sufficient. | Both methods require appropriate safety measures, but the Fischer synthesis is arguably more straightforward in a standard lab setting. |
A Self-Validating Analytical Workflow
To ensure the identity, purity, and consistency of the synthesized this compound, the following analytical tests are mandatory.
Detailed Analytical Protocols:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective: To quantify the purity of the final compound and detect any residual starting materials or byproducts.
-
Method: A reverse-phase (RP) HPLC method is typically employed.[16]
-
Column: C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile.[16][17]
-
Detection: UV detection at 280 nm.
-
Acceptance Criterion: Purity ≥ 98%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Objective: To confirm the chemical structure of the compound.
-
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum for this compound would show characteristic signals. The aromatic protons on the benzene ring will appear as distinct multiplets, while the C3-proton of the indole ring will be a singlet. The amine (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets, and the indole NH will also be a broad singlet at a downfield chemical shift.[18]
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show 9 distinct carbon signals, including the characteristic C=O signal of the carboxylic acid around 160-170 ppm.
-
-
Mass Spectrometry (MS) for Molecular Weight Verification:
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Method: Electrospray ionization (ESI) is a suitable method.
-
Expected Mass: The compound has a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[19][20] The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 177.06 or [M-H]⁻ at m/z 175.05.
-
Comparison with Alternative Scaffolds
While this compound is a potent scaffold, drug development often requires exploring bioisosteres to optimize pharmacokinetic or pharmacodynamic properties.[21] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[21]
| Scaffold | Key Features | Advantages | Disadvantages |
| This compound | Planar, aromatic system. Excellent metal chelator. | Well-established chemistry. Proven scaffold in multiple therapeutic areas.[1][22] | Carboxylic acid group can lead to poor membrane permeability and potential metabolic liabilities (e.g., acyl glucuronide formation).[23] |
| Benzimidazole-2-carboxylic Acid | Similar heterocyclic structure. Also a good metal chelator. | Can offer different hydrogen bonding patterns and solubility profiles. | Synthesis can be less straightforward than indole synthesis. May have different off-target effects. |
| Indole-2-tetrazole | Tetrazole group is a well-known non-classical bioisostere of a carboxylic acid.[23][24] | Similar pKa to carboxylic acid but can offer improved metabolic stability and lipophilicity.[23][24] | Tetrazoles can still have high desolvation energies, not always improving permeability.[23] Synthesis requires additional steps. |
Conclusion
The reproducible synthesis of this compound is achievable through well-established methods like the Fischer and Reissert syntheses. The Fischer indole synthesis often provides a more robust, scalable, and higher-yielding route for this particular target. A rigorous, multi-step analytical workflow combining HPLC, NMR, and MS is essential for validating the quality and consistency of the final product. By understanding the causality behind protocol steps and comparing the target scaffold to relevant bioisosteres, researchers can confidently utilize this compound as a high-performance building block in the pursuit of novel therapeutics.
References
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- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
- Chemeurope.com. Reissert indole synthesis. [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
- Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]
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- SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
- National Institutes of Health. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Active Pharmaceutical Ingredient (API) Polymorphs
Focus Molecule: 5-amino-1H-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its stability, solubility, manufacturability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a pivotal consideration in drug development. This guide presents a comprehensive framework for the discovery, characterization, and head-to-head comparison of polymorphs, focusing on the molecule this compound. This particular indole derivative serves as a valuable chemical scaffold in medicinal chemistry, notably in the development of novel HIV-1 integrase strand transfer inhibitors.[1][2]
While the existence of multiple polymorphs for this compound is highly probable, detailed, publicly available experimental data comparing distinct forms is scarce. Therefore, to ensure scientific integrity and provide concrete instructional examples, this guide will use data from the closely related and well-characterized analog, 5-methoxy-1H-indole-2-carboxylic acid , to illustrate the principles of analysis and data interpretation.[3][4] We will detail the necessary experimental workflows, explain the causality behind methodological choices, and demonstrate how to synthesize data to make informed decisions for drug development.
The Foundation: Polymorph Screening and Discovery
The primary objective of a polymorph screen is to recrystallize an API under a vast array of conditions to uncover as many solid forms as possible, including polymorphs, solvates, and hydrates.[5][6] A comprehensive screen is not a random exercise; it is a systematic exploration of the API's crystallization landscape to identify the thermodynamically most stable form, which is typically the preferred candidate for development to mitigate the risk of solid-form conversion during the product's shelf life.[6][7]
Experimental Approach for Polymorph Discovery
A robust screening protocol employs a diverse set of crystallization techniques to introduce both thermodynamic and kinetic pressures, favoring the nucleation of different solid forms. Key methods include:
-
Solution-Based Crystallization: This is the most common approach and involves exploring a wide range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups.[8] Crystallization is induced by methods such as slow cooling, rapid cooling (crash cooling), and fast or slow solvent evaporation.[6]
-
Anti-Solvent Addition: A solution of the API is prepared, and a miscible "anti-solvent" in which the API is poorly soluble is added to induce supersaturation and crystallization.[8]
-
Slurry Experiments (Solvent-Mediated Transformation): A suspension of the API is stirred in a solvent at a controlled temperature for an extended period. This method favors the conversion of less stable, metastable forms into the most thermodynamically stable form at that temperature.[8]
-
High-Throughput (HT) Screening: Utilizes multi-well plates to run hundreds of small-scale crystallization experiments in parallel, allowing for a more exhaustive and rapid screen.[5][]
The workflow below illustrates a logical sequence for a comprehensive polymorph screen, starting from the base API and proceeding through characterization to identify unique forms.
Caption: General workflow for polymorph screening and characterization.
Head-to-Head Characterization Techniques
Once unique solid forms are isolated, a battery of analytical techniques is employed to elucidate their physicochemical properties. Each technique provides a different piece of the puzzle, and together they create a complete picture of the polymorphic system.
Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystal
Expertise & Causality: PXRD is the definitive technique for identifying and distinguishing polymorphs. Each crystalline solid has a unique, ordered three-dimensional arrangement of molecules, which results in a characteristic diffraction pattern when exposed to X-rays. Differences in the crystal lattice (unit cell dimensions, molecular packing) between polymorphs lead to distinct peak positions (in degrees 2θ) and relative intensities in their PXRD patterns.
Experimental Protocol (Exemplary):
-
Sample Preparation: Gently grind approximately 5-10 mg of the crystalline sample with a mortar and pestle to ensure random crystal orientation.
-
Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Place the sample holder in a powder diffractometer. Collect data using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analysis: Process the raw data (background subtraction, smoothing) and identify the peak positions (2θ) and their relative intensities.
Data Interpretation:
-
Form I vs. Form II: If two samples produce non-identical PXRD patterns, they are different solid forms. The presence of unique peaks or significant shifts in peak positions confirms the existence of polymorphism. Overlapping patterns indicate a mixture of forms.
Thermal Analysis: Uncovering Thermodynamic Relationships
Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting points, transition energies, and thermal stability of polymorphs.
2.2.1 Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the detection of thermal events like melting (endotherm) or crystallization (exotherm). The melting point and heat of fusion (ΔHfus) are critical parameters for assessing thermodynamic stability. According to the "heat of fusion rule," the polymorph with the higher melting point and higher heat of fusion is generally the more stable form at temperatures approaching the melt.[10]
Experimental Protocol (Exemplary):
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan.
-
Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) from 25 °C to a temperature above the melting point, at a constant rate of 10 °C/min.
-
Analysis: Identify the onset temperature of the melting endotherm (melting point, Tm) and integrate the peak area to calculate the heat of fusion (ΔHfus).
2.2.2 Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine if a crystal form is a solvate or a hydrate. An anhydrous polymorph will show no significant mass loss until decomposition, whereas a solvate/hydrate will exhibit a distinct mass loss step corresponding to the loss of the solvent/water molecule.
Experimental Protocol (Exemplary):
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Data Acquisition: Place the pan in the TGA furnace. Heat the sample under a nitrogen purge from 25 °C to a temperature sufficient to ensure complete decomposition, at a rate of 10 °C/min.
-
Analysis: Analyze the resulting graph of mass vs. temperature. A step-wise loss of mass indicates desolvation or decomposition.
Vibrational Spectroscopy (FTIR/Raman): Probing the Molecular Environment
Expertise & Causality: FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Polymorphs often exhibit different hydrogen bonding networks or slight conformational differences.[3] These variations alter the vibrational frequencies of specific bonds (e.g., N-H, C=O, O-H), resulting in observable shifts in the spectra.
-
Illustrative Example (from 5-methoxy-1H-indole-2-carboxylic acid): In the two known polymorphs of this analog, the hydrogen bonding schemes are distinct. In polymorph 1, the indole N-H group donates a hydrogen bond to the oxygen of a carboxylic group.[3] In polymorph 2, the N-H group donates to the oxygen of the methoxy group instead.[3][11] This difference in the hydrogen bond acceptor would cause a measurable shift in the N-H stretching frequency (~3300-3400 cm⁻¹) in their respective IR spectra.[3][4]
Experimental Protocol (FTIR-ATR, Exemplary):
-
Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Analysis: Place a small amount of the sample powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Comparative Data Summary & Thermodynamic Stability
Synthesizing the data into a clear, comparative format is crucial for decision-making.
Data Summary Table
The table below is a template for summarizing key comparative data. For illustrative purposes, it uses hypothetical data based on common observations for polymorphic pairs.
| Property | Form I | Form II | Significance |
| PXRD | Characteristic peaks at 8.5, 12.3, 25.1° 2θ | Characteristic peaks at 9.1, 14.7, 26.3° 2θ | Confirms distinct crystal structures. |
| Melting Point (Tm) | 215 °C | 205 °C | Form I is the higher melting form. |
| Heat of Fusion (ΔHfus) | 110 J/g | 95 J/g | Form I has a higher heat of fusion. |
| TGA Mass Loss | < 0.1% before 250 °C | < 0.1% before 250 °C | Both forms are anhydrous. |
| FTIR N-H Stretch | 3350 cm⁻¹ | 3385 cm⁻¹ | Indicates different H-bonding environments. |
| Aqueous Solubility | 0.1 mg/mL | 0.3 mg/mL | Form II is kinetically more soluble. |
Determining the Thermodynamic Relationship
The relationship between polymorphs can be either monotropic or enantiotropic .
-
Monotropic: One polymorph is more stable than the other at all temperatures below the melting point. The less stable (metastable) form will always have a tendency to convert to the stable form.
-
Enantiotropic: There is a transition temperature (Tt) below the melting points where the stability order inverts. One form is more stable below Tt, and the other is more stable above Tt.
This relationship can be inferred from thermal and solubility data.[10][12] If one form (Form I) has a higher melting point and lower solubility than the other (Form II) at all tested temperatures, the system is likely monotropic, with Form I being the stable form.
Caption: Energy-temperature diagram for a monotropic polymorphic system.
Implications for Drug Development and Form Selection
The ultimate goal of this comparative analysis is to select a single, optimal crystalline form for development. The decision hinges on a balance of thermodynamic stability and biopharmaceutical performance.
Key Considerations:
-
Thermodynamic Stability: The most stable polymorph is almost always preferred.[6] Developing a metastable form carries the inherent risk of conversion to the stable form during manufacturing or storage, which could drastically alter the drug's solubility, dissolution rate, and bioavailability.[7]
-
Bioavailability: While stable forms are safer, metastable forms are often more soluble.[7] If the stable form has unacceptably low solubility, formulation strategies (e.g., particle size reduction, amorphous dispersions) may be required.
-
Manufacturability: Properties like crystal habit (shape), flowability, and compressibility can differ between polymorphs and impact the ease and consistency of tableting or other formulation processes.
The following decision tree provides a logical framework for selecting a polymorph.
Caption: Decision tree for pharmaceutical polymorph selection.
Conclusion
A head-to-head comparison of polymorphs is a mandatory, data-driven process in modern pharmaceutical development. It requires a multi-technique analytical approach grounded in the principles of solid-state chemistry and thermodynamics. By systematically generating, identifying, and characterizing all accessible solid forms of an API like this compound, development teams can select the optimal form that ensures product quality, safety, and efficacy throughout its lifecycle. Failure to conduct a thorough polymorph investigation can lead to significant downstream challenges, including manufacturing failures, batch recalls, and compromised clinical outcomes.
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A-Comparative-Guide-to-Evaluating-Off-Target-Effects-of-5-amino-1H-indole-2-carboxylic-acid
Introduction
In the landscape of contemporary drug discovery and development, the precise characterization of a small molecule's interaction with the human proteome is paramount. While the on-target efficacy of a therapeutic candidate is the primary goal, the unintended interactions, or off-target effects, are a major source of toxicity and a significant contributor to late-stage clinical failures.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including antiviral and antitumor properties.[3][4] 5-amino-1H-indole-2-carboxylic acid, a member of this important class, necessitates a thorough evaluation of its off-target profile to ascertain its therapeutic potential and safety.
This guide provides a comprehensive, multi-tiered strategy for the systematic evaluation of off-target effects of this compound and its analogs. We will delve into the causality behind experimental choices, from initial in silico predictions to rigorous in vitro and cell-based validation assays. By integrating these methodologies, researchers can build a robust safety profile and make informed decisions in the progression of drug candidates.
Part 1: Foundational Strategy - A Multi-Tiered Approach to Off-Target Profiling
A hierarchical approach to off-target assessment is crucial for a cost-effective and scientifically sound evaluation. This strategy begins with broad, predictive methods and progressively narrows down to more specific, functional assays.
Tier 1: In Silico Profiling - The Predictive Foundation
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable early insights into the potential off-target liabilities of this compound.[5][6] These approaches leverage vast databases of known compound-protein interactions to predict potential binding partners for a novel molecule.
Key Methodologies:
-
Similarity-Based Approaches: Tools like the Similarity Ensemble Approach (SEA) and others compare the 2D chemical structure of this compound to a database of ligands with known biological activities.[7] This can rapidly identify potential off-targets that bind to structurally similar molecules.
-
Pharmacophore and Docking Simulations: 3D methods can be used to screen this compound against a library of protein structures to identify potential binding sites and predict binding affinities.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Generate a 2D and 3D representation of the this compound structure.
-
Database Selection: Choose a comprehensive and well-curated database of compound-protein interactions (e.g., ChEMBL, BindingDB).
-
Similarity Search: Utilize a computational tool to perform a 2D similarity search against the selected database.
-
Machine Learning Analysis: Input the compound structure into a predictive toxicology platform to generate a report on potential off-targets and associated toxicities.
-
Data Interpretation: Analyze the output, focusing on high-confidence predictions and targets with known links to adverse drug reactions.
Visualization of the In Silico Workflow:
Caption: In Silico Off-Target Prediction Workflow.
Tier 2: In Vitro Screening - Broad-Panel Interrogation
The predictions from in silico analyses must be validated experimentally. Broad in vitro screening panels offer a systematic way to test for interactions with a wide array of protein targets.[11]
Key Methodologies:
-
Receptor Binding Assays: These assays are fundamental for identifying interactions with G-protein coupled receptors (GPCRs), a large family of drug targets often associated with off-target effects.[12][13]
-
Kinase Profiling: Given that many signaling pathways are regulated by kinases, screening against a panel of kinases is essential to identify any unintended modulation of these critical enzymes.
-
Ion Channel Panels: Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity.
-
Enzyme and Transporter Panels: Screening against a diverse panel of other enzymes and transporters helps to build a comprehensive off-target profile.
Data Presentation: Illustrative In Vitro Screening Data for this compound
| Target Class | Number of Targets Screened | Significant Hits (>50% Inhibition at 10 µM) |
| GPCRs | 100 | 2 (e.g., 5-HT2B, Adrenergic α2A) |
| Kinases | 300 | 5 (e.g., SRC, LCK, FYN) |
| Ion Channels | 50 | 1 (e.g., hERG) |
| Other Enzymes | 75 | 3 (e.g., MAO-A, COX-2) |
Experimental Protocol: Broad-Panel In Vitro Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Selection: Choose a reputable contract research organization (CRO) that offers a comprehensive suite of in vitro safety pharmacology panels.
-
Primary Screen: Perform a single-concentration screen (typically 10 µM) against the selected panels.
-
Dose-Response Analysis: For any significant hits identified in the primary screen, conduct a dose-response analysis to determine the IC50 or Ki value.
-
Data Analysis: Compare the off-target potencies to the on-target potency to establish a selectivity window.
Visualization of the In Vitro Screening Funnel:
Caption: In Vitro Off-Target Screening Funnel.
Tier 3: Cell-Based Assays - Confirming Target Engagement and Functional Effects
Following the identification of potential off-targets in vitro, it is crucial to confirm these interactions in a more physiologically relevant cellular context.
Key Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique directly measures the engagement of a compound with its target protein in intact cells or tissue samples.[14][15][16][17][18] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Functional Assays: For confirmed off-target interactions, specific functional assays should be employed to determine the downstream consequences of this binding (e.g., second messenger assays for GPCRs, phosphorylation assays for kinases).
-
Phenotypic Screening: High-content imaging and other phenotypic screening approaches can reveal unexpected cellular effects of the compound, providing clues to novel off-target interactions.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the appropriate cell line and treat with varying concentrations of this compound.
-
Heat Shock: Expose the cells to a temperature gradient to induce protein denaturation.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualization of the CETSA® Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Part 2: Comparative Analysis - Benchmarking Against Alternatives
A thorough evaluation of this compound should include a comparison to other relevant compounds. This could include other indole-based molecules with similar intended targets or existing drugs for the same therapeutic indication.
Data Presentation: Comparative Off-Target Profile
| Compound | Primary Target IC50 (nM) | Off-Target 1 (e.g., 5-HT2B) IC50 (nM) | Off-Target 2 (e.g., SRC) IC50 (nM) | Off-Target 3 (e.g., hERG) IC50 (nM) |
| This compound | 15 | 500 | 1200 | >10,000 |
| Alternative Indole 1 | 25 | 150 | 800 | 5000 |
| Standard-of-Care Drug | 10 | 2500 | >10,000 | >10,000 |
This comparative data allows for a clear assessment of the relative selectivity and potential safety liabilities of this compound.
Conclusion
The systematic evaluation of off-target effects is a critical and non-negotiable aspect of modern drug discovery. For a promising molecule like this compound, a multi-tiered approach that integrates in silico prediction, broad in vitro screening, and cell-based validation provides the necessary framework for a comprehensive safety assessment. By understanding and mitigating potential off-target liabilities early in the development process, researchers can significantly increase the probability of advancing safe and effective therapies to the clinic. This guide provides a robust and scientifically rigorous roadmap for achieving this essential goal.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of 5-Amino-1H-indole-2-carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of transforming a promising chemical entity into a viable therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, the measure of a compound's resistance to biotransformation by metabolic enzymes, directly influences its pharmacokinetic profile, including half-life, bioavailability, and in vivo clearance.[1][2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing.[3] Conversely, a compound that is excessively stable might accumulate, leading to potential toxicity.[4][5] Therefore, early assessment and optimization of metabolic stability are critical to mitigate late-stage attrition in drug development.[6]
The 5-amino-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the indole nucleus and its substituents are susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes located in the liver.[1][7][8] This guide provides a framework for objectively comparing the metabolic stability of different derivatives of this scaffold, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and optimizing drug candidates with favorable pharmacokinetic properties.
The Strategic Choice of In Vitro Models
To predict a compound's in vivo behavior, we rely on robust in vitro models that replicate the metabolic machinery of the liver. The two most common and valuable systems in early drug discovery are liver microsomes and hepatocytes.[9][10]
-
Liver Microsomes: These are subcellular fractions of the liver's endoplasmic reticulum.[11] They are rich in Phase I metabolic enzymes, particularly the CYP superfamily, making them a cost-effective and high-throughput tool for initial screening of oxidative metabolism.[11][12][13]
-
Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[10] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors, all within a physiologically relevant cellular environment that includes membrane transport processes.[14][15][16] This provides a more comprehensive picture of a compound's overall hepatic clearance.
The choice between these systems is strategic. Microsomal assays are excellent for rank-ordering early-stage compounds based on their susceptibility to CYP-mediated metabolism. Hepatocyte assays are then employed for more accurate, quantitative predictions of in vivo clearance for lead candidates, as they encompass a broader range of metabolic pathways.[14]
Comparative Metabolic Stability Data: An Illustrative Analysis
To effectively compare derivatives, key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[2][4] The following table presents representative experimental data for a hypothetical series of this compound derivatives, illustrating how structural modifications can influence metabolic stability in both human liver microsomes (HLM) and human hepatocytes.
| Compound ID | R1 Substituent | R2 Substituent | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent-01 | H | H | 25 | 27.7 | 18 | 76.5 |
| Deriv-02 | F | H | 45 | 15.4 | 35 | 39.3 |
| Deriv-03 | H | CH₃ | 22 | 31.5 | 15 | 91.8 |
| Deriv-04 | H | CF₃ | >60 | <11.6 | 55 | 25.0 |
| Deriv-05 | Cl | H | 52 | 13.3 | 48 | 28.7 |
| Deriv-06 | H | Cyclopropyl | >60 | <11.6 | >120 | <11.5 |
| Verapamil | Control | Control | 15 | 46.2 | 12 | 115.0 |
| Dextromethorphan | Control | Control | 18 | 38.5 | 20 | 68.8 |
Note: This data is for illustrative purposes to demonstrate comparative analysis.
Interpretation and Causality:
-
Effect of Halogenation (R1): Introducing fluorine (Deriv-02) or chlorine (Deriv-05) at the R1 position appears to "shield" a potential site of metabolism on the indole ring, significantly increasing the half-life in both systems compared to the parent compound (Parent-01). This is a common strategy to block metabolically labile positions.
-
Impact of Alkylation (R2): Adding a small methyl group (Deriv-03) slightly decreased stability, suggesting it may be a site for hydroxylation.
-
Electron-Withdrawing Groups (R2): Replacing the methyl with a trifluoromethyl group (Deriv-04) dramatically improved stability. The strong electron-withdrawing nature of the CF₃ group can deactivate adjacent sites from oxidative attack by CYPs.
-
Steric Hindrance (R2): The bulky cyclopropyl group (Deriv-06) provided the highest stability. This is likely due to steric hindrance, where the size of the group physically blocks the metabolic enzymes from accessing potential sites of metabolism.[1]
-
Microsomes vs. Hepatocytes: The generally shorter half-lives observed in hepatocytes compared to microsomes for some compounds (e.g., Parent-01) suggest the involvement of Phase II metabolism (e.g., glucuronidation of the carboxylic acid or amino group), which is not present in the microsomal system.
Visualizing Metabolic Pathways and Experimental Design
Understanding the potential metabolic fate of the core scaffold is crucial for rational drug design. The primary routes of indole metabolism involve oxidation by CYP enzymes.[8]
Caption: Potential Phase I and Phase II metabolic pathways for the core scaffold.
A well-defined experimental workflow ensures reproducibility and accuracy. High-throughput screening using automated systems is now standard in many labs to accelerate the design-make-test-analyze cycle.[12][17]
Caption: A typical experimental workflow for an in vitro metabolic stability assay.
Experimental Protocols
The following protocols are self-validating systems, including control compounds to ensure the metabolic competency of the biological matrix.
Protocol 1: Liver Microsome Stability Assay
This assay is designed to assess Phase I metabolic liability.[11][18]
1. Materials & Reagents:
-
Test Compounds and Control Compounds (e.g., Verapamil, Dextromethorphan)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)[18]
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates.
2. Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer.[19] Prepare test/control compound working solutions (e.g., 2 µM in buffer). Keep all solutions on ice.
-
Pre-incubation: Add the microsomal solution and the test/control compound solution to the incubation plate. Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[20] The final test compound concentration is typically 1 µM.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold ACN with IS to terminate the reaction.[11] The 0-minute sample is taken immediately after adding NADPH.
-
Sample Preparation: Seal and vortex the collection plate. Centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.[18]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[11][21]
3. Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard.
-
Plot the natural log (ln) of the percentage of compound remaining versus time.
-
Determine the slope (k) of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[22]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein) .[11]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.[14][15]
1. Materials & Reagents:
-
Test Compounds and Control Compounds (e.g., 7-Hydroxycoumarin, Diclofenac)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (IS).
-
Suspension culture plates (e.g., 24- or 48-well).
2. Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and determine cell viability and density (viability should be >80%). Adjust cell density to a working concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[23]
-
Incubation Setup: Add the hepatocyte suspension to the wells of the culture plate. Place on an orbital shaker in a CO₂ incubator (37°C, 5% CO₂) for a short equilibration period.[16]
-
Initiation: Add the test/control compound (final concentration typically 1 µM) to the wells to start the incubation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to a collection plate containing ice-cold ACN with IS.[14][16]
-
Sample Preparation: Vortex the collection plate and centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Follow the same steps as in the microsomal assay to determine the slope (k) from the plot of ln(% remaining) vs. time.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (Incubation Volume / Number of Cells in 10⁶) .[23][24] This value can then be scaled to predict in vivo hepatic clearance.[24]
Conclusion
A systematic evaluation of metabolic stability is not merely a box-ticking exercise; it is a fundamental pillar of modern drug design. By employing a strategic combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can generate robust, comparative data. This data, when interpreted through the lens of structure-activity relationships, provides invaluable guidance for the medicinal chemist to rationally design this compound derivatives with optimized pharmacokinetic profiles. This iterative process of design, synthesis, and testing is essential for identifying candidates that are not only potent but also possess the metabolic resilience required for clinical success.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-1H-indole-2-carboxylic Acid
This guide provides essential safety and logistical protocols for the proper disposal of 5-amino-1H-indole-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document synthesizes regulatory mandates with field-proven best practices to ensure the safe and compliant disposal of this indole derivative.
Hazard Assessment & Pre-Disposal Safety
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as indole-2-carboxylic acid, indicate that this class of chemical should be handled as hazardous.
Potential Hazards Include:
-
Harmful if swallowed or in contact with skin[1]
Given these potential risks, all waste containing this compound must be treated as hazardous chemical waste.[4] The Occupational Safety and Health Administration (OSHA) mandates that employers must include hazardous chemicals in their hazard communication program, ensuring employees have access to labels and safety data sheets and are trained accordingly.[5]
Causality Behind Precaution: The functional groups on the molecule—an aromatic amine and a carboxylic acid on an indole scaffold—suggest potential for biological activity and irritation. Therefore, the default position must be one of caution, mandating the use of engineering controls and Personal Protective Equipment (PPE) to minimize any potential exposure during handling and disposal.
Essential Safety Measures:
-
Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4][6]
The Four Pillars of Compliant Waste Management
Proper disposal is a systematic process built on four critical pillars. Adherence to these steps ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave".[7][8]
Pillar 1: Segregation
Proper segregation is the first line of defense against dangerous chemical reactions.[6] Never mix incompatible waste streams.[9]
-
Solid Waste: Collect chemically contaminated solid materials, such as gloves, absorbent paper, weighing boats, and empty vials, in a designated hazardous solid waste container.[6]
-
Unused or Expired Product: The original container holding unused or expired this compound must be treated as hazardous waste.[6] Do not dispose of it via regular trash or drains.[6]
Pillar 2: Containment
The integrity of your waste container is critical for safe storage and transport.
-
Container Selection: Use a container that is chemically compatible with the indole compound and is in good condition, free of leaks or cracks.[6][10] The container must have a secure, leak-proof, screw-on cap.[6][10] Using the original product container is often a suitable option if it is not compromised.[9][11]
-
Container Status: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[6][10] This is a common point of failure in regulatory inspections and is crucial for preventing spills and vapor release.[8]
Pillar 3: Labeling
Accurate and complete labeling is a strict regulatory requirement. An improperly labeled container is considered "unknown waste," which can lead to significant compliance issues and costly disposal procedures.
-
Initial Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" before any waste is added.[6][10][12]
-
Required Information: The label must include:
Pillar 4: Storage
Hazardous waste must be stored in a designated, controlled area.
-
Satellite Accumulation Area (SAA): Laboratories must establish an SAA for the temporary storage of hazardous waste.[9] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Storage Practices: Store the waste container in a secondary containment bin to mitigate potential leaks or spills. Ensure the SAA is away from drains and segregated from incompatible materials, such as strong oxidizing agents.[9][14]
Step-by-Step Disposal Protocols
The following protocols provide a direct, procedural workflow for managing waste streams of this compound.
Protocol 3.1: Disposal of Contaminated Solid Waste
-
Designate a Container: Select a compatible solid waste container (e.g., a pail with a lid or a sturdy, sealable box lined with a clear plastic bag).[11]
-
Label Correctly: Affix a "HAZARDOUS WASTE" label to the container and fill in all required information.
-
Accumulate Waste: Place all contaminated, non-sharp solid items (gloves, bench paper, etc.) directly into the designated container.
-
Seal Securely: Keep the container sealed at all times except when adding waste.[10]
-
Store Safely: Place the sealed container in your laboratory's designated SAA.
Protocol 3.2: Disposal of Unused or Expired Product
-
Assess Container: Ensure the original product container is in good condition with its original label intact.
-
Prepare for Disposal: Do not open the container. If the original label is damaged, create a new "HAZARDOUS WASTE" label with the full chemical name.
-
Designate as Waste: Place the container in the SAA.
-
Request Pickup: This material is now considered hazardous waste and must be disposed of through the proper channels.
Protocol 3.3: Arranging for Final Pickup and Disposal
-
Institutional Procedures: The ultimate disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste vendor.[6][7]
-
Request Removal: Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a chemical waste collection form.[10]
-
Maintain Records: Keep accurate and up-to-date records of your waste generation and disposal activities as required by your institution and regulatory bodies.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory & Safety Data Summary
| Parameter | Guideline | Rationale & Reference |
| Governing Regulation | EPA Resource Conservation and Recovery Act (RCRA) | Federal mandate for "cradle to grave" management of hazardous materials.[7][8] |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous based on the toxicological profile of similar indole carboxylic acids.[1][2][4] |
| Primary Engineering Control | Chemical Fume Hood | Minimizes risk of inhalation of dust or aerosols during handling. |
| Minimum PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin and eye irritation or accidental contact.[4][6] |
| Storage Location | Satellite Accumulation Area (SAA) | Designated and controlled area for temporary storage of hazardous waste at the point of generation.[9][11][12] |
| Container Labeling | "HAZARDOUS WASTE" + Full Chemical Name | Prevents the creation of unknown waste and ensures regulatory compliance.[6][12] |
| Disposal Method | Institutional EHS or Certified Vendor | Final disposal must be handled by trained professionals to ensure environmental and public safety.[6][7] |
| Forbidden Disposal Routes | Sink Drain, Regular Trash | Prevents environmental contamination and non-compliance with hazardous waste regulations.[6][9] |
References
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- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA. (n.d.).
- Thirteen OSHA-Regulated Carcinogens | NIOSH | CDC. (n.d.).
- Carcinogens - Standards | Occupational Safety and Health Administration - OSHA. (n.d.).
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- Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
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- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
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- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. (n.d.).
- Material Safety Data Sheet acc. to OSHA and ANSI - Indole-2-carboxylic acid. (2008, November 10).
- Safety Data Sheet acc. to OSHA HCS - Indole-3-carboxaldehyde. (2025, October 6).
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- SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. (2018, April 24).
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- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
- Safety Data Sheet 5,6-Dihydroxy-1H-indole-2-carboxylic acid - metasci. (n.d.).
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A Researcher's Guide to Safely Handling 5-amino-1H-indole-2-carboxylic acid: PPE, Operations, and Disposal
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 5-amino-1H-indole-2-carboxylic acid. As an indole-based carboxylic acid, this compound requires meticulous handling to mitigate potential health risks associated with chemical powders and heterocyclic compounds. Adherence to these procedures is fundamental to ensuring personal safety and maintaining the integrity of experimental work.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a conservative approach to safety is warranted based on the known hazards of similar chemical structures, such as indole-2-carboxylic acid, and the general risks of handling fine chemical powders.[1][2]
Key potential hazards include:
-
Respiratory Irritation: Inhalation of fine dust particles may cause respiratory irritation.[3][4]
-
Skin and Eye Irritation: Direct contact with the powder can cause skin and serious eye irritation.[3][4][5]
-
Allergic Reactions: Some indole compounds may cause allergic skin reactions with repeated or prolonged contact.[6]
Therefore, all handling procedures must be designed to minimize dust generation and prevent direct physical contact.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers to preventing exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory | NIOSH-approved N95 respirator or higher. | To prevent the inhalation of fine particulates that can cause respiratory tract irritation.[3][7][8] |
| Eye & Face | Chemical safety goggles and a face shield. | To provide comprehensive protection against airborne dust and accidental splashes.[1][7][8] |
| Hand | Chemical-resistant nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact, as similar compounds are known skin irritants.[1][5][7] Double-gloving adds a layer of security.[1] |
| Body | Long-sleeved laboratory coat and a chemically resistant apron. | To protect skin and personal clothing from contamination by dust or splashes.[1][7] |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling is crucial for minimizing exposure and preventing contamination.[7] This workflow provides a self-validating system for safe handling from preparation through disposal.
Step 1: Preparation
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the most current SDS for this compound to be fully aware of all known hazards and safety precautions.[7][9]
-
Designate a Work Area: All handling of the solid compound must occur within a certified chemical fume hood to control dust and potential vapors.[1][10]
-
Prepare the Surface: Line the work area with absorbent, leak-proof bench pads to contain any potential spills.[10]
-
Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, containers) and a designated hazardous waste container are inside the fume hood before you begin.[1]
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
-
Minimize Dust Generation: Handle the solid material carefully and deliberately to avoid creating airborne dust.[1][7] Do not crush or grind the material outside of a contained system.
-
Weighing Procedure:
-
Solution Preparation: When dissolving, slowly add the solid this compound to the solvent to prevent splashing.
Step 3: Post-Handling and Decontamination
-
Clean Workspace: After handling is complete, thoroughly decontaminate the designated work area and any equipment used.
-
Remove PPE: Carefully remove PPE, avoiding contact with contaminated surfaces, and dispose of it in the designated hazardous waste stream.[1] Always remove gloves last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][11]
Workflow Visualization
The following diagram outlines the critical path for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal and Storage Plan
Proper disposal and storage are critical for safety and environmental compliance.
-
Waste Disposal: All contaminated waste, including disposable PPE, bench pads, and empty containers, must be placed in a clearly labeled hazardous waste container.[1] Dispose of chemical waste in accordance with your institution's and local environmental regulations.[6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- University of California, Santa Cruz. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- Benchchem. Personal protective equipment for handling 5-Hydroxyindole-3-acetaldehyde.
- Wiley. Guidelines for Safe Handling of Powders and Bulk Solids.
- De Dietrich. Handling Hazardous Bulk Solids and Powders: Safety First!
- Fisher Scientific. SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Cayman Chemical.
- Fisher Scientific.
- PubChem. Indole-2-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 5-Nitroindole-2-carboxylic acid.
- Greenbook.net.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
